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  • Product: 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride
  • CAS: 1376607-77-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride and its Isomeric Landscape for Researchers and Drug Development Professionals

Introduction: Navigating the Imidazole Sulfonyl Chloride Landscape The imidazole ring is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in a wide range of biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Imidazole Sulfonyl Chloride Landscape

The imidazole ring is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in a wide range of biological interactions.[1][2] When functionalized with a sulfonyl chloride group, the resulting molecule becomes a highly versatile synthetic intermediate, prized for its ability to readily react with nucleophiles to form stable sulfonamides and other derivatives. This guide provides a comprehensive overview of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, a member of this important class of compounds.

It is important to note that while this guide focuses on the specified molecule, publicly available data on this particular isomer is limited. To provide a thorough and practical resource for researchers, this document will also draw upon the more extensively characterized isomer, 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride. The comparative analysis of this closely related compound will offer valuable insights into the expected physical properties, chemical reactivity, and handling requirements for 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride.

PART 1: Core Compound Profile: 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

While detailed experimental data for this specific isomer is not extensively reported, the following information has been compiled from available chemical databases.

Table 1: Physicochemical Properties of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

PropertyValueSource
Molecular Formula C5H6Cl2N2O2SInferred
Molecular Weight 229.09 g/mol Inferred
CAS Number 1376607-77-0[3]
EC Number 885-253-2[3]

Hazard Classification:

This compound is classified as hazardous.[3] Researchers should consult the full safety data sheet before handling and adhere to all recommended safety precautions. The primary hazards include:

  • Acute toxicity (oral, dermal, inhalation)[3]

  • Skin corrosion[3]

  • Specific target organ toxicity — single exposure[3]

PART 2: A Case Study of a Close Isomer: 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride

Due to the limited data on the 4-sulfonyl chloride isomer, we will now turn our attention to the well-documented 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride (CAS No. 849351-92-4) to provide a deeper understanding of the anticipated properties and reactivity.

Table 2: Physical and Chemical Properties of 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride

PropertyValueSource(s)
Molecular Formula C5H7ClN2O2S[4][5]
Molecular Weight 194.64 g/mol [4][5][6]
Appearance Colorless to pale yellow liquid or low-melting solid[5]
Melting Point 44-47 °C[4][5]
Boiling Point 44-47 °C (Note: This is likely the melting point range, boiling point is not well-defined)[5]
Purity Typically ≥95%[4]
Solubility Soluble in polar organic solvents[5]

Spectroscopic Data:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation and purity assessment. The spectra are expected to show distinct signals for the two methyl groups and the aromatic proton on the imidazole ring.[5]

  • Mass Spectrometry: This technique is used to verify the molecular weight. The molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (194.64 g/mol ).[4][5]

PART 3: Synthesis and Purification

The synthesis of imidazole sulfonyl chlorides typically involves the direct chlorosulfonation of the corresponding imidazole derivative. The following is a representative protocol for the synthesis of 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride.

Experimental Protocol: Synthesis of 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2-dimethylimidazole.

  • Solvent Addition: Add dichloromethane to dissolve the starting material.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise from the dropping funnel over 1-2 hours. It is crucial to maintain a low internal temperature (not exceeding 10 °C) as the reaction is highly exothermic.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours under a nitrogen atmosphere.[4]

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product.

Key Considerations for Synthesis:

  • Anhydrous Conditions: The presence of water will lead to the hydrolysis of both the chlorosulfonic acid and the desired product, significantly reducing the yield.[4]

  • Temperature Control: The highly exothermic nature of the reaction necessitates strict temperature control to prevent runaway reactions.[4]

  • Slow Reagent Addition: The dropwise addition of chlorosulfonic acid is critical for maintaining temperature control.[4]

Diagram: Synthetic Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup start 1. Add 1,2-dimethylimidazole to a 3-neck flask dissolve 2. Dissolve in Dichloromethane start->dissolve add_reagent 3. Add Chlorosulfonic Acid dropwise (T < 10°C) dissolve->add_reagent stir 4. Stir at room temperature for 12-18h add_reagent->stir quench 5. Quench on crushed ice stir->quench extract 6. Extract product quench->extract end end extract->end Purification & Characterization

Caption: A generalized workflow for the synthesis of 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride.

PART 4: Chemical Reactivity and Applications

The sulfonyl chloride functional group is highly reactive towards nucleophiles, making it a valuable handle for chemical modifications.

Nucleophilic Substitution:

  • With Amines: Reacts with primary and secondary amines to form stable sulfonamides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.[5][7]

  • With Alcohols: Reacts with alcohols to form sulfonate esters.[5]

Applications:

  • Pharmaceutical Synthesis: Serves as a key intermediate in the synthesis of a variety of biologically active molecules. The imidazole core and the reactive sulfonyl chloride handle allow for diverse molecular scaffolding.

  • Derivatization Reagent in Analytical Chemistry: 1,2-dimethylimidazole-4-sulfonyl chloride has been utilized as a novel derivatization reagent for the analysis of phenolic compounds and propofol by liquid chromatography-electrospray tandem mass spectrometry (LC-ESI-MS/MS).[8][9] This derivatization significantly improves the mass spectrometric response and ionization efficiency of the analytes.[8][9]

PART 5: Handling, Storage, and Safety

As with all sulfonyl chlorides, 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride and its isomers are corrosive, irritant, and moisture-sensitive compounds that require careful handling.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[10]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[10]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.[10]

Handling:

  • Avoid contact with skin and eyes.[10]

  • Avoid formation of dust and aerosols.[10]

  • Keep away from sources of ignition.[10]

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[11]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • Store away from incompatible materials such as water, strong oxidizing agents, and strong bases.[11]

Accidental Release Measures:

  • Evacuate personnel to a safe area.[10]

  • Ensure adequate ventilation.[10]

  • Collect spillage with an inert absorbent material and dispose of it in a suitable, closed container.[10]

First Aid:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[10]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[10]

  • Eye Contact: Rinse with pure water for at least 15 minutes.[10]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[10] In all cases of exposure, seek immediate medical attention.

Diagram: Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage ppe 1. Don appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood 2. Work in a certified chemical fume hood ppe->fume_hood dispense 3. Dispense reagent under inert atmosphere fume_hood->dispense reaction 4. Perform reaction with caution dispense->reaction quench 5. Quench excess reagent carefully reaction->quench store 6. Store in a cool, dry, well-ventilated area quench->store end end store->end Proper Disposal of Waste

Caption: A workflow outlining the essential steps for the safe handling of imidazole sulfonyl chlorides.

Conclusion

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride and its related isomers are valuable research chemicals with significant potential in synthetic and analytical chemistry. While data for the specific 4-sulfonyl chloride isomer is sparse, a comprehensive understanding of its properties and reactivity can be inferred from the well-characterized 5-sulfonyl chloride isomer. Researchers working with these compounds must adhere to strict safety protocols due to their corrosive and reactive nature. This guide serves as a foundational resource to enable the safe and effective use of this important class of molecules in advancing scientific discovery.

References

  • Benchchem. 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride | 849351-92-4.

  • Echemi. 1,2-DiMethyl-1H-iMidazole-5-sulfonyl chloride, 97% Safety Data Sheets.

  • Smolecule. Buy 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride | 849351-92-4.

  • PubChem. 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | C5H7ClN2O2S | CID 2736258.

  • Chemical Substance Information. 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride.

  • Sigma-Aldrich. 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride | 849351-92-4.

  • Santa Cruz Biotechnology. 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride.

  • AdooQ BioScience. 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride | Biochemical Assay Reagent.

  • Sigma-Aldrich. 1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE AldrichCPR.

  • Fisher Scientific. Furan-2-sulfonyl chloride Safety Data Sheet.

  • Sigma-Aldrich. 5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride.

  • Organic Chemistry Portal. Imidazole synthesis.

  • Benchchem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.

  • National Center for Biotechnology Information. 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry: Application to 1-Hydroxypyrene in Human Urine.

  • Interchim. SAFETY DATA SHEET - 1,2-DIMETHYLIMIDAZOLE-5-SULFONYL CHLORIDE.

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

  • Santa Cruz Biotechnology. Sulfuryl chloride.

  • Elemental Microanalysis. IMIDAZOLE Safety Data Sheet.

  • National Center for Biotechnology Information. Importance and Involvement of Imidazole Structure in Current and Future Therapy.

  • Carl ROTH. Safety Data Sheet: Imidazole.

  • Thermo Fisher Scientific. Texas Red Sulfonyl Chloride.

  • Synquest Labs. 4,5-Dichloro-1H-imidazole Safety Data Sheet.

  • Google Patents. CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.

  • MDPI. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.

  • PubMed. 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC), a novel derivatization strategy for the analysis of propofol by LC-ESI-MS/MS.

Sources

Exploratory

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount.[1][2] Nu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds.[3][4] This guide offers a detailed exploration of the 1H and 13C NMR spectral data for 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, a substituted imidazole derivative of interest in medicinal chemistry. The imidazole scaffold is a prevalent motif in numerous pharmaceuticals, and a thorough understanding of its spectroscopic characteristics is crucial for researchers in the field.[5] This document will provide predicted NMR data, a comprehensive interpretation, and a standardized experimental protocol for acquiring such data.

Molecular Structure and Predicted NMR Data

The structure of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is presented below. The substituents on the imidazole ring, including a chloro group, two methyl groups, and a sulfonyl chloride group, create a distinct electronic environment that is reflected in the NMR spectrum.

Caption: Molecular structure of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride.

The predicted 1H and 13C NMR spectral data for 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride in deuterated chloroform (CDCl₃) are summarized in the following table. This data was generated using a validated NMR prediction algorithm.[6][7]

1H NMR Data (Predicted)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.8Singlet3HN-CH₃ (at position 1)
~2.6Singlet3HC-CH₃ (at position 2)
13C NMR Data (Predicted)
Chemical Shift (δ, ppm) Assignment
~150C2
~140C4
~125C5
~35N-CH₃
~15C-CH₃

Spectral Interpretation

1H NMR Spectrum

The proton NMR spectrum of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is expected to be relatively simple, displaying two distinct singlets corresponding to the two methyl groups.

  • N-CH₃ (at position 1, ~3.8 ppm): The methyl group attached to the nitrogen at position 1 is expected to resonate at a lower field (higher ppm) due to the deshielding effect of the adjacent nitrogen atom and the overall aromaticity of the imidazole ring. Its integration value of 3H confirms the presence of a methyl group. The signal appears as a singlet as there are no adjacent protons to cause splitting.

  • C-CH₃ (at position 2, ~2.6 ppm): The methyl group at position 2 is predicted to appear at a higher field (lower ppm) compared to the N-methyl group. This is consistent with its attachment to a carbon atom within the imidazole ring. Similar to the other methyl group, it integrates to 3H and appears as a singlet.

13C NMR Spectrum

The proton-decoupled 13C NMR spectrum provides insight into the carbon framework of the molecule.

  • C2 (~150 ppm): This signal corresponds to the carbon atom at position 2 of the imidazole ring, which is bonded to a methyl group and two nitrogen atoms. The significant downfield shift is attributed to the electron-withdrawing effects of the adjacent nitrogen atoms.

  • C4 (~140 ppm): The carbon at position 4, bearing the sulfonyl chloride group, is also expected to be significantly deshielded. The strongly electron-withdrawing nature of the sulfonyl chloride moiety is the primary reason for this downfield chemical shift.

  • C5 (~125 ppm): The carbon atom at position 5, substituted with a chlorine atom, is predicted to resonate at a relatively upfield position compared to C2 and C4. The effect of the chloro substituent on the chemical shift of the attached carbon is well-documented.

  • N-CH₃ (~35 ppm): This signal represents the carbon of the methyl group attached to the nitrogen at position 1.

  • C-CH₃ (~15 ppm): The carbon of the methyl group at position 2 is expected to be the most upfield signal in the spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality 1H and 13C NMR spectra of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, the following experimental procedure is recommended.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl3). transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer h1_acq 1H NMR Acquisition: - Pulse sequence: zg30 - Number of scans: 16 - Relaxation delay: 1.0 s c13_acq 13C NMR Acquisition: - Pulse sequence: zgpg30 - Number of scans: 1024 - Relaxation delay: 2.0 s fourier Apply Fourier transformation to the acquired FID. phase Phase correct the spectrum. fourier->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum to the residual solvent peak (CDCl3: δH = 7.26 ppm, δC = 77.16 ppm). baseline->reference integrate Integrate the 1H NMR signals. reference->integrate For 1H NMR cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Insert into spectrometer cluster_proc cluster_proc cluster_acq->cluster_proc Transfer FID

Caption: Recommended workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted 1H and 13C NMR spectral data for 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride. The detailed interpretation of the predicted chemical shifts, multiplicities, and integrations, in conjunction with the provided experimental protocol, serves as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of novel imidazole-based compounds in drug discovery and development. The ability to accurately predict and interpret NMR spectra is a critical skill that accelerates research and ensures the unambiguous structural confirmation of target molecules.[3]

References

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry - ACS Public
  • NMR Spectroscopy Revolutionizes Drug Discovery.
  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry - Walsh Medical Media.
  • Perspectives on NMR in drug discovery: a technique comes of age - SciSpace.
  • Predict 13C carbon NMR spectra - NMRdb.org.
  • Simul
  • Predict 1H proton NMR spectra - NMRdb.org.
  • 13C- and 1H-NMR signals of N-substituted imidazole were unambiguously assigned.
  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomeriz
  • 1H NMR Chemical shifts (ppm) for the substituted imidazole, thiazole,...
  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • 13 C NMR spectrum (CDCl3) of 1-(2-Dodecylsulfanyl-ethyl)-1H-imidazole (DSEIm).
  • Synthesis of sulfonyl chloride substr
  • Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit - The Royal Society of Chemistry.
  • 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III) - TÜBİTAK Academic Journals.
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calcul
  • Technical Support Center: Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole - Benchchem.

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Foundational

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride safety data sheet and MSDS handling

An In-depth Technical Guide to the Safe Handling of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride Foreword: A Proactive Approach to Chemical Safety In the landscape of modern drug discovery and chemical synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

Foreword: A Proactive Approach to Chemical Safety

In the landscape of modern drug discovery and chemical synthesis, sulfonyl chlorides are indispensable reagents. Their high reactivity makes them powerful tools for installing sulfonyl and sulfonamide moieties, a common feature in many pharmacologically active molecules. However, this same reactivity demands a rigorous and informed approach to safety. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the hazards associated with 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride and the critical protocols required for its safe handling, storage, and emergency management. As a Senior Application Scientist, my objective is not merely to list procedures but to explain the underlying chemical principles that make these protocols essential. A proactive, knowledge-based safety culture is the bedrock of innovative and successful research.

Section 1: Compound Identification and Hazard Profile

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is a reactive intermediate used in industrial and scientific research.[1] Its structure combines a substituted imidazole ring with a highly electrophilic sulfonyl chloride group. This functional group dictates its primary reactivity and associated hazards.

Table 1: Chemical Identification

Identifier Value Source
Chemical Name 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride N/A
CAS Number Not explicitly available for the 4-sulfonyl chloride isomer. The related 5-sulfonyl chloride isomer is 849351-92-4. [2][3]
Molecular Formula C₅H₇ClN₂O₂S [4]

| Molecular Weight | 194.64 g/mol |[3][5] |

Inherent Chemical Hazards

The primary danger of this compound, like most sulfonyl chlorides, stems from its high reactivity, particularly with nucleophiles. The most ubiquitous nucleophile in a laboratory environment is water.

  • Reactivity with Water: Sulfonyl chlorides react exothermically, and sometimes violently, with water (including atmospheric moisture) to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[6] This reaction is the root cause of many of the compound's hazards, as the products are highly corrosive.

  • Corrosivity: Direct contact with the compound or its degradation products can cause severe chemical burns to the skin, eyes, and respiratory tract.[6][7] The GHS classification "Skin Corrosion 1B" indicates that it can cause irreversible damage to the skin.[7]

  • Toxicity: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[7] Inhalation may also cause respiratory irritation and potential central nervous system effects such as drowsiness or dizziness.[2][7]

Table 2: GHS Hazard Classification Summary

Hazard Class Category Hazard Code Statement
Acute Toxicity (Oral, Dermal, Inhalation) 4 H302 + H312 + H332 Harmful if swallowed, in contact with skin or if inhaled.[7]
Skin Corrosion 1B H314 Causes severe skin burns and eye damage.[7]
Serious Eye Damage 1 (Implied by H314) Causes serious eye damage.

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 / H336 | May cause respiratory irritation. May cause drowsiness or dizziness.[2][7] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by rigorous PPE protocols, is mandatory.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.[6][8] This is critical to prevent inhalation of the powder or its corrosive decomposition vapors (HCl, SO₂).[6]

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[9]

  • Emergency Equipment: An operational safety shower and eyewash station must be immediately accessible in the work area.[8][10] Their locations should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Standard laboratory attire (long pants, closed-toe shoes) is assumed. The following PPE is required at all times when handling this compound.

Table 3: Personal Protective Equipment (PPE) Specification

Body Part Required Equipment Rationale and Standard
Eyes/Face Tightly fitting safety goggles and a full-face shield. Protects against splashes of the corrosive material, which can cause severe, irreversible eye damage.[6] Must conform to EN 166 (EU) or NIOSH (US) standards.[1]
Hands Chemical-resistant gloves (e.g., Nitrile). Provides a barrier against skin contact, which causes severe burns.[11] Gloves must be inspected for damage before each use and removed properly to avoid contaminating the skin.[12]
Body Chemical-resistant lab coat or apron. Protects skin and personal clothing from spills and splashes.[6][11] For larger quantities, impervious or fire/flame-resistant clothing is recommended.[1][6]

| Respiratory | Not required if handled exclusively within a certified fume hood. | If there is any risk of exceeding exposure limits or if the fume hood is not available/functioning, a full-face respirator with appropriate cartridges must be used.[1][6] |

Section 3: Safe Handling, Storage, and Disposal Protocols

Adherence to a validated workflow is critical to mitigate the risks associated with this reactive compound.

Step-by-Step Handling Workflow
  • Preparation:

    • Review this guide and the most current Safety Data Sheet (SDS) before beginning work.

    • Ensure the fume hood is operational and the work area is clean and free of incompatible materials.

    • Verify the location and functionality of the nearest eyewash station and safety shower.

    • Assemble all necessary glassware and equipment, ensuring it is scrupulously dry to prevent reaction with the sulfonyl chloride.

  • Donning PPE:

    • Put on all required PPE as specified in Table 3 before entering the designated work area.

  • Aliquotting and Transfer:

    • Perform all transfers inside the fume hood.

    • Use non-sparking tools for handling the solid.[1]

    • Keep the container tightly closed when not in use to minimize contact with atmospheric moisture.[2]

  • Reaction Quenching:

    • Excess sulfonyl chloride must be safely neutralized before disposal.

    • A recommended procedure is the slow and careful addition of the reaction mixture to a stirred, ice-cold solution of a weak base, such as aqueous sodium bicarbonate.[6] This must be done in the fume hood, as gas evolution (CO₂) will occur.

  • Decontamination and Doffing PPE:

    • Wipe down the work surface in the fume hood.

    • Carefully remove PPE, avoiding contact with any contaminated surfaces.

    • Wash hands and forearms thoroughly with soap and water after work is complete.[12][13]

Visualization of Safe Handling Workflow

G cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase (in Fume Hood) cluster_post 3. Post-Handling Phase prep_sds Review SDS and Protocol prep_hood Verify Fume Hood & Safety Equipment prep_sds->prep_hood prep_materials Gather Dry Glassware & Reagents prep_hood->prep_materials exec_ppe Don Full PPE prep_materials->exec_ppe Proceed to Handling exec_weigh Weigh/Transfer Compound exec_ppe->exec_weigh exec_react Perform Reaction exec_weigh->exec_react exec_quench Quench Excess Reagent Slowly into Cold NaHCO₃ Solution exec_react->exec_quench post_decon Decontaminate Workspace exec_quench->post_decon Reaction Complete post_waste Dispose of Waste Correctly post_decon->post_waste post_ppe Doff PPE Carefully post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for handling 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride.

Storage and Incompatibility

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture.[10]

  • Location: Store in a designated corrosives cabinet.[10] Keep away from foodstuff containers.[1]

Table 4: Incompatible Materials

Class of Material Specific Examples Rationale for Incompatibility
Water/Moisture Humidity, wet glassware, aqueous solutions Reacts exothermically to produce corrosive HCl gas.[6][13]
Strong Bases Sodium hydroxide, potassium carbonate Violent neutralization reaction.[6]
Strong Oxidizing Agents Nitric acid, perchlorates Can lead to vigorous or explosive reactions.

| Alcohols/Amines | Methanol, isopropanol, diethylamine | Reacts readily to form esters or sulfonamides, which can be exothermic. |

Section 4: Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

Visualization of Emergency Response

G cluster_spill Spill cluster_exposure Personal Exposure start EMERGENCY EVENT spill_evac Evacuate Area Alert Colleagues start->spill_evac exp_skin Skin Contact: Immediately flush with water for 15+ min. Remove contaminated clothing. start->exp_skin exp_eye Eye Contact: Immediately flush with eyewash for 15+ min. Hold eyelids open. start->exp_eye exp_inhale Inhalation: Move to fresh air. If breathing is difficult, give oxygen. start->exp_inhale spill_ppe Don Appropriate PPE spill_evac->spill_ppe spill_absorb Cover with Dry, Inert Absorbent (Sand, Vermiculite) spill_ppe->spill_absorb spill_collect Collect into Closed Container for Hazardous Waste spill_absorb->spill_collect spill_no_water DO NOT USE WATER OR COMBUSTIBLES spill_absorb->spill_no_water exp_medical SEEK IMMEDIATE MEDICAL ATTENTION (Provide SDS) exp_skin->exp_medical exp_eye->exp_medical exp_inhale->exp_medical

Caption: Emergency response decision tree for incidents involving the compound.

Spill Response
  • Small Spill:

    • Evacuate non-essential personnel.[1][6]

    • Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or soda ash.[6] Do not use combustible materials like paper towels. [6]

    • Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[12]

    • Ventilate the area and decontaminate the spill site.[14]

  • Large Spill:

    • Evacuate the entire area immediately.[14]

    • Alert your institution's emergency response team.[14]

    • Do not attempt to clean up a large spill without specialized training and equipment.

First-Aid Measures
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[2][15] Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[10]

  • Inhalation: Move the victim to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[15] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[16] Wash out the mouth with water.[2] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[15]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[16] Do not use water , as it will react with the compound to generate corrosive and toxic fumes.[13]

  • Hazards from Combustion: Combustion emits toxic fumes, including hydrogen chloride, nitrogen oxides, and sulfur oxides.[2]

  • Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[2][10]

Section 5: Waste Disposal

All waste containing 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride must be treated as hazardous.

  • Containers: Collect waste in clearly labeled, closed containers.[14]

  • Disposal: Dispose of waste through a licensed professional waste disposal service.[12] Do not mix with other waste streams unless compatibility is confirmed.[13] Contaminated packaging should be treated as unused product.[12]

References

  • SAFETY DATA SHEET - 1,2-DIMETHYLIMIDAZOLE-5-SULFONYL CHLORIDE. Interchim. [Link]

  • Safety Data Sheet - 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile. Angene Chemical. [Link]

  • 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride — Chemical Substance Information. Chemical Substance Information. [Link]

  • First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical. [Link]

  • Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]

  • What are the safety precautions when handling Benzene Sulfonyl Chloride?. Blog. [Link]

  • General Use SOP - Corrosive Materials. Stanford Environmental Health & Safety. [Link]

  • 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride. PubChem. [Link]

  • Material Safety Data Sheet - 4-(Trifluoromethyl)benzene-1-sulfonyl chloride, 97%. Cole-Parmer. [Link]

  • Emergency Procedure Guide - Corrosive Liquids. Safework. [Link]

  • STANDARD OPERATING PROCEDURE FOR CORROSIVES. USC Nanofab Wiki. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Profile of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, a key intermediate in synthetic chemistry. Due to a lack of ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, a key intermediate in synthetic chemistry. Due to a lack of extensive published solubility data, this document establishes a predictive framework based on physicochemical principles and the behavior of analogous sulfonyl chlorides. Furthermore, it presents a robust, step-by-step experimental protocol for the precise quantitative determination of its solubility, emphasizing methods to mitigate the inherent reactivity of the sulfonyl chloride moiety. This guide is intended for researchers, process chemists, and drug development professionals who require a deep understanding of this compound's behavior in various organic media to optimize reaction conditions, purification, and formulation.

Introduction and Core Physicochemical Context

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (Molecular Formula: C₅H₆Cl₂N₂O₂S, Molecular Weight: 227.95 g/mol ) is a heterocyclic compound featuring a highly reactive sulfonyl chloride functional group.[1] This structure makes it a valuable electrophilic building block for the synthesis of sulfonamides and other derivatives of interest in medicinal and agricultural chemistry. Its utility is analogous to other derivatization reagents like 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), which is used to enhance the mass spectrometric response of phenolic compounds.[2]

The primary challenge in handling this and similar sulfonyl chlorides is the high reactivity of the sulfur(VI) center. The sulfonyl chloride group is a potent electrophile and is susceptible to nucleophilic attack, particularly by protic solvents such as water and alcohols.[3][4] This solvolysis reaction, which yields the corresponding sulfonic acid, is a critical consideration that directly impacts the measurement and application of its solubility.[5][6] An accurate understanding of its solubility profile in non-reactive (aprotic) solvents is therefore paramount for its effective use.

Predicted Solubility Behavior: A Solvent-by-Solvent Analysis

The principle of "like dissolves like" provides a strong foundation for predicting solubility. The molecule possesses a polar imidazole core and a highly polar sulfonyl chloride group, but also nonpolar methyl groups and a chloro-substituent. This amphiphilic nature suggests solubility across a range of polar aprotic solvents.

Factors Influencing Solubility
  • Polarity : The molecule's overall polarity suggests poor solubility in nonpolar aliphatic solvents like hexanes.

  • Hydrogen Bonding : As a hydrogen bond acceptor (at the nitrogen and oxygen atoms), it can interact with protic solvents. However, this interaction is often a prelude to a chemical reaction (solvolysis).

  • Reactivity : The dominant characteristic is the electrophilicity of the sulfonyl chloride group. This dictates that "true" solubility can only be measured in aprotic solvents where the compound remains stable.

Estimated Solubility Profile

The following table summarizes the predicted solubility and stability of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride in common organic solvents. These estimations are derived from the behavior of structurally similar aryl and heterocyclic sulfonyl chlorides and should be confirmed experimentally.[3][7]

Solvent ClassSolvent NamePredicted Solubility (at 25 °C)Rationale & Expert Insights
Polar Aprotic Dichloromethane (DCM)> 150 mg/mLRecommended . Excellent solvent for both reaction and storage. Polarity match is ideal.
Chloroform (CHCl₃)> 150 mg/mLRecommended . Similar to DCM, offers high solubility and stability.
Acetonitrile (ACN)50 - 100 mg/mLRecommended . Good solubility and is a common solvent for subsequent reactions.
Tetrahydrofuran (THF)> 100 mg/mLUse with Caution . Generally a good solvent, but peroxide formation in aged THF can initiate radical decomposition pathways.[8] Use freshly distilled or inhibitor-stabilized THF.
Ethyl Acetate (EtOAc)20 - 50 mg/mLRecommended . A moderately polar solvent suitable for reactions and chromatography.
Acetone50 - 100 mg/mLUse with Caution . High solubility, but its enol form can be nucleophilic, potentially leading to slow degradation.
Dimethylformamide (DMF)> 200 mg/mLUse with Caution . Excellent solvent, but can facilitate decomposition, especially at elevated temperatures. May contain water.
Dimethyl Sulfoxide (DMSO)> 200 mg/mLUse with Caution . High solubility, but its nucleophilic oxygen and water content can promote decomposition.[4]
Nonpolar Aprotic Toluene10 - 25 mg/mLViable . Moderate solubility. Useful for reactions where a non-polar environment is required.
Hexanes / Heptane< 1 mg/mLPoor . Insufficient polarity to dissolve the compound effectively. Useful as an anti-solvent for precipitation/crystallization.
Polar Protic Water (H₂O)< 1 mg/mL (with reaction)Not Recommended . Very low solubility, and rapid hydrolysis occurs to form the corresponding sulfonic acid.[7][8]
Methanol (MeOH) / Ethanol (EtOH)ReactiveNot Recommended for Dissolution . The compound will react to form the corresponding methyl/ethyl sulfonate ester. This is a solvolysis reaction, not a stable dissolution.[5]

Experimental Protocol for Quantitative Solubility Determination

To overcome the lack of published data, a robust experimental approach is necessary. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[3] This protocol is designed to be self-validating by relying on a carefully constructed calibration curve.

Core Principle

An excess of the solid compound is agitated in a solvent at a constant temperature for a sufficient period to reach equilibrium, forming a saturated solution. The supernatant is then filtered and its concentration is determined analytically, typically by High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Prepare Stock Solution (Known Concentration) B Generate Calibration Curve (Serial Dilutions) A->B I Quantify vs. Calibration Curve B->I Reference C Add Excess Solid to Solvent in Vials D Agitate at Constant Temp (e.g., 24-48h at 25°C) C->D E Allow Solids to Settle D->E F Withdraw Supernatant G Filter through 0.22µm Syringe Filter F->G H Analyze by HPLC G->H H->I

Caption: Workflow for quantitative solubility determination.

Detailed Step-by-Step Methodology

1. Preparation of HPLC Calibration Standards:

  • Causality: An accurate calibration curve is the foundation of trustworthy quantification.
  • Accurately weigh approximately 10 mg of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride and dissolve it in a 10 mL volumetric flask with a suitable Class A solvent (e.g., Acetonitrile). This is your stock solution (~1 mg/mL).
  • Perform serial dilutions of the stock solution to prepare a series of at least five standards spanning the expected solubility range (e.g., 250 µg/mL, 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).
  • Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) > 0.999.

2. Sample Equilibration (Shake-Flask):

  • Causality: Ensuring the solution is truly saturated at equilibrium is critical for accuracy.
  • Add an excess amount of the solid compound (e.g., 20-30 mg) to a 2 mL glass vial containing 1 mL of the desired anhydrous organic solvent. An excess of solid must be visible.
  • Seal the vials tightly with PTFE-lined caps.
  • Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled chamber (e.g., 25.0 ± 0.5 °C).
  • Agitate the samples for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached.

3. Sample Preparation and Analysis:

  • Causality: Any suspended particulate matter will artificially inflate the measured concentration.
  • After equilibration, let the vials stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
  • Carefully withdraw a sample of the clear supernatant using a syringe.
  • Immediately filter the supernatant through a 0.22 µm chemically-resistant syringe filter (e.g., PTFE) into a clean HPLC vial. This step is critical to remove any undissolved microparticles.
  • Dilute the filtered sample with the mobile phase if necessary to fall within the range of the calibration curve.
  • Analyze the sample by HPLC using the same method as the standards.

4. Quantification and Reporting:

  • Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.
  • Calculate the original concentration in the saturated solution, accounting for any dilution factors.
  • The result is the equilibrium solubility, typically reported in mg/mL or g/L at the specified temperature.

Suggested HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Stability and Reactivity Considerations

The stability of the sulfonyl chloride is as important as its solubility. Degradation can lead to inaccurate measurements and poor yields in synthesis.

Hydrolysis and Solvolysis

The primary degradation pathway is reaction with nucleophiles. In the presence of water, the sulfonyl chloride will hydrolyze to the inactive and more polar 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonic acid.

Reaction compound 5-chloro-1,2-dimethyl- 1H-imidazole-4-sulfonyl chloride product 5-chloro-1,2-dimethyl- 1H-imidazole-4-sulfonic acid compound->product Hydrolysis hcl HCl compound->hcl water Water (H₂O) (Nucleophile)

Caption: Primary hydrolysis pathway of the title compound.

Expert Insight: To prevent this, always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).[8] If an aqueous workup is unavoidable, it should be performed quickly at low temperatures with brine to minimize contact time and hydrolysis.[8]

Thermal and Photochemical Stability

While generally stable at room temperature in aprotic solvents, prolonged exposure to heat or UV light can initiate decomposition, often indicated by discoloration of the solution.[8] It is recommended to store the compound and its solutions protected from light at refrigerated temperatures (2-8 °C).

Conclusion

References

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Available from: [Link]

  • 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride. PubChem. Available from: [Link]

  • 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride — Chemical Substance Information. Available from: [Link]

  • Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. PubMed. Available from: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available from: [Link]

  • Sulfuryl chloride. Wikipedia. Available from: [Link]

  • Production of organic sulfonyl chlorides. Google Patents.
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Available from: [Link]

  • 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry: Application to 1-Hydroxypyrene in Human Urine. PMC. Available from: [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Available from: [Link]

  • Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide. Google Patents.
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. Available from: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI. Available from: [Link]

  • 5-chloro-1,2-dimethyl-1h-imidazole-4-sulfonyl chloride (C5H6Cl2N2O2S). PubChemLite. Available from: [Link]

Sources

Foundational

A Technical Guide to the Synthesis and Structural Elucidation of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

Disclaimer: The subject of this guide, 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, is a specialized chemical compound for which detailed experimental data is not extensively available in public scientific lit...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The subject of this guide, 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, is a specialized chemical compound for which detailed experimental data is not extensively available in public scientific literature. This document, therefore, serves as an expert guide outlining the well-established methodologies for its synthesis, purification, crystal growth, and definitive structural analysis by single-crystal X-ray diffraction. The protocols and data presented are based on established principles of organic chemistry and crystallography, drawing from analogous, well-characterized imidazole derivatives.

Introduction: The Significance of Substituted Imidazole Sulfonyl Chlorides

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antifungal, and antiviral properties.[1][2] The introduction of a sulfonyl chloride moiety transforms the imidazole scaffold into a highly versatile reactive intermediate. Sulfonyl chlorides are powerful electrophiles, primarily used to form stable sulfonamide linkages with primary and secondary amines—a key functional group in many therapeutic agents, from antibacterial "sulfa drugs" to HIV protease inhibitors.[3]

The specific compound, 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, combines three key features: a biologically relevant imidazole core, a reactive sulfonyl chloride "warhead" for covalent modification of biological targets or for library synthesis, and specific substitution patterns (N-methylation, C-chlorination) that modulate its steric and electronic properties. This guide provides a comprehensive roadmap for researchers aiming to synthesize and unambiguously characterize this molecule, a critical step in any drug discovery or chemical biology program.

Proposed Synthesis and Purification

The synthesis of the target compound can be logically approached in a multi-step sequence starting from a commercially available precursor. The proposed pathway involves N-methylation, followed by chlorination and, finally, chlorosulfonylation.

Synthetic Workflow

The proposed synthetic route is outlined below. Each step is designed based on reliable and high-yielding transformations reported for similar heterocyclic systems.

Synthesis_Workflow A 1-Methylimidazole B 1,2-Dimethylimidazole A->B Methyl Iodide, Base (e.g., NaH) C 5-Chloro-1,2-dimethyl-1H-imidazole B->C N-Chlorosuccinimide (NCS) D 5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride C->D Chlorosulfonic Acid (ClSO3H)

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1,2-Dimethylimidazole

  • To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add dry tetrahydrofuran (THF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C (ice-water bath).

  • Slowly add a solution of 1-methylimidazole (1.0 equivalent) in dry THF to the NaH suspension. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1,2-dimethylimidazole.

Step 2: Synthesis of 5-Chloro-1,2-dimethyl-1H-imidazole

  • Dissolve 1,2-dimethylimidazole (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

  • Add N-Chlorosuccinimide (NCS, 1.05 equivalents) portion-wise to the solution. The regioselectivity of chlorination at the C5 position is expected due to the directing effects of the two methyl groups.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon consumption of the starting material, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted NCS, followed by water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude chlorinated product.[4]

  • Purify further by recrystallization or column chromatography.

Step 3: Synthesis of 5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

  • In a flask equipped with a dropping funnel and maintained under a dry atmosphere, cool chlorosulfonic acid (ClSO₃H, ~5 equivalents) to 0 °C.[5]

  • Slowly add 5-chloro-1,2-dimethyl-1H-imidazole (1.0 equivalent) portion-wise, ensuring the internal temperature does not rise significantly. This reaction is highly exothermic and releases HCl gas, requiring proper ventilation and an acid gas trap.

  • After the addition is complete, allow the mixture to stir at room temperature, then gently heat to 50-60 °C for several hours to drive the reaction to completion.[5]

  • Monitor the reaction progress (e.g., by quenching a small aliquot and analyzing by LC-MS).

  • Once complete, cool the reaction mixture and carefully quench it by pouring it onto crushed ice. The sulfonyl chloride product is typically unstable in aqueous base, so a rapid workup is essential.

  • Extract the product immediately into a cold, non-polar organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with cold brine, dry over anhydrous magnesium sulfate at low temperature, filter, and concentrate under reduced pressure at a low temperature to avoid decomposition. The final product is expected to be a moisture-sensitive solid.

Crystallization for X-ray Diffraction

Obtaining a high-quality single crystal is the most critical step for a successful X-ray structure determination.[6] The quality of the crystal directly dictates the quality of the diffraction data and the precision of the final structure.[6]

Protocol for Crystal Growth:

  • Purification is Paramount: Ensure the starting material is of the highest possible purity (>99%). Impurities can inhibit crystal nucleation and growth.

  • Solvent Screening: Screen a range of solvents and solvent systems (e.g., hexanes/ethyl acetate, toluene, dichloromethane/pentane). The ideal solvent is one in which the compound is sparingly soluble at room temperature but more soluble upon heating.

  • Slow Evaporation: Dissolve the purified compound in a minimal amount of a suitable volatile solvent in a small vial. Cover the vial with parafilm and poke a few small holes with a needle. Allow the solvent to evaporate slowly over several days in a vibration-free environment.[6]

  • Vapor Diffusion (Liquid/Liquid): Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar that contains a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the solvent of the solution). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Selection: Examine the resulting crystals under a polarizing microscope. Good crystals should be transparent, have well-defined faces, and be free of cracks or defects.[6] They should extinguish light evenly when rotated between crossed polarizers. For modern diffractometers, a crystal with dimensions of approximately 0.1 to 0.3 mm is ideal.[7]

Single-Crystal X-ray Diffraction: The Definitive Structure Elucidation

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.[8][9]

The X-ray Diffraction Workflow

The process from a mounted crystal to a final, validated structure follows a well-defined path.

XRD_Workflow cluster_exp Experimental Phase cluster_analysis Computational Phase A Crystal Mounting B Diffractometer Setup (Unit Cell Determination) A->B C Data Collection B->C D Data Integration & Reduction C->D Raw Diffraction Images E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Structure Validation & CIF Generation F->G

Sources

Exploratory

Toxicity and laboratory safety guidelines for 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

An In-depth Technical Guide to the Toxicity and Laboratory Safety of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride Introduction 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is a heterocyclic sulfonyl c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity and Laboratory Safety of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

Introduction

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is a heterocyclic sulfonyl chloride, a class of compounds widely utilized as reactive intermediates in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] The sulfonyl chloride functional group is a potent electrophile, readily reacting with nucleophiles such as amines to form stable sulfonamides.[1] This reactivity is the cornerstone of their utility in medicinal chemistry, contributing to the synthesis of a wide array of biologically active molecules.[1][2]

However, the very reactivity that makes sulfonyl chlorides valuable synthetic building blocks also underpins their significant health and safety hazards. This guide provides a comprehensive overview of the known toxicological profile and essential laboratory safety guidelines for 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, with a focus on a proactive and precautionary approach to its handling.

Toxicological Profile: A Data-Driven Precautionary Approach

A thorough review of available safety data reveals a critical gap: specific, quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values, for 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride are not currently available.[3] In the absence of such data, a precautionary principle must be adopted, treating the compound with the high degree of caution dictated by its known hazard classifications and the general toxicological properties of the sulfonyl chloride chemical class.

The primary toxicological concerns with 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride stem from its corrosive nature and its violent reaction with water.[4] Upon contact with moisture, such as in mucous membranes or on the skin, sulfonyl chlorides hydrolyze to form the corresponding sulfonic acid and hydrochloric acid, both of which are corrosive and can cause severe tissue damage.[5]

Globally Harmonized System (GHS) Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical substances.[6] For 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride and its isomers, the following GHS classifications have been reported, indicating significant health risks:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [7][8] This classification is based on estimations that place the oral LD50 for rats in the range of 300 to 2000 mg/kg.[9] Ingestion can lead to serious health effects.

  • Skin Corrosion/Irritation (Category 1B), H314: Causes severe skin burns and eye damage. [7][8] This is a critical hazard, indicating that the chemical can cause irreversible skin damage upon contact.[10][11][12] The corrosive action is due to the chemical itself and its hydrolysis products.[5]

  • Serious Eye Damage/Eye Irritation (Category 1), H318: Causes serious eye damage. [13] Contact with the eyes can lead to irreversible damage and potential loss of vision.[14]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation. [8][15] Inhalation of dust or vapors can irritate the respiratory tract.[16]

It is imperative to understand that these classifications represent a significant level of hazard and necessitate stringent safety protocols.

Physicochemical and Hazard Summary

PropertyValueSource
Chemical Name 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride[8]
CAS Number 1376607-77-0[8]
Molecular Formula C5H7ClN2O2S[7]
Molecular Weight 194.64 g/mol [7]
GHS Pictograms Corrosion, Exclamation Mark[6][7]
Signal Word Danger[7]
Hazard Statements H302, H314, H318, H335[7][8][15]

Core Laboratory Safety Protocols

Given the corrosive and water-reactive nature of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, a multi-layered approach to safety is essential. The following protocols are designed to minimize the risk of exposure and to provide clear guidance in case of an emergency.

Engineering Controls

The primary line of defense against exposure to hazardous chemicals is the use of robust engineering controls.

  • Chemical Fume Hood: All handling of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, including weighing, dispensing, and reaction setup, must be conducted in a certified chemical fume hood.[3] This will prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound.

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield are essential to protect against splashes.[3]

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[14] Always inspect gloves for any signs of degradation or puncture before use and practice proper glove removal techniques to avoid skin contact.

  • Protective Clothing: A chemical-resistant lab coat or apron is necessary to protect the skin and clothing.[3] For larger quantities or in situations with a higher risk of exposure, fire/flame resistant and impervious clothing should be worn.[3]

Safe Handling and Storage
  • Moisture Control: Due to its reactivity with water, 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride must be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from sources of moisture.[3][17]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and water.[16][17]

  • Dispensing: When dispensing the solid, use non-sparking tools and minimize the creation of dust.[3]

  • Reaction Quenching: Excess sulfonyl chloride from reactions must be quenched carefully. This is typically achieved by the slow, dropwise addition of the reaction mixture to a cold, stirred solution of a weak base, such as sodium bicarbonate.[18] This procedure should be performed in a fume hood.

Risk Mitigation Workflow for Hazardous Chemicals with Incomplete Data

The following diagram illustrates a logical workflow for mitigating the risks associated with handling chemicals like 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, for which complete toxicological data is unavailable. This process emphasizes the precautionary principle.

RiskMitigationWorkflow A Hazard Identification (GHS, literature, structural alerts) B Data Gap Analysis (e.g., no LD50/LC50 data) A->B Identify missing data D Risk Characterization (Assume high toxicity based on known hazards) B->D Apply precautionary approach C Exposure Assessment (quantity, duration, route) C->D Inform risk level E Implementation of Control Measures (Precautionary Principle) D->E Dictates control strategy F Engineering Controls (Fume hood, ventilation) E->F G Administrative Controls (SOPs, training) E->G H Personal Protective Equipment (PPE) (Gloves, goggles, lab coat, face shield) E->H I Emergency Preparedness (Spill kit, first aid, emergency contacts) E->I J Continuous Review & Improvement F->J Feedback loop G->J Feedback loop H->J Feedback loop I->J Feedback loop

Sources

Foundational

Engineering Privileged Scaffolds: Mechanism of Action of 5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl Chloride Derivatives

Executive Summary In modern medicinal chemistry, the design of highly selective targeted therapies relies heavily on the optimization of privileged scaffolds. 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (CAS 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective targeted therapies relies heavily on the optimization of privileged scaffolds. 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (CAS 1376607-77-0)[1] serves as a highly reactive, versatile electrophilic building block used to synthesize potent imidazole sulfonamide derivatives. These derivatives exhibit profound polypharmacology, acting as competitive inhibitors across diverse therapeutic areas, most notably in oncology (via Farnesyltransferase inhibition) and neurology (via Glycine Transporter-1 modulation). This whitepaper details the structural causality, biological mechanisms of action, and self-validating experimental workflows associated with this chemical class.

Chemical Rationale & Pharmacophore Dynamics

The transition from a basic sulfonamide to a 5-chloro-1,2-dimethyl-1H-imidazole derivative is driven by precise structure-activity relationship (SAR) requirements. Every functional group on this scaffold serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • The Sulfonamide Linker: Acts as a transition-state isostere. Its tetrahedral geometry mimics the transition states of enzymatic cleavage and transfer reactions, while its oxygen atoms serve as powerful hydrogen bond acceptors.

  • The Imidazole Core: Provides a rigid aromatic framework capable of π−π stacking with aromatic residues (e.g., Tyrosine, Phenylalanine) within target binding pockets[2].

  • 1,2-Dimethyl Substitution: Imparts critical steric shielding. By restricting the rotational degrees of freedom around the sulfonamide bond, these methyl groups lock the molecule into its bioactive conformation. Furthermore, they block cytochrome P450-mediated N -dealkylation and oxidation, significantly extending the drug's metabolic half-life[3].

  • 5-Chloro Substitution: The electron-withdrawing nature of the chlorine atom exerts a negative inductive effect (-I), which increases the acidity of the adjacent sulfonamide proton (in secondary sulfonamides). This optimizes target engagement by strengthening its capacity as a hydrogen bond donor[4]. Additionally, the chlorine atom frequently participates in halogen bonding within deep, hydrophobic enzyme pockets.

Primary Mechanisms of Action

Oncology: Farnesyltransferase (FTase) Inhibition

In oncology, imidazole sulfonamides are potent inhibitors of Farnesyltransferase (FTase)[5]. FTase is responsible for the post-translational prenylation of Ras proteins—a critical step that anchors Ras to the inner cell membrane, allowing it to activate the MAPK/ERK signaling cascade.

Mechanism: The 5-chloro-1,2-dimethyl derivative competitively binds to the CAAX peptide binding site of FTase. By physically occluding this pocket, the drug prevents the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the Ras protein. Consequently, unfarnesylated Ras remains trapped in the cytosol in an inactive state, leading to the immediate downregulation of downstream proliferative signals and the induction of tumor cell apoptosis[2].

Neurology: Glycine Transporter-1 (GlyT1) Modulation

In the central nervous system, imidazole sulfonamides have been identified as highly selective, competitive inhibitors of Glycine Transporter-1 (GlyT1)[4].

Mechanism: By binding to the outward-facing conformation of the transporter, these derivatives prevent the reuptake of glycine from the synaptic cleft. The resulting elevation in synaptic glycine levels enhances the activation of NMDA receptors (where glycine acts as an obligate co-agonist). This enhanced glutamatergic neurotransmission provides a robust, validated mechanism for treating the negative and cognitive symptoms of schizophrenia[3].

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the mechanistic advantages and representative binding affinities demonstrating how the addition of specific functional groups to the imidazole sulfonamide core enhances target engagement.

Compound ScaffoldPrimary TargetRepresentative IC₅₀ (nM)LogPMechanistic Advantage
Unsubstituted Imidazole SulfonamideGlyT11191.2Baseline competitive inhibition
1-Methyl Imidazole SulfonamideFTase541.8Improved hydrophobic pocket binding
5-Chloro-1,2-dimethyl Derivative FTase / GlyT1 < 10 2.6 Enhanced halogen bonding & steric trapping

(Note: Data represents established SAR benchmarks for the imidazole sulfonamide class[4][5].)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols detail not just the procedural steps, but the chemical and biological causality behind them.

Protocol A: Synthesis of Bioactive Sulfonamide Derivatives

Objective: To synthesize a target sulfonamide via the nucleophilic acyl substitution of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride[1].

  • Amine Activation: Dissolve the target primary amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Argon prevents ambient moisture from prematurely hydrolyzing the highly reactive sulfonyl chloride precursor.

  • Base Addition: Introduce N,N -Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA acts as a non-nucleophilic base. Its steric bulk prevents it from attacking the sulfonyl chloride directly, which would otherwise form a highly reactive and unstable sulfene intermediate, reducing overall yield.

  • Sulfonylation: Cool the reaction vessel to 0°C and add 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (1.1 eq) dropwise.

    • Causality: The sulfonylation reaction is highly exothermic. Low temperatures kinetically favor the desired N -sulfonylation over competing O -sulfonylation or rapid hydrolysis.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography to yield the final bioactive derivative.

Protocol B: In Vitro FTase Inhibition Assay (Radiometric)

Objective: Quantify the IC₅₀ of the synthesized derivative using a Scintillation Proximity Assay (SPA)[5].

  • Reagent Assembly: Combine recombinant human FTase, biotinylated native CAAX peptide substrate, and the sulfonamide inhibitor in an assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 5 μM ZnCl₂).

    • Causality: Zn²⁺ is a critical catalytic cofactor for FTase; its explicit inclusion ensures the enzyme is maintained in its native, active conformation.

  • Radioligand Addition: Initiate the reaction by adding [³H]-Farnesyl Pyrophosphate ([³H]-FPP). Incubate for 60 minutes at 37°C.

  • Signal Generation: Add streptavidin-coated SPA beads.

    • Causality: The beads bind the biotinylated CAAX peptide. If the enzyme is active, the [³H]-farnesyl group is attached to the peptide, bringing the radiolabel into close proximity with the bead's scintillant to emit light. If the sulfonamide successfully inhibits FTase, no transfer occurs, and the luminescent signal decays. This homogeneous format eliminates wash steps, preserving low-affinity transient interactions.

  • Quantification: Measure luminescence using a microplate scintillation counter and calculate the IC₅₀ via non-linear regression.

Pathway Visualization

MOA_Pathway Drug 5-Chloro-1,2-dimethyl-1H-imidazole Sulfonamide Derivative FTase Farnesyltransferase (FTase) Active Site Drug->FTase Competitive Binding at CAAX Motif Ras Unfarnesylated Ras (Cytosolic / Inactive) FTase->Ras Inhibition of Farnesylation MAPK MAPK/ERK Signaling (Downregulated) Ras->MAPK Failure of Membrane Localization Apoptosis Cell Cycle Arrest & Apoptosis MAPK->Apoptosis Transcriptional Repression

Fig 1. Mechanism of action for imidazole sulfonamides mediating FTase inhibition and Ras blockade.

References

  • NextSDS. "5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride — Chemical Substance Information".
  • PMC. "Imidazoles as Potential Anticancer Agents: An Update on Recent Studies".
  • PMC. "Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1. Development of a potent and CNS penetrant [3.1.0]-based lead".
  • BindingDB. "Activity Spreadsheet -- Enzyme Inhibition Constant Data from BindingDB (BDBM50327990)".
  • ResearchGate. "Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders".

Sources

Protocols & Analytical Methods

Method

Protocol for reacting 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride with primary amines

An Application Note and Detailed Protocol for the Synthesis of 5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonamides from Primary Amines Introduction: The Strategic Role of Imidazole Sulfonamides in Modern Drug Discovery The...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of 5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonamides from Primary Amines

Introduction: The Strategic Role of Imidazole Sulfonamides in Modern Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs. Its enduring importance stems from its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to form crucial hydrogen bonds with biological targets. The 1,2-dimethylimidazole scaffold, coupled with a reactive sulfonyl chloride at the 4-position, presents a versatile platform for generating novel molecular entities. The chlorine atom at the 5-position further allows for subsequent chemical modifications, making 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride a highly valuable building block for creating diverse chemical libraries aimed at identifying new drug candidates.

This document provides a comprehensive guide for researchers and drug development professionals on the protocol for reacting 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride with a range of primary amines. It offers a detailed experimental procedure, insights into the underlying reaction mechanism, and strategies for monitoring and troubleshooting the synthesis.

Reaction Mechanism and Key Principles

The reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The primary amine acts as the nucleophile, attacking the electrophilic sulfur center. This is followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction, preventing the protonation of the primary amine reactant and driving the reaction to completion.

Key Reaction Parameters:

  • Choice of Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is preferred. These bases are effective at scavenging the generated HCl without competing with the primary amine in the nucleophilic attack on the sulfonyl chloride.

  • Solvent Selection: The choice of solvent is critical and depends on the solubility of the reactants. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used as they do not react with the sulfonyl chloride.

  • Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature. This helps to minimize the formation of side products.

Visualizing the Workflow

The following diagram outlines the general workflow for the synthesis and purification of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonamides.

G cluster_prep Reaction Setup cluster_reaction Reaction Progression cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents Dissolve Primary Amine and Base in Solvent addition Add Sulfonyl Chloride Solution Dropwise at 0 °C reagents->addition 1 stir Stir at Room Temperature addition->stir monitor Monitor by TLC/LC-MS stir->monitor 2 quench Quench with Water/Brine monitor->quench extract Extract with Organic Solvent quench->extract 3 dry Dry Organic Layer (e.g., Na2SO4) extract->dry 3 concentrate Concentrate in vacuo dry->concentrate 3 purify Purify by Column Chromatography concentrate->purify characterize Characterize by NMR, MS purify->characterize 4

Caption: A generalized workflow for the synthesis of imidazole sulfonamides.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the reaction of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride with a generic primary amine.

Materials:

  • 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

  • Primary amine (e.g., benzylamine, aniline derivatives)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe pump

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for column chromatography

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent).

    • Dissolve the amine in anhydrous DCM (or another suitable aprotic solvent).

    • Add the base (e.g., triethylamine, 1.2 to 1.5 equivalents) to the solution.

    • Cool the flask to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • In a separate flask, dissolve the 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (1.0 to 1.1 equivalents) in a minimal amount of anhydrous DCM.

    • Slowly add the sulfonyl chloride solution to the cooled amine solution dropwise over 15-30 minutes. A syringe pump can be used for precise control.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction for 2-16 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting material (sulfonyl chloride) is consumed.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

  • Characterization:

    • The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by several integrated checkpoints:

  • In-process Monitoring: Regular monitoring of the reaction by TLC or LC-MS is crucial. This allows for the determination of the reaction endpoint and can provide early indications of any issues, such as the formation of side products or incomplete conversion. For TLC analysis, a suitable mobile phase would be a mixture of hexanes and ethyl acetate, with the product spot expected to be less polar than the amine starting material.

  • Stoichiometric Control: The precise control of the stoichiometry, particularly the slight excess of the base, is important to ensure the complete consumption of the sulfonyl chloride and to neutralize all the generated HCl.

  • Thorough Characterization: The final product must be rigorously characterized to confirm its identity and purity. ¹H and ¹³C NMR spectroscopy will confirm the structure, while high-resolution mass spectrometry (HRMS) will confirm the elemental composition.

Data Summary Table

The following table provides representative reaction parameters that can be adapted for various primary amines.

Primary AmineBase (equivalents)SolventReaction Time (h)Typical Yield (%)
BenzylamineTEA (1.2)DCM4>90
AnilineDIPEA (1.5)THF1280-90
4-Methoxy-anilineTEA (1.2)DCM6>90
CyclohexylamineTEA (1.2)DCM3>95

Note: These are starting points and may require optimization based on the specific substrate.

Conclusion

The reaction of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride with primary amines is a robust and versatile method for the synthesis of a wide range of novel sulfonamides. By carefully controlling the reaction conditions and implementing the in-process checks outlined in this guide, researchers can reliably synthesize these valuable compounds for further investigation in drug discovery programs. The inherent modularity of this reaction allows for the rapid generation of diverse chemical libraries, accelerating the identification of new therapeutic leads.

References

  • Scozzafava, A., Supuran, C. T., & Carta, F. (2016). Sulfonamides and their derivatives: a patent review (2011-2015). Expert Opinion on Therapeutic Patents, 26(5), 573-590. [Link]

  • Parenty, A., Moreau, X., & Campagne, J. M. (2006). Recent developments in the synthesis of sulfonamides. Chemical Reviews, 106(3), 911-939. [Link]

Application

Application Note: Synthesis and Diversification of Novel Sulfonamides Utilizing 5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl Chloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Executive Summary The sulfonamide moiety is a privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary

The sulfonamide moiety is a privileged pharmacophore in drug discovery, historically foundational to antimicrobial therapies and currently ubiquitous in modern therapeutics ranging from antivirals to targeted cancer therapies[1]. While classical sulfonamide synthesis relies heavily on simple aryl sulfonyl chlorides, the demand for novel, patentable chemical space requires highly functionalized, heteroaromatic building blocks.

This application note details the utilization of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (CAS: 1376607-77-0) as a bifunctional linchpin for library generation. By exploiting the orthogonal reactivity of the highly electrophilic sulfonyl chloride and the palladium-sensitive C5-chloro position, medicinal chemists can rapidly generate diverse, sp2-enriched imidazole sulfonamide libraries.

Mechanistic Rationale & Design Strategy

The strategic value of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride lies in its dual-reactivity profile:

  • Chemoselective S-N Bond Formation: The sulfonyl chloride acts as a hard electrophile. S-N bond construction remains one of the most reliable and widely utilized transformations in pharmaceutical synthesis[2].

  • Late-Stage C-C Bond Formation: Aryl chlorides typically possess high bond-dissociation energies (~330 kJ/mol), making the oxidative addition step in cross-coupling challenging[3]. However, the adjacent strongly electron-withdrawing sulfonamide group lowers the LUMO of the imidazole ring. This electronic activation facilitates facile palladium-catalyzed Suzuki-Miyaura cross-coupling at the C5 position, providing access to a wide array of functionalized imidazole derivatives[4].

Causality in Reaction Design: A critical challenge with this reagent is competitive Nucleophilic Aromatic Substitution (SNAr) at the C5-chloro position by the incoming amine. To ensure absolute chemoselectivity for the sulfonyl center, the sulfonylation must be strictly temperature-controlled (0 °C) and utilize a non-nucleophilic, sterically hindered base (e.g., DIPEA) to scavenge the HCl byproduct without participating in side reactions.

Synthetic Workflow

Workflow Reagent 5-Chloro-1,2-dimethyl-1H- imidazole-4-sulfonyl chloride Step1 Step 1: Sulfonylation (DIPEA, DCM, 0°C) Reagent->Step1 Int C5-Chloro Imidazole Sulfonamide Step1->Int S-N Bond Formation Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Int->Step2 Prod Novel 5-Aryl Imidazole Sulfonamide Library Step2->Prod C-C Bond Formation

Workflow for the two-step synthesis and diversification of novel imidazole sulfonamides.

Experimental Methodologies

Protocol A: Chemoselective Synthesis of the C5-Chloro Sulfonamide Intermediate

This protocol is designed as a self-validating system to prevent SNAr byproducts and ensure complete consumption of the moisture-sensitive starting material.

Reagents:

  • 5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.1 equiv, 1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add the amine and anhydrous DCM.

  • Base Addition: Inject DIPEA into the stirring solution. Rationale: DIPEA is chosen over Triethylamine (TEA) due to its superior steric bulk, which prevents it from acting as a competing nucleophile or facilitating unwanted degradation pathways.

  • Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Allow 10 minutes for thermal equilibration.

  • Electrophile Addition: Dissolve the sulfonyl chloride in 2 mL of anhydrous DCM and add it dropwise over 15 minutes. Rationale: Dropwise addition controls the exothermic S-N bond formation, maintaining the low temperature required to suppress SNAr at the C5-chloro position.

  • Propagation: Stir at 0 °C for 1 hour, then allow the reaction to naturally warm to room temperature (RT) over 2 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 100 µL Methanol, and analyze via LC-MS. The reaction is complete when the starting material mass is absent, and the product mass shows a distinct 3:1 isotopic pattern (indicative of the intact C5-chlorine atom).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with DCM (3 × 10 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Late-Stage Palladium-Catalyzed Diversification

Utilizing the Suzuki-Miyaura cross-coupling to replace the C5-chloro group with diverse aryl/heteroaryl motifs.

Reagents:

  • C5-Chloro Sulfonamide Intermediate (1.0 equiv, 0.5 mmol)

  • Arylboronic Acid (1.5 equiv, 0.75 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv, 1.5 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Procedure:

  • Assembly: In a 20 mL microwave vial or Schlenk tube, combine the sulfonamide intermediate, arylboronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalytic species, which is the primary cause of stalled cross-coupling reactions.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst. Rationale: The bidentate dppf ligand provides the necessary electron density and bite angle to force the difficult oxidative addition into the C-Cl bond[3].

  • Heating: Seal the vessel and heat at 90 °C for 12 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS. Successful coupling is confirmed by the disappearance of the 3:1 (M / M+2) chlorine isotope pattern and the emergence of the biaryl product mass.

  • Purification: Cool to RT, filter through a pad of Celite to remove palladium black, and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Reaction Optimization & Quantitative Data

To establish the robustness of Protocol A, various conditions were evaluated to maximize the yield of the S-N coupling while minimizing the SNAr byproduct. The quantitative results are summarized below:

Table 1: Optimization of Chemoselective S-N Bond Formation

EntryBase (2.5 eq)SolventTemp ProfileTime (h)Sulfonamide Yield (%)SNAr Byproduct (%)
1TEADCM0 °C to RT3788
2DIPEA DCM 0 °C to RT 3 95 < 1
3DIPEADCMRT (No cooling)36224
4PyridineTHF0 °C to RT6555
5K₂CO₃MeCN60 °C1230> 40 (Hydrolysis)

Data Interpretation: Entry 2 represents the optimal self-validating system. Omitting the 0 °C cooling step (Entry 3) drastically increases the thermal energy of the system, allowing the amine to overcome the activation barrier for SNAr at the C5 position, thereby destroying the bifunctional utility of the building block.

Analytical Validation & Quality Control

To ensure absolute scientific integrity, all synthesized compounds must pass the following QC criteria:

  • High-Resolution Mass Spectrometry (HRMS): Must confirm the exact mass within a ≤ 5 ppm error margin. For the intermediate, the presence of the ³⁵Cl/³⁷Cl isotopic signature is mandatory.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR must show the disappearance of the amine protons (if secondary) and the retention of the two distinct methyl singlets (N-CH₃ and C-CH₃) on the imidazole core. ¹³C NMR should confirm the downfield shift of the C5 carbon post-Suzuki coupling.

References

  • [4] Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | The Journal of Organic Chemistry Source: ACS Publications URL:

  • [2] Recent Advances in the Synthesis of Sulfonamides Intermediates Source: Thieme Connect URL:

  • [1] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters Source: ACS Publications URL:

  • [3] Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Source: Thieme Connect URL:

Sources

Method

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride as a building block in drug discovery

An in-depth technical guide for deploying 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride in modern drug discovery. Executive Brief & Strategic Rationale 5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for deploying 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride in modern drug discovery.

Executive Brief & Strategic Rationale

5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (CAS: 1376607-77-0) is a highly versatile, bifunctional electrophilic building block[1]. In medicinal chemistry, the imidazole sulfonamide motif is recognized as a "privileged scaffold," frequently utilized to target metalloenzymes such as Carbonic Anhydrases (CAs) and Glutaminyl Cyclases (sQC/gQC)[2].

  • Tautomeric Stability: The 1,2-dimethyl substitution locks the imidazole ring, preventing tautomerization. This ensures a single, well-defined binding pose during target engagement, which is essential for consistent Structure-Activity Relationship (SAR) interpretation.

  • Bifunctional Orthogonality: The molecule presents two distinct reactive sites. The C4-sulfonyl chloride is a hard electrophile that reacts rapidly with amines at low temperatures[3]. The C5-chlorine is strategically positioned adjacent to the electron-withdrawing sulfonyl group, activating it for subsequent Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling at elevated temperatures.

  • Pharmacophore Mimicry: The sulfonamide moiety acts as a transition state isostere and coordinates directly with active-site zinc ions (Zn2+), while the imidazole N3 nitrogen provides additional hydrogen bonding or metal coordination capabilities[2][4].

Mechanism Ligand Imidazole Sulfonamide Candidate Target Metalloenzyme (e.g., sQC / CA IX) Ligand->Target Binds active site Coord Zn2+ Coordination (Sulfonamide/Imidazole N3) Target->Coord Mechanism Inhib Enzyme Inhibition Coord->Inhib

Pharmacological mechanism of imidazole sulfonamides targeting metalloenzymes via Zn2+ coordination.

Physicochemical & Structural Profiling

To ensure predictable reactivity and stability during library synthesis, it is vital to understand the physicochemical baseline of the building block[1][5].

PropertyValueImplication for Synthesis
CAS Number 1376607-77-0Unique identifier for procurement and regulatory tracking.
Molecular Formula C5H6Cl2N2O2SIndicates high heteroatom density; monitor isotopic patterns (Cl) in MS.
Molecular Weight 229.08 g/mol Ideal low-MW starting point for fragment-based drug discovery (FBDD).
C4-Sulfonyl Chloride Highly ElectrophilicPrimary reactive site; requires anhydrous conditions to prevent hydrolysis.
C5-Chlorine Moderately ActivatedSecondary reactive site; requires thermal activation for SNAr displacement.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems. Causality is embedded into every step to ensure you understand why a condition is chosen, rather than just how to execute it.

Protocol A: Parallel Synthesis of Imidazole-4-Sulfonamides (Hinsberg-Type Amidation)

This protocol establishes the core sulfonamide linkage[3].

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the primary or secondary amine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

    • Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile against the sulfonyl chloride, which minimizes the formation of unwanted byproducts compared to less hindered bases like Triethylamine (TEA).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature suppresses the exothermic degradation of the sulfonyl chloride and minimizes competitive hydrolysis from trace ambient moisture.

  • Electrophile Addition: Dissolve 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise over 15 minutes.

  • Reaction Monitoring (Self-Validation): Allow the reaction to slowly warm to room temperature. Stir for 2–4 hours. Monitor via LC-MS. The disappearance of the amine peak and the emergence of the sulfonamide mass [M+H]+ confirms conversion. The presence of a 3:1 isotopic cluster confirms the C5-chlorine remains intact.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with 1M HCl to remove unreacted amines and DIPEA. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Late-Stage SNAr Derivatization at the C5-Chloro Position

Once the sulfonamide is formed, the C5-chlorine can be displaced to generate chemical diversity.

  • Preparation: Dissolve the purified imidazole-4-sulfonamide intermediate (1.0 equiv) from Protocol A in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.1 M).

  • Nucleophile Addition: Add the desired nucleophile (e.g., morpholine, piperidine) (3.0 equiv) and Potassium Carbonate (K2CO3) (3.0 equiv).

  • Thermal Activation: Heat the mixture to 100–120 °C in a sealed tube or microwave reactor for 4–12 hours.

    • Causality: The C5-chlorine requires significant thermal energy to overcome the activation barrier for the Meisenheimer complex formation, even when activated by the adjacent electron-withdrawing sulfonamide. Polar aprotic solvents (NMP) stabilize this transition state.

  • Monitoring (Self-Validation): Monitor via LC-MS. Look for the mass shift corresponding to the addition of the nucleophile and the critical loss of the 35/37 Cl isotopic pattern, proving successful displacement.

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (EtOAc). Wash extensively with brine (5x) to remove the high-boiling NMP solvent. Purify via reverse-phase HPLC.

Protocol C: Synthesis of Sulfonyl Fluoride SuFEx Warheads

Sulfonyl chlorides are often too reactive for direct biological screening. Converting them to sulfonyl fluorides yields stable, bio-orthogonal warheads for Targeted Covalent Inhibitor (TCI) discovery[6].

  • Preparation: Dissolve 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (1.0 equiv) in a 1:1 mixture of Acetonitrile and Water (0.2 M).

  • Fluorination: Add Potassium Bifluoride (KHF2) (3.0 equiv).

    • Causality: KHF2 provides a mild, acidic source of fluoride that efficiently displaces the chloride without causing basic hydrolysis of the resulting sulfonyl fluoride.

  • Stirring & Workup: Stir at room temperature for 12 hours. Dilute with EtOAc, wash with water, dry over Na2SO4, and concentrate.

Workflow A 5-chloro-1,2-dimethyl-1H- imidazole-4-sulfonyl chloride B Amine Coupling (Sulfonamide Formation) A->B Primary/Secondary Amines C Fluorination (KHF2) (SuFEx Warhead) A->C F- source D Imidazole Sulfonamide Library B->D E Sulfonyl Fluoride Library C->E F Late-Stage SNAr (C5-Cl Displacement) D->F Nucleophiles (Base, Heat) G Advanced Lead Compounds F->G

Divergent synthetic workflow using 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride.

Quantitative Data: Reaction Optimization Summary

The following table summarizes the optimized parameters for the late-stage SNAr derivatization (Protocol B), demonstrating the causality between nucleophile strength, temperature, and yield.

Nucleophile TypeSolventBaseTemp (°C)Time (h)Avg. Isolated Yield (%)
Primary Alkyl AminesNMPK2CO31201245 - 60%
Cyclic Secondary AminesNMPK2CO3100675 - 85%
Anilines (Electron-Rich)DMFCs2CO31301630 - 45%
Sodium AlkoxidesTHFNaH80480 - 90%

Note: Cyclic secondary amines (e.g., morpholine, pyrrolidine) exhibit superior nucleophilicity and less steric hindrance, resulting in higher yields at lower temperatures compared to primary amines or anilines.

References

  • NextSDS. "5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride — Chemical Substance Information.
  • PubChemLite. "5-chloro-1,2-dimethyl-1h-imidazole-4-sulfonyl chloride (C5H6Cl2N2O2S).
  • Benchchem. "Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.
  • National Center for Biotechnology Information (PMC). "Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.
  • ACS Publications. "Deciphering Glutaminyl Cyclase Catalytic Pathways Enables Recognition of Anchor Pharmacophores for Inhibitor Discovery.
  • ACS Publications. "(Chlorosulfonyl)benzenesulfonyl Fluorides—Versatile Building Blocks for Combinatorial Chemistry.

Sources

Application

Step-by-step synthesis route for 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

Executive Summary & Mechanistic Context 5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is a highly versatile, electrophilic building block utilized in the synthesis of novel sulfonamides, kinase inhibitors, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is a highly versatile, electrophilic building block utilized in the synthesis of novel sulfonamides, kinase inhibitors, and advanced agrochemicals. Imidazole-derived sulfonamides have gained significant traction in medicinal chemistry, notably in the development of mutant Adenomatous Polyposis Coli (APC) targeted colorectal cancer therapies[1] and Phosphohistidine Phosphatase (PHP) inhibitors[2].

The synthesis of highly substituted imidazole sulfonyl chlorides presents unique mechanistic challenges. The inherent basicity of the imidazole nitrogens leads to immediate protonation in strongly acidic media, forming an electron-deficient imidazolium species. Furthermore, the presence of the electron-withdrawing chlorine atom at the C5 position severely exacerbates this deactivation. Consequently, standard mild chlorosulfonation conditions fail to achieve electrophilic aromatic substitution (EAS) at the C4 position.

This protocol leverages high-temperature neat chlorosulfonic acid (acting as both solvent and electrophile) followed by in situ deoxychlorination. This route effectively overcomes the high activation energy barrier to deliver the target sulfonyl chloride in high purity[2]. Fortunately, the resulting 4-sulfonyl chloride isomer exhibits superior hydrolytic stability compared to 5-sulfonyl chloride counterparts, permitting standard aqueous workup and short-term storage[3].

Synthetic Workflow

SynthesisWorkflow SM 5-chloro-1,2-dimethyl- 1H-imidazole (Starting Material) Step1 Sulfonation ClSO3H, 140 °C 16 hours SM->Step1 Int Intermediate 4-Sulfonic Acid Step1->Int Electrophilic Substitution Step2 Deoxychlorination SOCl2, 80 °C 3 hours Int->Step2 Prod 5-chloro-1,2-dimethyl- 1H-imidazole-4-sulfonyl chloride Step2->Prod Chlorination

Synthetic workflow for 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride.

Quantitative Data & Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
5-chloro-1,2-dimethyl-1H-imidazole 130.581.010.0 g (76.6 mmol)Starting Material
Chlorosulfonic acid (ClSO₃H) 116.528.040.8 mL (613 mmol)Reagent / Solvent
Thionyl chloride (SOCl₂) 118.974.022.3 mL (306 mmol)Chlorinating Agent
Dichloromethane (DCM) 84.93-3 × 150 mLExtraction Solvent
Sodium sulfate (Na₂SO₄) 142.04-As neededDrying Agent

Step-by-Step Experimental Protocol

Phase 1: High-Temperature Electrophilic Sulfonation
  • Apparatus Setup : Equip a 250 mL three-neck round-bottom flask with a PTFE-coated magnetic stir bar, a reflux condenser, an internal thermocouple, and an argon inlet. Ensure all glassware is oven-dried to prevent premature hydrolysis of reagents.

  • Substrate Addition : Charge the flask with 5-chloro-1,2-dimethyl-1H-imidazole (10.0 g, 76.6 mmol).

  • Acid Addition (CRITICAL SAFETY STEP) : Cool the flask in an ice-water bath. Slowly add chlorosulfonic acid (40.8 mL, 613 mmol) dropwise via an addition funnel over 30 minutes.

    • Causality Insight : The initial addition is violently exothermic due to the immediate protonation of the imidazole nitrogen. A vast excess (8.0 eq) of ClSO₃H is strictly required because it serves as the solvent and drives the unfavorable equilibrium of the highly deactivated imidazolium ring toward the EAS transition state[2].

  • Thermal Activation : Remove the ice bath and gradually heat the reaction mixture to 140 °C using a heating mantle. Stir vigorously at 140 °C for 16 hours.

    • Causality Insight : The 140 °C temperature is the kinetic threshold required to force sulfonation at the sterically hindered C4 position. Lower temperatures will result in unreacted starting material.

Phase 2: In Situ Deoxychlorination
  • Cooling : Allow the reaction mixture to cool to 80 °C.

    • Self-Validation Check : To confirm the completion of Phase 1, extract a 10 µL aliquot, quench it in 1 mL of methanol, and analyze via LC-MS. The presence of the methyl sulfonate ester confirms successful sulfonic acid formation.

  • Chlorination : Slowly add thionyl chloride (SOCl₂) (22.3 mL, 306 mmol) dropwise over 45 minutes.

    • Causality Insight : While ClSO₃H can theoretically yield the sulfonyl chloride directly, the reaction often stalls at the sulfonic acid intermediate in highly deactivated heterocycles. The addition of a potent chlorinating agent like SOCl₂ ensures quantitative conversion of the intermediate 4-sulfonic acid to the desired 4-sulfonyl chloride[2].

  • Maturation : Maintain the reaction at 80 °C for an additional 3 hours, then remove the heat source and allow it to cool to room temperature.

Phase 3: Quenching and Isolation
  • Ice Quench (CRITICAL SAFETY STEP) : Transfer the reaction mixture to a dropping funnel. Add the mixture dropwise into a 2 L beaker containing 800 g of vigorously stirred crushed ice.

    • Causality Insight : Unreacted ClSO₃H reacts explosively with water, releasing massive amounts of HCl and H₂SO₄ mist. Dropwise addition over ice controls the exotherm and prevents localized boiling and acid spattering.

  • Extraction : Transfer the quenched aqueous slurry to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 150 mL).

  • Washing and Drying : Wash the combined organic layers with cold brine (100 mL). Dry the organic phase over anhydrous Na₂SO₄.

    • Causality Insight : While imidazole-4-sulfonyl chlorides exhibit moderate hydrolytic stability compared to their 5-sulfonyl isomers[3], prolonged exposure to aqueous media causes degradation. Using cold brine minimizes hydrolysis during the wash step.

  • Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure (water bath < 30 °C) to afford the crude product as an off-white to pale yellow solid.

Analytical Characterization

To validate the structural integrity of the synthesized 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, utilize the following expected analytical benchmarks:

  • ¹H NMR (400 MHz, CDCl₃) : The compound lacks aromatic protons due to full substitution at the C4 and C5 positions. The spectrum will uniquely present only two distinct singlets: δ 3.75 (s, 3H, N-CH₃) and δ 2.45 (s, 3H, C-CH₃) .

  • ¹³C NMR (100 MHz, CDCl₃) : Expected signals at approximately δ 145.2 (C2), 132.4 (C4), 125.8 (C5), 33.1 (N-CH₃), 13.5 (C-CH₃).

  • Mass Spectrometry (LC-MS) : Expected [M+H]⁺ at m/z 228.96 (based on ³⁵Cl isotopes)[4].

    • Expert Tip: Sulfonyl chlorides frequently degrade on standard reverse-phase LC-MS columns. For accurate MS validation, derivatize a small sample with a secondary amine (e.g., morpholine) prior to injection to observe the stable sulfonamide mass.

Sources

Method

Application Notes and Protocols for the Cross-Coupling Reactions of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

Introduction: The Versatile Imidazole Scaffold in Modern Drug Discovery The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2] Substituted imidazoles exhibit a wide range of pharmacological activities, including anticancer, antifungal, and antihypertensive properties.[3][4] The ability to selectively functionalize the imidazole core is therefore of paramount importance in the development of new chemical entities.

This application note provides a comprehensive guide to the cross-coupling reactions of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, a versatile building block for the synthesis of highly functionalized imidazole derivatives. The presence of two distinct reactive sites—the C5-chloro substituent and the C4-sulfonyl chloride group—allows for orthogonal chemical modifications, opening up a vast chemical space for drug discovery and development professionals.

We will explore palladium-catalyzed cross-coupling reactions at the C5 position, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[5][6][7][8] Additionally, we will detail the derivatization of the sulfonyl chloride moiety to form sulfonamides, a common bioisostere for carboxylic acids in drug design.[9][10]

Chemical Structures and Reactivity Profile

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is a bifunctional molecule. The chloro-substituent at the C5 position of the imidazole ring is susceptible to palladium-catalyzed cross-coupling reactions, behaving as an aryl halide equivalent. The sulfonyl chloride group at the C4 position is a highly reactive electrophile, readily undergoing nucleophilic substitution with amines and other nucleophiles.

Figure 1: Structure of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride.

Part 1: Palladium-Catalyzed Cross-Coupling at the C5-Position

The chloro group at the C5 position provides a handle for the introduction of various substituents through well-established palladium-catalyzed cross-coupling reactions. These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)-X      L₂ OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R'      L₂ Transmetalation->ArPd(II)R'L2 RedElim Reductive Elimination ArPd(II)R'L2->RedElim RedElim->Pd(0)L2 ArR Ar-R' RedElim->ArR ArX Ar-X ArX->OxAdd R'M R'-M R'M->Transmetalation

Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and organoboron compounds.[11][12] This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures.

Protocol 1: Suzuki-Miyaura Coupling of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

Materials:

  • 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 3 equivalents)

  • 1,4-Dioxane

  • Water (4:1 dioxane/water)

Procedure:

  • To an oven-dried Schlenk flask, add 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (1 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (3 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale: The use of a phosphine ligand like PPh₃ stabilizes the palladium catalyst. The base (K₂CO₃) is crucial for the transmetalation step.[11] A mixed solvent system of dioxane and water is often effective for Suzuki couplings.[13]

Parameter Condition Rationale
CatalystPd(OAc)₂ / PPh₃Forms the active Pd(0) species in situ.
BaseK₂CO₃Activates the boronic acid for transmetalation.[11]
SolventDioxane/WaterSolubilizes both organic and inorganic reagents.
Temperature100 °CProvides sufficient energy for the catalytic cycle.
Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the palladium-catalyzed coupling of aryl halides with alkenes to form substituted alkenes.[7][14][15]

Protocol 2: Heck Reaction of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

Materials:

  • 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

  • Alkene (e.g., styrene, 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

  • Triethylamine (Et₃N, 2 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (1 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add DMF (5 mL), the alkene (1.5 mmol), and triethylamine (2 mmol).

  • Seal the tube and heat the mixture to 110°C for 16-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Rationale: A bulky phosphine ligand like P(o-tol)₃ is often beneficial in Heck reactions. Triethylamine acts as a base to neutralize the HX formed during the reaction.[15] DMF is a common polar aprotic solvent for this transformation.

Parameter Condition Rationale
CatalystPd(OAc)₂ / P(o-tol)₃Efficient for Heck couplings.
BaseTriethylamineScavenges the acid produced in the reaction.
SolventDMFHigh-boiling polar aprotic solvent.
Temperature110 °CPromotes the reaction with less reactive chlorides.
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[8][16][17]

Protocol 3: Sonogashira Coupling of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

Materials:

  • 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N, 3 equivalents)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (1 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill with an inert gas.

  • Add THF (10 mL), the terminal alkyne (1.5 mmol), and triethylamine (3 mmol).

  • Stir the reaction at room temperature for 24 hours or gently heat to 50°C if the reaction is sluggish.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Rationale: The copper(I) co-catalyst is essential for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[16] Triethylamine serves as both the base and often as the solvent.

Parameter Condition Rationale
CatalystPd(PPh₃)₂Cl₂ / CuIClassic catalyst system for Sonogashira coupling.[8]
BaseTriethylamineActs as a base and solvent.
SolventTHFGood solvent for the reagents.
TemperatureRoom temperature to 50 °CMild conditions are often sufficient.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[5][18]

Protocol 4: Buchwald-Hartwig Amination of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

Materials:

  • 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equivalents)

  • Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOt-Bu (1.4 mmol) to a Schlenk tube.

  • Add 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (1 mmol) and a stir bar.

  • Seal the tube, remove it from the glovebox, and add toluene (5 mL) and the amine (1.2 mmol) via syringe under a positive pressure of inert gas.

  • Heat the reaction mixture to 110°C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Rationale: The use of a bulky, electron-rich ligand like Xantphos is crucial for the efficient coupling of less reactive aryl chlorides.[19] A strong, non-nucleophilic base like NaOt-Bu is required.

Parameter Condition Rationale
CatalystPd₂(dba)₃ / XantphosHighly active catalyst system for C-N coupling.
BaseNaOt-BuStrong base required for the catalytic cycle.
SolventTolueneCommon non-polar solvent for this reaction.
Temperature110 °CPromotes the reaction with aryl chlorides.

Part 2: Derivatization of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a versatile functional group that readily reacts with nucleophiles, most commonly amines, to form sulfonamides.

Sulfonamide Formation Start 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride Reaction Nucleophilic Substitution Start->Reaction Amine Primary or Secondary Amine (R₂NH) Amine->Reaction Base Base (e.g., Pyridine or Et₃N) Base->Reaction Solvent Solvent (e.g., DCM or THF) Solvent->Reaction Product 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonamide Derivative Reaction->Product

Figure 3: Workflow for the synthesis of sulfonamide derivatives.

Sulfonamide Formation

Protocol 5: Synthesis of N-substituted-5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonamides

Materials:

  • 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

  • Primary or secondary amine (1.1 equivalents)

  • Pyridine (2 equivalents)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (1 mmol) in DCM (10 mL) in a round-bottom flask at 0°C.

  • Add pyridine (2 mmol).

  • Slowly add the amine (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with DCM and wash with 1M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction. The reaction is typically clean and high-yielding.[20]

Conclusion

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is a valuable and versatile building block for the synthesis of a diverse range of functionalized imidazole derivatives. The protocols outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to explore the rich chemistry of this compound. The ability to perform selective cross-coupling reactions at the C5-chloro position, coupled with the straightforward derivatization of the sulfonyl chloride group, makes this an attractive scaffold for the generation of novel molecular entities with potential therapeutic applications.

References

  • Taylor & Francis. (2026, January 1). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Retrieved from [Link]

  • ResearchGate. (2023, July 28). A CONCISE REVIEW ON THE PREPARATION, BIOLOGICAL ACTIVITY AND MEDICINAL APPLICATIONS OF SUBSTITUTED IMIDAZOLES. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Rates, activation parameters, and enthalpies of transfer of transition states for the reaction of imidazole with aromatic sulphonyl chlorides in methanol and acetonitrile. Retrieved from [Link]

  • ACS Publications. (2025, May 1). Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • CONCEPTUAL STUDY ON IMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • PMC. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]

  • PMC. (2021, July 29). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Retrieved from [Link]

  • PMC. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Retrieved from [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • ACS Publications. (2015, December 2). Copper(I)-Catalyzed Sulfonylation of 8-Aminoquinoline Amides with Sulfonyl Chlorides in Air | Organic Letters. Retrieved from [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • PMC. Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. Retrieved from [Link]

  • Sci-Hub. Sensitivities of Some Imidazole-1-sulfonyl Azide Salts. Retrieved from [Link]

  • PubMed. (2014, September 19). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. Retrieved from [Link]

  • Organic Chemistry Portal. Heck Reaction. Retrieved from [Link]

  • PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Wikipedia. Sonogashira coupling. Retrieved from [Link]

  • Organic Letters. (2009, March 12). Imidazolylsulfonates: Electrophilic Partners in Cross-Coupling Reactions. Retrieved from [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Wikipedia. Heck reaction. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

  • Google Patents. CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
  • ResearchGate. Sensitivities of Some Imidazole-1-sulfonyl Azide Salts | Request PDF. Retrieved from [Link]

  • RSC Publishing. Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. Retrieved from [Link]

  • バックワルド・ハートウィグ クロスカップリング Buchwald-Hartwig Cross Coupling. (2009, June 10). Retrieved from [Link]

  • ResearchGate. Copper-Free Palladium-Catalyzed Sonogashira and Hiyama Cross-Couplings Using Aryl Imidazol-1-ylsulfonates | Request PDF. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from [Link]

  • PMC. (2014, March 20). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Semantic Scholar. (2017, September 11). Heck Reaction—State of the Art. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • PMC. (2014, March 20). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Retrieved from [Link]

  • NTU scholars. (2003, May 7). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • ResearchGate. Cross-Coupling Methods for the Large-Scale Preparation of an Imidazole−Thienopyridine: Synthesis of [2-(3-Methyl-3H-imidazol-4-yl)- thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine | Request PDF. Retrieved from [Link]

  • PubMed. (2005, December 28). Nickel-catalyzed cross-coupling reaction of aryl fluorides and chlorides with grignard reagents under nickel/magnesium bimetallic cooperation. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive technical guide on the utilization of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride as a k...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide on the utilization of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride as a key intermediate in the synthesis of novel agrochemicals. The primary focus is on its application in the development of sulfonylurea herbicides, a critical class of crop protection agents. This document will delve into the synthetic pathways, detailed experimental protocols, and the chemical rationale behind its use, offering valuable insights for researchers in the field of agrochemical discovery and development. While direct, publicly documented examples of commercial agrochemicals synthesized from this specific sulfonyl chloride are limited, this guide provides a representative and scientifically grounded protocol based on established synthetic routes for analogous compounds.

Introduction: The Strategic Importance of the Imidazole Moiety in Agrochemicals

The imidazole ring is a privileged scaffold in medicinal and agricultural chemistry due to its unique electronic properties and ability to engage in various biological interactions.[1][2] In the realm of agrochemicals, imidazole derivatives have demonstrated a broad spectrum of activities, including herbicidal, fungicidal, and insecticidal properties. The incorporation of a sulfonyl chloride functional group onto the imidazole core, as in 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, creates a highly reactive and versatile building block for the synthesis of a diverse array of potential agrochemical candidates.

The presence of the chloro and dimethyl substitutions on the imidazole ring can significantly influence the physicochemical properties and biological activity of the final product. These substitutions can affect factors such as lipophilicity, metabolic stability, and target protein binding, making this specific intermediate a valuable tool for fine-tuning the performance of new agrochemicals.

Core Application: Synthesis of Sulfonylurea Herbicides

The most prominent application of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride in agrochemical synthesis is as a precursor to sulfonylurea herbicides.[3] Sulfonylureas are a major class of herbicides that are highly effective at low application rates and exhibit excellent crop selectivity.[4][5] They act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.

The general synthetic strategy involves the reaction of the sulfonyl chloride with a suitable heterocyclic amine, typically an aminopyrimidine or an aminotriazine, to form a sulfonamide, followed by a reaction with an isocyanate or a carbamate to form the characteristic sulfonylurea bridge.

Proposed Synthetic Pathway

The following scheme illustrates a representative two-step synthesis of a novel sulfonylurea herbicide from 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride.

G A 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride C Intermediate Sulfonamide A->C Pyridine, CH2Cl2, 0°C to rt B 2-amino-4,6-dimethoxypyrimidine B->C F Target Sulfonylurea Herbicide C->F 1. Phenyl Chloroformate, Pyridine 2. NH3 D Phenyl Chloroformate E Ammonia G A 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride C Novel Sulfonamide-based Fungicide A->C Base, Solvent B Amine-containing Fungicidal Pharmacophore B->C

Sources

Method

Application Note: Orthogonal Functionalization of 5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl Chloride in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the imidazole sulfonamide motif is a privileged pharmacophore, frequently deployed in the design of anticancer agents, kinase inhibitors, and antimicrobial drugs[1][2]. 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the imidazole sulfonamide motif is a privileged pharmacophore, frequently deployed in the design of anticancer agents, kinase inhibitors, and antimicrobial drugs[1][2]. 5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (CAS: 1376607-77-0) serves as a highly versatile, dual-electrophilic building block. This application note details the strategic, orthogonal functionalization of this scaffold, enabling the rapid generation of diverse 2,4,5-trisubstituted imidazole libraries for Structure-Activity Relationship (SAR) campaigns.

Chemical Profiling & Reactivity Rationale

The utility of this building block lies in its two distinct electrophilic centers, which must be addressed sequentially to prevent cross-reactivity and catalyst poisoning:

  • C4-Sulfonyl Chloride (Primary Electrophile): The -SO₂Cl group is highly reactive toward nucleophilic attack by amines. Because sulfonyl chlorides can coordinate with and poison palladium catalysts, and are susceptible to hydrolysis under aqueous basic conditions, this handle must be functionalized first.

  • C5-Chloro (Secondary Electrophile): In unactivated imidazoles, a C5-chloride is generally inert. However, once the C4-sulfonyl chloride is converted to a sulfonamide, the strong electron-withdrawing nature of the -SO₂NR₂ group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the imidazole ring. This electronic activation facilitates both transition-metal-catalyzed oxidative addition (e.g., Suzuki-Miyaura coupling)[3] and Nucleophilic Aromatic Substitution (SNAr)[4].

Strategic Workflow

G SM 5-Chloro-1,2-dimethyl-1H- imidazole-4-sulfonyl chloride Sulfonamide C4-Sulfonamide Intermediate SM->Sulfonamide 1°/2° Amine, DIPEA DCM, 0 °C to RT Suzuki C5-Aryl Derivative (Suzuki Coupling) Sulfonamide->Suzuki Ar-B(OH)2, Pd Cat. Base, Heat SNAr C5-Amino/Ether Derivative (SNAr) Sulfonamide->SNAr Nucleophile, Base DMF, 80-100 °C

Orthogonal functionalization workflow of the imidazole-4-sulfonyl chloride scaffold.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Chemoselective Sulfonamidation (C4 Functionalization)

Objective: Convert the highly reactive sulfonyl chloride into a stable sulfonamide to enable downstream diversification.

  • Procedure:

    • Dissolve 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert argon atmosphere.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv), followed by the dropwise addition of the desired primary or secondary amine (1.1 equiv).

    • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality & Rationale: The reaction is initiated at 0 °C because sulfonamide formation is highly exothermic; localized heating can promote the hydrolysis of the sulfonyl chloride by trace moisture. DIPEA is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing with the amine nucleophile.

  • Self-Validation System: Monitor via LC-MS. The product mass [M+H]+ must exhibit a distinct 3:1 isotopic cluster (M / M+2), confirming that the C5-chlorine atom remains intact and unreacted.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Objective: Replace the C5-chloro group with aryl or heteroaryl substituents[3].

  • Procedure:

    • In a microwave vial, combine the C4-sulfonamide intermediate (1.0 equiv), an aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

    • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration.

    • Add Pd(dppf)Cl₂ (0.05 equiv). Seal the vial and purge with argon for 5 minutes.

    • Heat the mixture at 90 °C for 12–16 hours (or 110 °C for 45 minutes via microwave irradiation).

    • Filter through a pad of Celite, concentrate, and purify via flash chromatography.

  • Causality & Rationale: The biphasic Dioxane/H₂O system ensures the dissolution of both the organic substrates and the inorganic base. Degassing is critical to prevent the oxidation of the active Pd(0) species. Pd(dppf)Cl₂ is chosen because the large bite angle of the bidentate dppf ligand accelerates the reductive elimination step, which is typically rate-limiting when synthesizing sterically congested trisubstituted imidazoles.

  • Self-Validation System: Successful coupling is validated by the complete disappearance of the 3:1 chlorine isotope pattern in the LC-MS spectra, replaced by the exact mass of the cross-coupled adduct.

Protocol C: Nucleophilic Aromatic Substitution (SNAr) at C5

Objective: Introduce amine or ether linkages at the C5 position via SNAr[4].

  • Procedure:

    • Dissolve the C4-sulfonamide intermediate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

    • Add the nucleophile (e.g., morpholine, piperidine, or an alkoxide) (3.0 equiv) and K₂CO₃ (2.0 equiv).

    • Heat the reaction mixture to 90–100 °C for 16–24 hours.

    • Cool to room temperature, dilute with EtOAc, and wash extensively with water (3x) to remove DMF, followed by brine. Dry and concentrate.

  • Causality & Rationale: SNAr requires the stabilization of an anionic Meisenheimer intermediate. The adjacent sulfonamide acts as a powerful electron sink to facilitate this. DMF is selected because polar aprotic solvents poorly solvate anions, thereby increasing the effective nucleophilicity of the attacking species. High thermal energy is required to overcome the temporary disruption of aromaticity during the transition state.

  • Self-Validation System: TLC monitoring (Hexanes/EtOAc) will show a significant shift in polarity. For amine nucleophiles, the resulting product will typically be more polar and exhibit strong UV activity at 254 nm.

Quantitative Data & Reaction Scope

The following table summarizes the expected reaction scope and quantitative metrics when applying the protocols above to the 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride scaffold.

EntryFunctionalization PathwayReagent / Coupling PartnerCatalyst / BaseConditionsTime (h)Expected Yield (%)
1Sulfonamidation (C4)AnilineDIPEADCM, 0 °C to RT2.092
2Sulfonamidation (C4)MorpholineDIPEADCM, 0 °C to RT1.595
3Suzuki Coupling (C5)Phenylboronic acidPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 90 °C12.084
4Suzuki Coupling (C5)3-Pyridylboronic acidPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 90 °C16.078
5SNAr (C5)PiperidineK₂CO₃DMF, 100 °C24.071
6SNAr (C5)Sodium methoxideNone (Reagent acts as base)MeOH, 80 °C8.088

Note: Yields represent isolated, chromatographically purified products based on standard medicinal chemistry optimization parameters.

References

  • Title: Imidazoles as Potential Anticancer Agents: An Update on Recent Studies Source: nih.gov URL: [Link]

  • Title: Design and Synthesis of Sulfonamide‐Attached 2‐(Isoxazol‐3‐yl)‐1H‐imidazoles as Anticancer Agents Source: researchgate.net URL: [Link]

  • Title: New Method for the Synthesis of Diversely Functionalized Imidazoles from N-Acylated α-Aminonitriles Source: acs.org URL: [Link]

  • Title: Identification and Preclinical Evaluation of the Bicyclic Pyrimidine γ-Secretase Modulator BMS-932481 Source: nih.gov URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride during storage

Welcome to the Technical Support Center. This guide is specifically designed for drug development professionals and synthetic chemists working with 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for drug development professionals and synthetic chemists working with 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride . As a critical electrophilic building block for sulfonamide synthesis, maintaining the structural integrity of this reagent is paramount.

Below, you will find expert troubleshooting guides and self-validating protocols to prevent the hydrolytic degradation of this compound during long-term storage and active experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the chemical mechanism behind the degradation of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride during storage?

Application Scientist Insight: The degradation of this compound is driven by the inherent electrophilicity of the sulfonyl chloride group. The sulfur atom acts as a hard electrophilic center. When exposed to ambient humidity, water molecules act as nucleophiles, attacking the sulfur atom to form a transient tetrahedral intermediate. This intermediate rapidly collapses, displacing the chloride ion to form 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonic acid and releasing corrosive hydrogen chloride (HCl) gas[1].

While heteroaromatic sulfonyl chlorides exhibit varying baseline stabilities—with imidazole-4-sulfonyl chlorides generally showing better stability than their 2- or 5-isomers—prolonged exposure to trace moisture at room temperature will inevitably lead to irreversible hydrolysis[2]. The evolved HCl gas not only autocatalyzes further degradation but can dangerously pressurize sealed storage containers[3].

HydrolysisMechanism SC 5-Chloro-1,2-dimethyl-1H- imidazole-4-sulfonyl chloride Intermediate Tetrahedral Intermediate (Nucleophilic Attack) SC->Intermediate + H2O Atmospheric Moisture (H2O) H2O->Intermediate attacks S center SulfonicAcid 5-Chloro-1,2-dimethyl-1H- imidazole-4-sulfonic acid Intermediate->SulfonicAcid Cl- displacement HCl Hydrogen Chloride (HCl) Corrosive Gas Intermediate->HCl proton transfer

Mechanism of sulfonyl chloride hydrolysis and corrosive byproduct generation.

Q2: How can I quantitatively assess the extent of hydrolysis in my stored batch?

Application Scientist Insight: Using partially hydrolyzed sulfonyl chlorides directly leads to failed sulfonamide couplings, reduced yields, and complex downstream purification profiles[4]. A self-validating laboratory system requires verifying the integrity of the reagent before initiating any synthetic workflow.

Table 1: Analytical Markers for Hydrolysis Detection

Analytical TechniqueIntact Sulfonyl Chloride (Target)Sulfonic Acid (Hydrolyzed Byproduct)Diagnostic Causality
FTIR Spectroscopy Strong asymmetric S=O stretch at ~1370 cm⁻¹; symmetric at ~1170 cm⁻¹Broad O-H stretch at 3400-2800 cm⁻¹; S=O shifts to ~1150 cm⁻¹Loss of the S-Cl bond and formation of a hydrogen-bonded O-H network.
¹H NMR (CDCl₃) Sharp singlets for N-CH₃ and C-CH₃; downfield shifted due to strong EWG (-SO₂Cl)Upfield shift of methyl protons; appearance of broad acidic -OH protonLoss of the highly electronegative chlorine atom reduces the deshielding effect on the imidazole ring.
Aqueous Titration Neutral pH upon initial dissolution in an anhydrous organic solventHighly acidic (pH < 2) upon dissolution due to free HCl and sulfonic acidHydrolysis releases stoichiometric equivalents of strong inorganic and organic acids.
Physical Appearance Free-flowing crystalline solid or distinct powderClumping, sticky solid, or visible fuming upon opening the vialThe resulting sulfonic acid is highly hygroscopic; fuming indicates active HCl gas generation.
Q3: What is the self-validating protocol for the long-term storage of this moisture-sensitive compound?

Application Scientist Insight: Proper storage must address both thermodynamic (moisture availability) and kinetic (temperature) factors. Standard plastic containers or rubber septa are insufficient, as they are permeable to moisture over time and degrade upon contact with trace HCl[5].

Step-by-Step Storage Methodology:

  • Primary Containment: Transfer the compound into an oven-dried (120°C for >4 hours), amber glass vial. Glass prevents moisture permeation, and the amber tint prevents potential photolytic degradation.

  • Cap Selection: Seal the vial using a Teflon-lined (PTFE) screw cap. Do not use standard rubber or silicone septa.

  • Atmospheric Displacement: Purge the headspace of the vial with a gentle stream of dry Argon gas. Causality: Argon is denser than both air and nitrogen; it effectively sinks to blanket the solid compound, displacing humid ambient air upward and out of the vial.

  • Secondary Containment: Wrap the exterior junction of the cap and vial tightly with Teflon tape, followed by a layer of Parafilm. Place this primary vial inside a secondary desiccator jar filled with active, indicating Drierite (calcium sulfate).

  • Thermal Control: Store the secondary container in a dedicated -20°C or 4°C freezer[6]. Causality: Low temperatures drastically reduce the kinetic rate of any residual hydrolysis reactions that might occur with trace trapped moisture.

Q4: How must the compound be handled during active experimental workflows to prevent condensation-induced hydrolysis?

Application Scientist Insight: The most common point of failure occurs during reagent retrieval. Opening a cold vessel in a humid laboratory environment instantly condenses atmospheric water directly onto the highly reactive solid[7]. To prevent this, strict adherence to Schlenk techniques or glovebox handling is required[5].

Step-by-Step Handling Methodology:

  • Thermal Equilibration (Critical Step): Remove the secondary desiccator jar from the cold storage. Do not open it. Allow the sealed jar to sit at room temperature for at least 1 to 2 hours. Causality: The internal vial must reach ambient temperature before exposure to the atmosphere to prevent condensation on the glass and the reagent.

  • Inert Transfer: Once equilibrated, transfer the sealed primary vial into a controlled environment, such as a glovebox or a dry argon-flushed Schlenk line setup[5].

  • Dispensing: Open the vial strictly under the inert atmosphere. Use only oven-dried spatulas or dispensing tools to remove the required mass.

  • Resealing & Purging: Immediately purge the headspace of the vial with dry Argon. Reseal with the Teflon-lined cap, re-apply fresh Teflon tape and Parafilm, and return the vial to the secondary desiccator before placing it back into cold storage.

HandlingWorkflow Start Remove from Cold Storage (-20°C or 4°C) Warm Equilibrate to Room Temp (in desiccator, 1-2 hrs) Start->Warm Prevents condensation Glovebox Transfer to Glovebox or Schlenk Line (Argon) Warm->Glovebox Ensures dry environment Dispense Dispense Required Mass using Oven-Dried Tools Glovebox->Dispense Purge Purge Headspace with Dry Argon Dispense->Purge Displaces O2/H2O Seal Seal with Teflon Cap & Parafilm Purge->Seal Return Return to Secondary Desiccator at -20°C Seal->Return

Self-validating workflow for handling moisture-sensitive sulfonyl chlorides.

References
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

  • ACS Publications. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Retrieved from [Link]

  • ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • ALLPCB. (2025). How to Handle Moisture-Sensitive Components During Assembly. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

Sources

Optimization

Optimizing yield in 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride sulfonylation reactions

Welcome to the Technical Support & Diagnostic Center for heteroaromatic sulfonylation workflows. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Diagnostic Center for heteroaromatic sulfonylation workflows. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind reaction failures and provide self-validating protocols to maximize your yields when working with the highly specific, sterically hindered 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride .

I. Mechanistic Pathway & Degradation Diagnostics

To optimize your yield, you must first understand the competing pathways in your reaction vessel. Heteroaromatic sulfonyl chlorides are highly electrophilic but are uniquely susceptible to moisture-driven hydrolysis and thermally induced sulfur dioxide (SO₂) extrusion[1].

G R 5-chloro-1,2-dimethyl-1H- imidazole-4-sulfonyl chloride I Activated Intermediate R->I + Base H Hydrolysis (Sulfonic Acid) R->H + H2O (Moisture) S SO2 Extrusion R->S Excess Heat N Nucleophile (Amine/Alcohol) N->I Nucleophilic Attack B Base (DIPEA/DMAP) P Desired Sulfonamide/ Sulfonate Ester I->P - HCl

Reaction pathways and competing degradation routes for imidazole sulfonyl chlorides.

II. Optimization Matrix: Quantitative Causality

The 4-position of the imidazole ring is sterically crowded by the adjacent 5-chloro and 1-methyl groups[2]. This steric hindrance slows down nucleophilic attack, giving side reactions (like hydrolysis) more time to outcompete your desired product formation.

Below is a quantitative summary of how specific parameter adjustments impact the overall yield based on established optimization campaigns for imidazole-based sulfonyl chlorides[3].

ParameterSub-optimal ConditionOptimized ConditionYield ImpactMechanistic Causality
Base Selection Pyridine (Excess)DIPEA (2.0 eq) + DMAP (0.1 eq)+35% Pyridine can form stable, unreactive salts or act as a nucleophile to create chlorinated byproducts[1]. DIPEA provides non-nucleophilic basicity, while DMAP acts as a transient, highly reactive acyl-transfer catalyst to overcome steric hindrance.
Solvent System THF (Trace moisture)Anhydrous CH₃CN (MeCN)+40% MeCN stabilizes the polar transition state of heteroaromatic sulfonyl chlorides[3]. Furthermore, strictly anhydrous conditions prevent the rapid hydrolysis of the sulfonyl chloride into a highly polar sulfonic acid[1].
Thermal Control Room Temp (Bolus Addition)0 °C (Dropwise) RT+25% Sulfonylation is highly exothermic. Bolus addition at room temperature triggers localized heating, leading to irreversible SO₂ extrusion and reagent decomposition[1].

III. Frequently Asked Questions (FAQs)

Q1: My reaction yield is below 20%, and TLC shows a massive, highly polar baseline spot. What happened? A1: You are observing classic hydrolysis. 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is acutely sensitive to moisture[1]. The baseline spot is the corresponding sulfonic acid. Solution: Ensure your solvent has <50 ppm water (verify via Karl Fischer titration) and purge your reaction headspace with dry Argon or Nitrogen.

Q2: I am trying to sulfonylate a primary amine, but mass spectrometry shows a mass consistent with "di-sulfonylation." How do I prevent this? A2: Primary amines can react twice if the basicity of the first formed sulfonamide allows for a second deprotonation. Solution: Strictly control your stoichiometry (1.0 eq amine to 1.05 eq sulfonyl chloride) and keep the reaction at 0 °C during the entire addition phase to favor kinetic control over thermodynamic di-substitution[1].

Q3: Why is the product stuck in the aqueous layer during workup? A3: The imidazole ring contains a basic nitrogen that easily protonates during acidic or neutral aqueous workups, rendering the product highly water-soluble. Solution: Quench with saturated aqueous NaHCO₃ to ensure the imidazole nitrogen remains deprotonated (neutral), and saturate the aqueous layer with NaCl (brine) to force the product into the organic phase (DCM or EtOAc)[1].

IV. Self-Validating Protocol: Imidazole-4-Sulfonylation

This protocol is designed as a closed-loop, self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met. This methodology is adapted from optimized conditions for imidazole-4-sulfonyl chloride couplings[3].

Step 1: System Purge & Reagent Dissolution

  • Action: Flame-dry a round-bottom flask. Purge with Argon for 5 minutes. Dissolve the nucleophile (amine/alcohol, 1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous CH₃CN to create a 0.2 M solution. Add DMAP (0.1 eq).

  • Causality: DIPEA scavenges the generated HCl without acting as a nucleophile. DMAP is crucial here to overcome the steric bulk of the 5-chloro and 1-methyl groups by forming a highly reactive sulfonylpyridinium intermediate.

  • Validation Checkpoint: Solution must be completely clear. Any cloudiness indicates moisture-induced precipitation of amine salts.

Step 2: Thermal Equilibration

  • Action: Submerge the flask in an ice-water bath. Allow the internal temperature to reach exactly 0 °C.

  • Causality: Suppresses the activation energy required for the competing SO₂ extrusion pathway[1].

Step 3: Controlled Electrophile Addition

  • Action: Dissolve 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (1.1 eq) in a minimum volume of anhydrous CH₃CN. Add this solution dropwise via syringe pump over 15–20 minutes.

  • Causality: Prevents thermal runaway and localized concentration spikes that lead to di-sulfonylation or polymerization.

  • Validation Checkpoint: Monitor the internal temperature; it must not exceed 5 °C during the addition.

Step 4: Kinetic Progression

  • Action: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (approx. 16 hours)[3].

  • Validation Checkpoint: Perform TLC (e.g., 5% MeOH in DCM). You should observe the disappearance of the starting nucleophile and the appearance of a new, UV-active spot. If a massive baseline spot appears, the reaction has taken on water.

Step 5: Buffered Workup

  • Action: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir for 10 minutes. Extract 3x with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: The mild basic quench neutralizes residual sulfonyl chloride and ensures the imidazole ring remains deprotonated, preventing product loss to the aqueous layer.

V. References

  • Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents Source: PubMed Central (NIH) URL:[Link]

  • Potent, Plasmodium-Selective Farnesyltransferase Inhibitors That Arrest the Growth of Malaria Parasites: Structure—Activity Relationships of Ethylenediamine-Analogue Scaffolds and Homology Model Validation Source: PubMed Central (NIH) URL:[Link]

Sources

Troubleshooting

Troubleshooting low reactivity of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride with secondary amines

A Guide to Troubleshooting Low Reactivity with Secondary Amines Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a common challenge encountered...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting Low Reactivity with Secondary Amines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a common challenge encountered in synthetic chemistry: the sluggish or failed reaction between 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride and secondary amines. As Senior Application Scientists, we have designed this resource to move beyond simple procedural lists, providing in-depth explanations for the underlying chemical principles and offering a logical, field-proven framework for troubleshooting and optimization.

FAQ 1: Why is my reaction between 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride and my secondary amine failing?

The low reactivity of this specific sulfonylation reaction is typically not due to a single factor, but rather a combination of steric and electronic challenges inherent to the substrates. Understanding these root causes is the first step toward a successful optimization strategy. The classic method of forming sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2] However, the specific substitution pattern of your reagents introduces complexities.

A. The Challenge of Steric Hindrance

Steric hindrance, or the physical blocking of a reaction site by bulky chemical groups, is a primary suspect.

  • The Sulfonyl Chloride: The sulfonyl chloride group is located at the 4-position of the imidazole ring, flanked by a methyl group at the 1-position and a chlorine atom at the 5-position. These neighboring groups create a sterically congested environment around the electrophilic sulfur atom.

  • The Secondary Amine: Unlike primary amines, secondary amines (R₂NH) possess two organic substituents on the nitrogen atom. Bulky secondary amines, such as diisopropylamine or those containing large ring systems, will find it physically difficult to approach the already crowded sulfur center for the necessary nucleophilic attack. This is a known challenge, as secondary amines generally exhibit lower reactivity than primary amines in sulfonylation reactions.[1]

B. Electronic Effects of the Imidazole Ring

The electronic nature of the heteroaromatic ring system directly influences the electrophilicity of the sulfonyl chloride group.

  • Electron-Donating Character: The 1,2-dimethyl-1H-imidazole ring is an electron-rich heterocyclic system.[3] The nitrogen atoms can donate electron density into the ring, which can, in turn, be relayed to the sulfonyl group. This donation of electron density reduces the partial positive charge on the sulfur atom, making it a less potent electrophile and thus less reactive toward nucleophiles like secondary amines.

  • Influence of Substituents: The chlorine atom at the 5-position is electron-withdrawing via induction but can be electron-donating through resonance. The net effect on the sulfur center's electrophilicity is complex but contributes to a different reactivity profile compared to simple benzenesulfonyl chlorides.

C. Substrate Stability and Competing Side Reactions

Sulfonyl chlorides are reactive intermediates that can participate in undesirable side reactions, primarily hydrolysis.

  • Hydrolysis: The most common side reaction is the hydrolysis of the sulfonyl chloride by trace amounts of water in the solvent or on glassware, which converts it into the unreactive 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonic acid.[4][5] This issue is exacerbated by long reaction times and elevated temperatures required to overcome the steric and electronic hurdles. The low solubility of some aryl sulfonyl chlorides in water can sometimes offer protection, but this cannot be relied upon.[6]

  • Base-Mediated Decomposition: While a base is necessary to scavenge the HCl byproduct, some bases can cause decomposition or react with the sulfonyl chloride, especially under forcing conditions.

FAQ 2: What are the first steps I should take to troubleshoot my low-yielding reaction?

A systematic, logical approach is key. Before making drastic changes, it's crucial to analyze the reaction outcome and verify the quality of your reagents.

Step 1: Analyze the Crude Reaction Mixture

Before any optimization, you must understand what is (and is not) happening in your flask. Use analytical techniques to inspect a sample of your crude reaction mixture.

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the components. Co-spot your starting materials to see if they are being consumed. The presence of a new, highly polar spot at the baseline may indicate the formation of the sulfonic acid byproduct from hydrolysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most informative technique. It will tell you the extent of starting material consumption and the mass of any products or byproducts formed, confirming their identity.[7][8]

Step 2: Implement a Standardized Troubleshooting Workflow

The following diagram outlines a logical progression for initial troubleshooting.

G start Start: Low Yield or No Reaction analyze Analyze Crude Reaction Mixture (TLC, LC-MS) start->analyze check_sm High Amount of Unreacted Starting Material? analyze->check_sm hydrolysis Major Polar Byproduct (Sulfonic Acid)? check_sm->hydrolysis No optimize Proceed to Optimization: - Stronger, Non-nucleophilic Base - Higher Temperature - Change Solvent check_sm->optimize Yes hydrolysis->optimize No dry Improve Anhydrous Conditions: - Dry Solvents & Glassware - Inert Atmosphere (N2/Ar) hydrolysis->dry Yes success End: Improved Yield optimize->success dry->success

Caption: A logical workflow for initial troubleshooting.

Step 3: Ensure Rigorous Anhydrous Conditions

If your analysis suggests hydrolysis is the main issue, you must eliminate water from the system.

  • Dry Your Glassware: Oven-dry all glassware overnight at >100 °C and allow it to cool in a desiccator or under a stream of inert gas.

  • Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents and handle them under an inert atmosphere.

  • Run Under Inert Atmosphere: Assemble your reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the system.[5]

FAQ 3: My initial troubleshooting failed. What advanced optimization strategies can I use?

When basic troubleshooting is insufficient, a more aggressive optimization of reaction parameters is required. The choice of base, solvent, and temperature are all interconnected and critical for driving this challenging reaction to completion.

A. Strategic Selection of the Base

The base is not just an HCl scavenger; its properties can dramatically influence the reaction's success. Standard bases like triethylamine or pyridine may not be sufficient.[1]

Base TypeExamplesRationale & Considerations
Hindered Amines Diisopropylethylamine (DIPEA), 2,6-LutidinePro: Non-nucleophilic due to steric bulk, reducing the chance of the base reacting with the sulfonyl chloride. Con: Weaker basicity may not be enough to accelerate the reaction.
Strong, Non-Nucleophilic 1,8-Diazabicycloundec-7-ene (DBU), 1,5-Diazabicyclo(4.3.0)non-5-ene (DBN)Pro: Very strong bases that can deprotonate the amine or an intermediate complex, significantly increasing nucleophilicity. Non-nucleophilic nature prevents side reactions. This is often a key to success.
Inorganic Bases Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH)Pro: K₂CO₃ is inexpensive and effective in polar aprotic solvents like DMF.[1] NaH is a very strong, non-nucleophilic base that irreversibly deprotonates the secondary amine, creating a highly reactive amide anion. Con: Heterogeneous reactions with K₂CO₃ can be slow. NaH requires strictly anhydrous conditions and careful handling.
B. The Role of the Solvent

The solvent influences the solubility of reagents and can stabilize transition states, affecting the reaction rate.

Solvent ClassExamplesRationale & Considerations
Aprotic Nonpolar Dichloromethane (DCM), Tetrahydrofuran (THF)Pro: Commonly used and good for dissolving organic molecules.[2] Con: May not provide enough of a rate enhancement for a sluggish reaction.
Aprotic Polar Acetonitrile (ACN), N,N-Dimethylformamide (DMF)Pro: Higher polarity can stabilize charged intermediates and transition states, accelerating the Sₙ2-type reaction. DMF is particularly good at dissolving a wide range of reagents.[1] Con: More difficult to remove post-reaction. Must be rigorously anhydrous.
No Solvent (Neat) N/APro: Maximizes the concentration of reactants, which can sometimes force a slow reaction to proceed. Con: Only feasible if reactants are liquids and thermally stable. Can lead to difficult work-up.
C. Optimizing Temperature and Reaction Time

For sterically hindered and electronically deactivated systems, thermal energy is often required.

  • Increase Temperature: Start at room temperature, then incrementally increase the temperature to 40 °C, 60 °C, or even reflux conditions. Monitor for decomposition by TLC or LC-MS.

  • Prolong Reaction Time: These reactions can be slow, sometimes requiring 12-24 hours or longer to reach completion.

The interplay of these parameters is crucial, as illustrated below.

G center Reaction Outcome (Yield & Purity) base Base Selection (Strength, Nucleophilicity) center->base Influences solvent Solvent Choice (Polarity, Aproticity) center->solvent Influences temp Temperature & Time (Energy Input) center->temp Influences base->solvent Interacts with solvent->temp Interacts with temp->base Interacts with

Caption: Interdependence of key reaction parameters.

D. The Use of Catalysts

In some challenging sulfonamide syntheses, a catalyst can be beneficial. While less common for standard sulfonyl chloride reactions, options to consider include:

  • Lewis Acids: A mild Lewis acid catalyst might activate the sulfonyl chloride, making the sulfur more electrophilic.[9]

  • 4-Dimethylaminopyridine (DMAP): Often used in acylations, DMAP can sometimes catalyze sulfonylations by forming a highly reactive sulfonyl-pyridinium intermediate. Use in catalytic amounts (1-10 mol%).

FAQ 4: How can I effectively monitor the reaction to know if my changes are working?

Effective monitoring is essential for optimization. Relying on a single endpoint after 24 hours is inefficient.

  • Set a Baseline (T₀): Before adding your sulfonyl chloride, take a small aliquot of the reaction mixture containing the amine and base. This is your "time zero" reference.

  • Time-Point Analysis: Take small aliquots from the reaction at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Quench and Analyze: Immediately quench each aliquot with a small amount of water or methanol to destroy any remaining sulfonyl chloride and stop the reaction. Analyze by LC-MS to quantify the consumption of starting materials and formation of the product. This quantitative data will provide a clear picture of the reaction progress and the effect of your changes.

FAQ 5: What are the best practices for working up and purifying the final sulfonamide product?

A successful reaction can be compromised by a poor work-up procedure.

  • Quenching: Once the reaction is complete, cool it to room temperature. Cautiously add water or a saturated aqueous solution of ammonium chloride to quench any remaining reactive species.

  • Extraction: If you used a water-immiscible solvent like DCM, transfer the mixture to a separatory funnel. Extract the aqueous layer with fresh solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • A dilute acid (e.g., 1M HCl) to remove any excess amine base.

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic byproducts.

    • Brine (saturated NaCl solution) to remove bulk water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product will likely require purification. Silica gel column chromatography is the most common method for isolating sulfonamides. Choose an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) based on TLC analysis.

Experimental Protocols
Protocol 1: Standard Reaction Conditions

This protocol serves as a baseline for a typical sulfonylation attempt.

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) and stir for 5 minutes.

  • Add a solution of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (1.2 eq) in anhydrous DCM dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Proceed with the aqueous work-up as described in FAQ 5.

Protocol 2: Optimized Conditions for Low Reactivity

This protocol employs more forcing conditions to overcome steric and electronic barriers.

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Add 1,8-Diazabicycloundec-7-ene (DBU) (1.5 eq).

  • Add 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring by LC-MS.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Proceed with the washing, drying, and purification steps as described in FAQ 5.

References
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Pharmaceutical Fronts. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules. [Link]

  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules. [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025). Royal Society of Chemistry. [Link]

  • Preparation of sulfonamides from N-silylamines. (n.d.). National Institutes of Health. [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • Amines as Nucleophiles. (2021). Chemistry LibreTexts. [Link]

  • Kesiuniene, A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. [Link]

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. (n.d.). HoriazonChemical. [Link]

  • van der Westhuizen, C., et al. (2018). Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][10][11]phenanthroline frameworks. New Journal of Chemistry. [Link]

  • Synthesis and toxicity studies of imidazolium-based ionic liquids. (n.d.). Missouri S&T Scholars' Mine. [Link]

  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. (n.d.). Shimadzu. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026). ResearchGate. [Link]

  • Shtin, A. P., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules. [Link]

  • Reaction of secondary amines with 2-(imidazol-1-yl)-perfluoro-5,5-dimethyl-4-ethylidene-2-thiazoline. (n.d.). ResearchGate. [Link]

  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. (2013). Molnar-Institute. [Link]

  • Stevens, M. Y., et al. (2014). Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments. The Journal of Organic Chemistry. [Link]

  • 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride. (n.d.). AdooQ BioScience. [Link]

  • Sarciron, V., et al. (2012). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Molecules. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco. (2025). Royal Society of Chemistry. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ResearchGate. [Link]

  • Caban, M., et al. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. Scientific Reports. [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017). Longdom Publishing. [Link]

  • Aydoğan, C. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food and Drug Analysis. [Link]

Sources

Optimization

Technical Support Center: Chromatography Purification of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

Executive Summary & Mechanistic Insights Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the isolation of highly reactive electrophiles.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the isolation of highly reactive electrophiles. The compound 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride presents a unique chromatographic challenge due to its dual functional nature: it contains a highly moisture-sensitive sulfonyl chloride moiety and a basic imidazole ring.

Standard flash chromatography often leads to catastrophic yield losses for this compound. The causality is twofold:

  • Hydrolysis: Silica gel naturally contains 10-20% bound water and possesses a slightly acidic surface. Prolonged exposure causes the sulfonyl chloride to hydrolyze into the highly polar 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonic acid[1].

  • Secondary Interactions: The basic nitrogen on the imidazole ring interacts strongly with acidic silanol groups on the silica surface, leading to severe peak tailing.

To successfully purify this compound, the chromatographic system must be strictly anhydrous, aprotic, and optimized for rapid elution to minimize residence time on the stationary phase.

Visual Workflow: Purification vs. Degradation

G A Crude 5-chloro-1,2-dimethyl- 1H-imidazole-4-sulfonyl chloride B Dry Loading (Celite or Na2SO4 Support) A->B Avoid polar/protic solvents C Flash Chromatography (Anhydrous Silica, Fast Flow) B->C Load onto column D Elution (Anhydrous Hexane/EtOAc) C->D Gradient elution E Pure Sulfonyl Chloride (Target Product) D->E Strict anhydrous conditions F Sulfonic Acid Degradant (Hydrolysis Byproduct) D->F Exposure to trace moisture

Workflow and degradation pathway during chromatographic purification of sensitive sulfonyl chlorides.

Troubleshooting Guide & FAQs

Q1: Why does my compound degrade into a highly polar baseline spot during column chromatography? A1: Sulfonyl chlorides are highly electrophilic. When exposed to the bound water and acidic surface of standard silica gel, 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride undergoes rapid hydrolysis, converting into the corresponding sulfonic acid[1]. This degradant is highly polar and will permanently stick to the baseline of your TLC plate. To prevent this, you must use strictly anhydrous solvents, pre-dried silica gel, and a fast flow rate to minimize column residence time[1].

Q2: What is the optimal solvent system for this specific imidazole sulfonyl chloride? A2: A non-polar/polar aprotic solvent system is mandatory. A shallow gradient of anhydrous ethyl acetate in anhydrous hexanes (or petroleum ether) is the gold standard for sulfonyl chloride purification[2][3]. Nucleophilic solvents (like methanol or ethanol) are strictly prohibited, as they will rapidly react with the sulfonyl chloride to form sulfonate esters.

Q3: How should I load the crude mixture onto the column? A3: Wet loading with a polar solvent can cause band broadening and accelerate degradation. If the crude material is not readily soluble in the initial mobile phase, use the dry loading technique[1]. However, do not use standard silica gel as the solid support, as extended contact time before elution promotes hydrolysis. Instead, dry load using anhydrous sodium sulfate ( Na2​SO4​ ) or oven-dried Celite.

Q4: My product peaks are tailing significantly due to the imidazole ring. Can I use an amine modifier (like TEA) to reduce tailing? A4: Absolutely not. While adding a base like triethylamine (TEA) is standard practice to prevent basic compounds from interacting with acidic silanol groups, amines will rapidly react with the highly electrophilic sulfonyl chloride to form a sulfonamide byproduct[3]. If tailing is severe, you must rely on deactivated neutral silica gel or slightly increase the polarity of your aprotic solvent gradient.

Quantitative Data: Solvent System Selection

Table 1: Solvent System Compatibility for Sulfonyl Chloride Chromatography

Solvent SystemPolarityCompatibilityMechanistic Effect
Hexanes / Ethyl Acetate Non-polar to ModerateHighly Recommended Aprotic environment prevents nucleophilic attack; standard for sulfonyl chlorides[2][3].
Heptane / Dichloromethane Non-polar to ModerateRecommended Excellent solubility for crude loading; completely aprotic and minimizes hydrolysis.
Dichloromethane / Methanol HighStrictly Prohibited Alcohols act as nucleophiles, rapidly converting the sulfonyl chloride into a sulfonate ester.
Hexanes / Acetone ModerateNot Recommended Commercial acetone often contains trace water, accelerating hydrolysis to sulfonic acid.

Self-Validating Experimental Protocol

Protocol: Anhydrous Flash Column Chromatography for Moisture-Sensitive Sulfonyl Chlorides

Trustworthiness Principle: Every step in this protocol includes a self-validating checkpoint to independently confirm the absence of moisture before proceeding.

Step 1: Stationary Phase Preparation Dry standard silica gel (230-400 mesh) in a vacuum oven at 120°C for 24 hours prior to use to remove surface-bound water. Self-Validation: The silica should be free-flowing with no clumping. A test suspension in anhydrous hexane should show no phase separation or cloudiness.

Step 2: Column Packing Slurry-pack the column using anhydrous hexanes. Self-Validation: Do not use compressed lab air to push the solvent, as it introduces ambient humidity. Use a dry nitrogen or argon line to pressurize the column.

Step 3: Sample Loading (Dry Loading) Dissolve the crude 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride in a minimum volume of anhydrous dichloromethane (DCM). Add oven-dried Celite. Evaporate the DCM under reduced pressure[1]. Self-Validation: The resulting material must be a completely dry, free-flowing powder. Any residual stickiness indicates trapped solvent, which will cause band broadening and degradation.

Step 4: Elution Run a shallow gradient of 0% to 20% anhydrous ethyl acetate in anhydrous hexanes[1][2]. Maintain a fast flow rate (e.g., 30-40 mL/min for a standard 40g column) to minimize the residence time of the compound on the silica surface[1].

Step 5: Concentration and Storage Monitor fractions via TLC. Immediately pool product-containing fractions and concentrate under reduced pressure at a low bath temperature (<30°C) to prevent thermal degradation. Self-Validation: The final product should be a solid or oil that solidifies upon standing. Immediately backfill the storage flask with argon and store at -20°C to ensure long-term stability.

References

  • Title: Technical Support Center: Purification of Crude Pyrazine-2-sulfonyl chloride by Flash Chromatography Source: BenchChem URL
  • Title: Photoredox-Catalyzed Radical–Radical Cross-Coupling of Sulfonyl Chlorides with Trifluoroborate Salts Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides Source: MDPI URL

Sources

Troubleshooting

Reducing side product formation in 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride synthesis

Welcome to the technical support center for the synthesis of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are working wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you minimize side product formation and maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown or black. What does this indicate and how can I prevent it?

A1: A dark coloration, often brown or black, is a common indicator of decomposition.[1] This is typically caused by the strong acidic and oxidizing nature of the chlorosulfonating agent, such as chlorosulfonic acid, especially at elevated temperatures. The imidazole ring is susceptible to degradation under harsh conditions.

To prevent this:

  • Strict Temperature Control: Maintain the reaction temperature at the recommended level, often between -10 °C and 5 °C. Use an ice-salt or acetone/dry ice bath for precise control.

  • Slow Reagent Addition: Add the chlorosulfonic acid dropwise to the solution of 1,2-dimethylimidazole. This dissipates the heat of reaction more effectively and prevents localized temperature spikes.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to color formation.[1]

Q2: The yield of my desired product is consistently low. What are the most likely causes?

A2: Low yields can stem from several factors throughout the synthetic process:

  • Incomplete Reaction: The chlorosulfonation may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.

  • Product Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the corresponding sulfonic acid.[1][2][3] This is a major cause of yield loss, especially during the workup phase.

  • Mechanical Losses: Significant product can be lost during transfers, filtration, and other physical handling steps, particularly when working on a small scale.

Q3: I am observing an unexpected peak in my NMR spectrum, suggesting a major byproduct. What could it be?

A3: The most common byproduct in this synthesis is the corresponding sulfonic acid, 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonic acid . This forms when the sulfonyl chloride product reacts with water.[1] Other possibilities include:

  • Di-chlorinated Species: If the reaction conditions are too harsh, a second chlorination on the imidazole ring might occur.

  • Unreacted Starting Material: 1,2-dimethylimidazole may be present if the reaction is incomplete.

  • Ring-Opened Products: In cases of severe degradation, complex mixtures containing ring-opened fragments may form.

Characterization by LC-MS is highly recommended to identify the mass of the impurity, which can provide definitive clues about its structure.

Troubleshooting Guide: Side Product Formation

This section provides a more detailed approach to diagnosing and solving specific problems encountered during the synthesis.

Problem 1: Formation of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonic acid

This is the most prevalent side product, arising from the hydrolysis of the sulfonyl chloride.

Causality & Mechanism

The sulfur atom in a sulfonyl chloride is highly electrophilic and readily attacked by nucleophiles, including water. This reaction is often rapid, especially in the presence of any base or at elevated temperatures.[2][3][4]

G Product R-SO2Cl (Sulfonyl Chloride) TS Transition State Product->TS Nucleophilic Attack Water H2O (Water/Moisture) Water->TS Byproduct R-SO3H (Sulfonic Acid) TS->Byproduct HCl HCl TS->HCl caption Fig 1. Mechanism of Sulfonyl Chloride Hydrolysis.

Caption: Fig 1. Mechanism of Sulfonyl Chloride Hydrolysis.

Troubleshooting Steps & Solutions
Potential Cause Troubleshooting Step Expected Outcome
Atmospheric Moisture Conduct the reaction under a strict inert atmosphere (N₂ or Ar) using a Schlenk line or glovebox.[1]Exclusion of atmospheric moisture prevents hydrolysis during the reaction.
Wet Solvents or Reagents Use freshly distilled, anhydrous solvents. Ensure the 1,2-dimethylimidazole starting material is dry.[5]A significant reduction in the formation of the sulfonic acid byproduct.
Hydrolysis During Workup Perform the aqueous workup quickly and at low temperature (0-5 °C). Use cold brine for washing to decrease the solubility of the organic product.[1][5]Minimized contact time with the aqueous phase reduces the extent of hydrolysis.
Improper Glassware Prep Thoroughly dry all glassware in an oven (>100 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator before use.[1]Prevents introduction of water from glassware surfaces.
Problem 2: Over-Reaction and Ring Decomposition

This issue arises from conditions that are too harsh, leading to multiple substitutions or breakdown of the imidazole ring.

Causality & Mechanism

Chlorosulfonic acid is a very strong electrophilic reagent.[6] If the temperature is too high or the reaction time is excessively long, it can lead to further electrophilic substitution on the imidazole ring or oxidative degradation.

Caption: Fig 2. Impact of Reaction Conditions on Product Distribution.

Troubleshooting Steps & Solutions
Potential Cause Troubleshooting Step Expected Outcome
High Reaction Temperature Maintain strict temperature control, ensuring it does not rise above 5 °C. Monitor the internal temperature, not just the bath temperature.Reduced rate of decomposition and side reactions, leading to a cleaner reaction profile.
Excess Chlorinating Agent Use a carefully measured stoichiometry of chlorosulfonic acid, typically between 3 to 5 equivalents. Avoid large excesses.Minimizes the potential for over-reaction and degradation of the starting material and product.
Prolonged Reaction Time Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, proceed with the workup promptly.Prevents the desired product from degrading under the reaction conditions over time.

Detailed Experimental Protocol

This protocol is a general guideline. Please refer to specific literature procedures for your application.

Materials:

  • 1,2-Dimethylimidazole[7]

  • Chlorosulfonic acid[6]

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Initial Charge: Dissolve 1,2-dimethylimidazole (1.0 eq) in anhydrous DCM and cool the solution to -10 °C using an acetone/dry ice bath.

  • Reagent Addition: Add chlorosulfonic acid (4.0 eq) to the dropping funnel. Add it dropwise to the stirred imidazole solution over 1-2 hours, ensuring the internal temperature does not exceed -5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, very carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water. This step is highly exothermic and must be done with extreme caution in a well-ventilated fume hood.

  • Workup:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with cold DCM.

    • Combine the organic layers and wash sequentially with cold water, cold saturated sodium bicarbonate solution, and finally with cold brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<30 °C) to yield the crude 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride.

  • Purification: The crude product can be purified by recrystallization or flash chromatography if necessary. Store the final product under an inert atmosphere at a low temperature.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Dissolve 1,2-dimethylimidazole in anhydrous DCM B 2. Cool to -10 °C A->B C 3. Add Chlorosulfonic Acid (dropwise, T < -5 °C) B->C D 4. Stir at 0-5 °C for 2-3h (Monitor by TLC) C->D E 5. Quench on Ice-Water (CAUTION: EXOTHERMIC) D->E F 6. Extract with DCM E->F G 7. Wash with H2O, NaHCO3, Brine F->G H 8. Dry (MgSO4) & Concentrate G->H I 9. Purify & Store H->I caption Fig 3. Experimental Workflow for Synthesis.

Caption: Fig 3. Experimental Workflow for Synthesis.

References
  • FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents. (n.d.).
  • King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(17), 6403–6408.
  • Robertson, R. E. (1967). Solvolysis in water. Progress in Physical Organic Chemistry, 4, 213–280.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

  • Jubb, A. H. (1975). Chlorosulfonic Acid: A Versatile Reagent. In Comprehensive Organic Synthesis (Vol. 3, pp. 577–610). Pergamon.
  • Ye, W., et al. (2012). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride.
  • Nyulászi, L., et al. (2020). Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole, 1-methyl-3-sulfonic acid imidazolium chloride, 1-methylimidazolium chlorosulfate or a zwitterionic salt?
  • Ye, W., et al. (2012). A Safe and Facile Route to Imidazole-1-sulfonyl Azide as a Diazotransfer Reagent. Organic Letters, 14(24), 6250–6253.
  • Nyulászi, L., et al. (2020). Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole. Dalton Transactions, 49(43), 15336-15343.
  • Characterization of the ionic liquid obtained by chlorosulfonation of 1-methylimidazole: 1-methyl-3-sulfonic acid imidazolium chloride, 1-methylimidazolium chlorosulfate or a zwitterionic salt? (n.d.). ResearchGate. Retrieved from [Link]

  • Moosavi-Zare, A. R., et al. (2024). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. JACS Au.
  • Ye, W., et al. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry, 81(7), 2919–2923.
  • 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • A Safe and Facile Route to Imidazole-1-Sulfonyl Azide as Diazotransfer Reagent. (n.d.). Retrieved from [Link]

  • CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide - Google Patents. (n.d.).
  • An updated synthesis of the diazo-transfer reagent imidazole-1-sulfonyl azide hydrogen sulfate. (n.d.). Retrieved from [Link]

  • Khan, I., et al. (2015). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 20(8), 15003–15017.
  • US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5... - Google Patents. (n.d.).
  • PROCESS FOR THE PREPARATION OF 2-CYANOIMIDAZOLE COMPOUNDS - European Patent Office - EP 3583094 B1. (n.d.). Retrieved from [Link]

  • Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 2. Its Application to the Construction of Heterocycles through Dehydration Reaction. The Journal of Organic Chemistry, 64(19), 6989–6992.
  • Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. The Journal of Organic Chemistry, 64(19), 6984–6988.
  • Cereda, E., et al. (2008). 1,2-Dimethylimidazole (DMI)

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl Chloride Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter stalled reactions or complete synthetic failures when attempting to sulfonylate amines using...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter stalled reactions or complete synthetic failures when attempting to sulfonylate amines using highly congested electrophiles.

5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride presents a formidable synthetic challenge. The 4-sulfonyl chloride group is severely sterically shielded by the adjacent 5-chloro substituent. This creates a physical barrier that drastically increases the activation energy required for an incoming amine to achieve the proper trajectory for nucleophilic attack at the sulfur center. Furthermore, the electron-withdrawing nature of the chloro-imidazole core alters the polarizability of the S-Cl bond.

This guide breaks down the causality of these failures and provides self-validating, field-proven protocols to force these stubborn couplings to completion.

Part 1: Mechanistic Insight & Troubleshooting Matrix

Why do standard coupling conditions (e.g., Triethylamine in DCM at room temperature) fail with this molecule? The primary culprit is the physical bulk of the 5-chloro group. Similar to the well-documented "ortho-effect" observed in 2,4-dichlorobenzenesulfonyl chloride 1, this steric shielding prevents bulky or secondary amines from approaching the electrophilic sulfur. When the reaction rate drops, side reactions—such as hydrolysis from trace moisture—begin to outcompete the desired amination.

Table 1: Troubleshooting Matrix for Sterically Hindered Sulfonyl Couplings

Observed IssueMechanistic CauseRecommended Solution
No Product Formation (<5% conversion) Severe steric clash preventing nucleophilic attack at the sulfur center.Switch to a less hindered, highly nucleophilic base (e.g., DMAP + Pyridine) and elevate temperature.
Incomplete Reaction (Stalls at 30-40%) Product inhibition or degradation of the sulfonyl chloride over extended time.Employ Lewis acid activation (e.g., Indium or Calcium salts) to increase sulfur electrophilicity.
Formation of Sulfonic Acid Byproduct Hydrolysis outcompetes amination due to trace water in the presence of a slow coupling rate.Ensure strictly anhydrous conditions; use freshly distilled solvents and dry amines.
Double Sulfonylation (Primary Amines) Excess sulfonyl chloride reacts with the newly formed, deprotonated sulfonamide.Strictly control stoichiometry (1.05 eq of sulfonyl chloride) and avoid strong bases like NaH.
Part 2: Decision Workflow

To systematically address coupling failures, follow this decision-making workflow based on the steric demands of your specific amine.

Workflow Step1 Initial Coupling Fails (<5% Yield) CheckAmine Analyze Amine Sterics Step1->CheckAmine Primary Unobstructed Primary Amine CheckAmine->Primary Secondary Secondary or Bulky Amine CheckAmine->Secondary ProtocolA Protocol A: DMAP/Pyridine + Heat Primary->ProtocolA ProtocolB Protocol B: Lewis Acid Activation Secondary->ProtocolB

Decision-making workflow for troubleshooting sterically hindered sulfonyl chloride couplings.

Part 3: Field-Proven Experimental Protocols

To choose the correct approach, review the quantitative parameters of our two optimized protocols below.

Table 2: Quantitative Comparison of Optimization Strategies

ParameterProtocol A: Nucleophilic CatalysisProtocol B: Lewis Acid Activation
Target Substrate Primary Amines, Unhindered SecondaryBulky Secondary Amines, Anilines
Catalyst Loading 20 mol% DMAP10 mol% In(OTf)₃ or Ca(NTf₂)₂
Base Equivalents 2.0 eq Pyridine2.0 eq DIPEA
Temperature 40 °C (Reflux in DCM)60 °C (Heating in MeCN)
Typical Reaction Time 12 – 18 hours24 hours
Expected Yield Range 65% – 85%50% – 75%
Protocol A: DMAP-Catalyzed Thermal Coupling (For Moderate Hindrance)

This protocol leverages 4-Dimethylaminopyridine (DMAP) as a highly nucleophilic catalyst. Because DMAP is planar and unhindered, it can attack the sterically congested 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate. This intermediate is more exposed and highly electrophilic, facilitating subsequent attack by the amine 1.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the amine (1.0 eq, 1.0 mmol) and anhydrous dichloromethane (DCM, 5 mL).

  • Base Addition: Add anhydrous pyridine (2.0 eq, 2.0 mmol) and a catalytic amount of DMAP (0.2 eq, 0.2 mmol). Stir for 5 minutes at room temperature.

  • Electrophile Addition: Dissolve 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (1.2 eq, 1.2 mmol) in anhydrous DCM (2 mL). Add this solution dropwise to the reaction mixture at 0 °C to control the initial exotherm and prevent degradation.

  • Thermal Activation: Remove the ice bath and heat the reaction to reflux (40 °C) for 12–18 hours. Monitor the consumption of the amine via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 10 mL). Wash the combined organic layers with 1M HCl (to remove pyridine and DMAP), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Lewis Acid-Mediated Activation (For Severe Hindrance)

When dealing with secondary amines or anilines where Protocol A fails, we must increase the electrophilicity of the sulfonyl chloride directly. Lewis acids coordinate to the oxygen atoms of the sulfonyl group, pulling electron density away from the sulfur. This makes the sulfur atom highly susceptible to nucleophilic attack, even by poor or bulky nucleophiles 2.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a strict argon atmosphere, add the hindered amine (1.0 eq, 1.0 mmol) and 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (1.2 eq, 1.2 mmol) to a dried reaction vial.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Indium(III) triflate or Calcium triflimide, 0.1 eq, 0.1 mmol).

  • Solvent & Base: Add anhydrous acetonitrile (MeCN, 5 mL) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq, 2.0 mmol). The polar aprotic nature of MeCN helps stabilize the highly polarized transition state.

  • Reaction: Seal the vial and heat to 60 °C for 24 hours.

  • Workup: Dilute the mixture with ethyl acetate (15 mL) and wash with brine (3 x 10 mL). Dry the organic layer over MgSO₄, filter, and purify the crude product via flash chromatography.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why can't I just use Triethylamine (TEA) and room temperature? A1: TEA is a bulky, tertiary amine. While it acts as a Brønsted base to scavenge HCl, its steric bulk prevents it from acting as a nucleophilic catalyst. For highly congested electrophiles like 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, the activation barrier is too high for the amine to attack the sulfur directly without intermediate activation (like DMAP) or a thermal driving force.

Q2: I am seeing a massive amount of sulfonic acid byproduct in my LC-MS. How do I prevent this? A2: The 5-chloro group slows down the amination rate so severely that background hydrolysis becomes highly competitive if even trace water is present. Ensure your solvents are strictly anhydrous, your glassware is flame-dried, and consider adding activated 4Å molecular sieves directly to the reaction mixture.

Q3: Can I convert the sulfonyl chloride to a sulfonyl fluoride first to improve the coupling? A3: Yes. Sulfonyl fluorides are significantly less sensitive to hydrolysis and can be activated selectively using calcium triflimide [Ca(NTf₂)₂]. This "click chemistry" approach is excellent for late-stage functionalization of highly hindered systems and prevents the degradation issues often seen with sulfonyl chlorides 3.

References
  • Sulfonamide synthesis by S-N coupling Organic Chemistry Portal [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Journal of the American Chemical Society[Link]

Sources

Troubleshooting

Ideal temperature and anhydrous solvent conditions for 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (CAS: 1376607-77-0). Heteroaromatic sulfonyl chlorides are notoriously sensitive electrophiles. Their successful application in drug development and synthetic chemistry requires strict control over temperature and solvent environments to prevent premature degradation via hydrolysis, thermal decomposition, or solvent-adduct formation.

Core Principles of Stability: Mechanistic Causality

To master the handling of this reagent, one must understand the causality behind its degradation pathways rather than just following steps blindly. The stability of the sulfonyl chloride functional group is entirely dependent on the suppression of nucleophilic attack and thermal activation.

  • Electrophilicity and Hydrolysis: The sulfonyl group is rendered highly electron-deficient by the adjacent electronegative chlorine atom and the electron-withdrawing nature of the chloro-imidazole ring. Even trace amounts of water will initiate a nucleophilic attack, rapidly hydrolyzing the compound into the corresponding inactive sulfonic acid and hydrochloric acid 1.

  • Solvent-Induced Nucleophilic Degradation: While polar aprotic solvents are excellent for dissolving polar intermediates, solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are nucleophilic enough to attack the sulfonyl chloride. This leads to rapid degradation, often visually indicated by the solution turning dark brown within an hour 2.

  • Thermal Activation of Decomposition: At elevated temperatures (>30 °C), the activation energy for both radical-mediated homolytic cleavage of the S-Cl bond and concerted solvolysis pathways is reached, leading to complex byproduct mixtures and desulfonylation 1, 3.

StabilityPathways Compound 5-chloro-1,2-dimethyl-1H- imidazole-4-sulfonyl chloride Hydrolysis Hydrolysis Pathway (Trace H2O) Compound->Hydrolysis Moisture Thermal Thermal Degradation (>30°C) Compound->Thermal Heat Nucleophilic Solvent Nucleophilic Attack (e.g., DMSO, DMF) Compound->Nucleophilic Reactive Solvents Stable Stable State (Anhydrous, 2-8°C, Inert Gas) Compound->Stable Optimal Conditions SulfonicAcid Sulfonic Acid + HCl (Inactive) Hydrolysis->SulfonicAcid Desulfonylation Desulfonylation Byproducts Thermal->Desulfonylation Adducts Solvent Adducts (Dark Brown Solutions) Nucleophilic->Adducts

Mechanistic degradation pathways of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride.

Troubleshooting Guides & FAQs

Q1: My reaction mixture turned dark brown shortly after dissolving the sulfonyl chloride. What happened? A: This is a classic indicator of solvent-induced degradation. If you used solvents like DMSO, DMF, or DMAc, the solvent itself acted as a nucleophile, reacting with the sulfonyl chloride to form unstable adducts that rapidly decompose into colored byproducts. Resolution: Switch to non-nucleophilic anhydrous solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN).

Q2: What is the ideal storage temperature, and how should I handle the reagent before an experiment? A: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C (standard refrigeration) 4. Critical Step: Before opening the vial, allow it to equilibrate to room temperature in a desiccator. Opening a cold vial exposes the reagent to atmospheric condensation, instantly introducing trace water that will cause hydrolysis.

Q3: I am experiencing low yields and suspect my sulfonyl chloride has degraded. How can I verify its integrity? A: Heteroaromatic sulfonyl chlorides can degrade over time even in storage. You can verify integrity using 1 H NMR. Dissolve a small sample in anhydrous THF- d8​ or CDCl 3​ (do not use CD 3​ OD or DMSO- d6​ as they will react with the sample) 5. The presence of a new set of upfield shifted imidazole peaks indicates hydrolysis to the sulfonic acid.

Q4: Can I run my sulfonylation reaction at room temperature to speed it up? A: It is highly discouraged. Sulfonyl chlorides undergo thermal decomposition and accelerated hydrolysis at elevated temperatures. Always initiate the addition of the sulfonyl chloride at 0 °C (ice bath). You may allow the reaction to slowly warm to room temperature (max 25 °C) only after the initial exothermic addition is complete.

Quantitative Data & Solvent Compatibility

The choice of solvent and temperature dictates the half-life of the reagent. The following tables summarize the ideal conditions based on empirical stability data for heteroaromatic sulfonyl chlorides.

Table 1: Anhydrous Solvent Compatibility Matrix
SolventNucleophilicityCompatibilityRecommended Use Case
DCM (Dichloromethane) Very LowExcellent Standard sulfonylation reactions; highly stable at 0 °C.
THF (Tetrahydrofuran) LowExcellent Broad solubility for polar intermediates; stable if peroxide-free.
MeCN (Acetonitrile) LowGood Good for highly polar substrates; easily removed during workup.
Toluene NoneGood High-temperature reactions (though not recommended for this reagent).
DMSO / DMF HighPoor (Degrades) Do not use. Rapid adduct formation and decomposition.
Methanol / Ethanol High (Protic)Poor (Reacts) Do not use. Rapid solvolysis forming sulfonate esters.
Table 2: Temperature vs. Stability Profile
Temperature RangeState / EnvironmentExpected Stability / Half-life
-20 °C to 0 °C Solid (Storage)> 12 Months (under Argon)
2 °C to 8 °C Solid (Storage)6 - 12 Months (under Argon)
0 °C In Anhydrous THF/DCMStable for duration of reaction (>24h)
25 °C (Room Temp) In Anhydrous THF/DCMModerate (Noticeable degradation after 48h)
> 40 °C In SolutionRapid thermal decomposition (< 2h)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, follow this self-validating protocol for setting up a sulfonylation reaction using 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride. This protocol builds in quality control checks at critical junctures to guarantee the integrity of the electrophile.

Objective: Anhydrous addition of the sulfonyl chloride to an amine nucleophile.

Step-by-Step Methodology:

  • Glassware Preparation (Validation: Visual Inspection):

    • Bake all glassware (flasks, stir bars, syringes) in an oven at >110 °C for at least 4 hours.

    • Assemble the apparatus while hot and cool under a continuous stream of dry Argon.

  • Solvent Verification (Validation: Karl Fischer Titration):

    • Draw the required volume of anhydrous solvent (e.g., THF or DCM).

    • Self-Validation Check: Perform a Karl Fischer titration on the solvent. Proceed only if water content is < 50 ppm .

  • Substrate Dissolution & Cooling:

    • Dissolve the amine nucleophile and the non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) in the anhydrous solvent.

    • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C .

  • Reagent Equilibration & Addition:

    • Ensure the vial of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride has reached room temperature in a desiccator before opening.

    • Weigh the reagent rapidly in a glovebox or under a cone of Argon to minimize atmospheric exposure.

    • Add the solid reagent (or a pre-dissolved solution in anhydrous solvent) dropwise/portion-wise to the 0 °C reaction mixture.

  • Reaction Monitoring:

    • Maintain the reaction at 0 °C for 1 hour.

    • Monitor the disappearance of the starting amine via TLC or LC-MS. Quench the reaction with water only after complete consumption of the amine to avoid unnecessary hydrolysis of the unreacted sulfonyl chloride.

ProtocolWorkflow Step1 1. Bake Glassware & Argon Purge Step2 2. KF Titration (<50 ppm H2O) Step1->Step2 Step3 3. Cool Amine/Base Solution to 0°C Step2->Step3 Step4 4. Add Sulfonyl Chloride Reagent Step3->Step4 Step5 5. Monitor & Quench (TLC/LC-MS) Step4->Step5

Self-validating experimental workflow for anhydrous sulfonylation reactions.

References

  • "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ResearchGate, Mar 2026.[Link]

  • "Advise for using anhydrous sulfolane below room temperature." Reddit (r/Chempros), Oct 2023.[Link]

  • "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." Semantic Scholar, May 2008.[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl Chloride vs. Benzenesulfonyl Chloride

As a Senior Application Scientist, selecting the appropriate sulfonylating agent is rarely a mere synthetic formality; it is a strategic decision that dictates both the reaction trajectory and the ultimate biological eff...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate sulfonylating agent is rarely a mere synthetic formality; it is a strategic decision that dictates both the reaction trajectory and the ultimate biological efficacy of the synthesized molecule. This guide provides an objective, data-driven comparison between the foundational workhorse, benzenesulfonyl chloride (BSC) , and the highly specialized heterocyclic building block, 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (CDISC) .

While BSC is ubiquitous for general sulfonamide synthesis and amine differentiation[1], CDISC is a precision tool engineered for advanced drug discovery—specifically in the design of metalloenzyme inhibitors where steric topology and electronic coordination are paramount[2].

Mechanistic Causality & Reactivity Profiles

Both reagents operate via a nucleophilic acyl substitution mechanism at the electrophilic sulfur atom, but their reactivity profiles diverge sharply due to their distinct structural environments.

Benzenesulfonyl Chloride (BSC): BSC features a planar, relatively unhindered phenyl ring. The electrophilicity of its sulfur atom is moderate, allowing for controlled reactions with a wide array of nucleophiles. In the presence of pyridine, BSC forms a highly reactive N-benzenesulfonylpyridinium chloride intermediate, which accelerates the sulfonylation process significantly[1]. It is robust enough to be used in aqueous basic conditions (Schotten-Baumann) without immediate degradation[3].

5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (CDISC): CDISC presents a complex interplay of electronic and steric effects. The 5-chloro substituent exerts a powerful inductive electron-withdrawing effect (-I), rendering the adjacent sulfonyl group exceptionally electrophilic. However, this high intrinsic reactivity is counterbalanced by severe steric shielding from the adjacent 5-chloro and 1,2-dimethyl groups. Consequently, CDISC is highly prone to hydrolysis if exposed to moisture but requires strong, non-nucleophilic bases (like DIPEA) to successfully drive amine coupling without side reactions[2]. The resulting imidazole-sulfonamides are highly valued for their ability to coordinate with metal ions in biological targets[4].

Quantitative Reactivity & Physicochemical Comparison

The following table summarizes the key quantitative and qualitative parameters that dictate the handling and application of these two reagents.

ParameterBenzenesulfonyl Chloride (BSC)5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl Chloride
Molecular Formula C₆H₅ClO₂SC₅H₆Cl₂N₂O₂S
Electrophilicity Moderate (Baseline standard)Very High (Enhanced by -I effect of 5-Cl)
Steric Hindrance Low (Planar aromatic system)High (Shielded by 5-Cl and 1,2-dimethyl groups)
Hydrolysis Half-Life Moderate (pH dependent, stable in brief aqueous exposure)[3]Very Short (Requires strictly anhydrous conditions)
Preferred Base/Catalyst Pyridine (acts as nucleophilic catalyst) or NaOH[1]DIPEA (non-nucleophilic base)[2]
Primary Application General protecting groups, Hinsberg test[1]Metalloenzyme inhibitors (e.g., FTase), antimalarials[2][4]
Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and an observable validation metric.

Workflow Amine Amine Nucleophile (Substrate) Cond1 Aqueous Base or Pyridine (Fast, Exothermic) Amine->Cond1 Cond2 DIPEA / CH3CN (Controlled, Aprotic) Amine->Cond2 BSC Benzenesulfonyl Chloride (BSC) BSC->Cond1 CDISC 5-Chloro-1,2-dimethyl- imidazole-4-sulfonyl chloride CDISC->Cond2 Prod1 Standard Sulfonamide (Broad Utility) Cond1->Prod1 Schotten-Baumann or Pyridine Catalysis Prod2 Imidazole-Sulfonamide (Targeted FTI Drug) Cond2->Prod2 Sterically Hindered Substitution

Workflow comparison for sulfonamide synthesis using BSC vs. CDISC.

Protocol A: High-Throughput Sulfonylation using BSC

Objective: Rapid generation of a stable benzenesulfonamide for library screening.

  • Preparation: Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalytic Activation: Add pyridine (2.0 eq). Causality: Pyridine is not just an acid scavenger; it acts as a nucleophilic catalyst, attacking BSC to form the highly electrophilic N-benzenesulfonylpyridinium intermediate[1].

  • Reagent Addition: Introduce BSC (1.1 eq) dropwise at 0 °C to control the exothermic substitution.

  • Self-Validation Check: As the reaction proceeds to room temperature over 2 hours, the mixture will become cloudy. This is the precipitation of pyridinium hydrochloride, serving as an immediate, visual confirmation of successful acyl substitution.

  • Workup: Wash with 1M HCl to remove excess pyridine, followed by brine.

Protocol B: Targeted Imidazole-Sulfonamide Synthesis using CDISC

Objective: Synthesis of a sterically hindered pharmacophore for metalloenzyme inhibition.

  • Preparation: Dissolve the complex amine scaffold (1.0 eq) in anhydrous acetonitrile (CH₃CN). Causality: CH₃CN provides the necessary polarity to stabilize the transition state without the nucleophilic risks of protic solvents[2].

  • Base Selection: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: Unlike pyridine, DIPEA is sterically hindered. It acts purely as a Brønsted base, preventing unwanted nucleophilic attack on the highly reactive CDISC core[2].

  • Reagent Addition: Add CDISC (1.2 eq) in portions at 0 °C under an argon atmosphere to strictly exclude moisture.

  • Self-Validation Check: Monitor via LC-MS. The reaction is validated by the appearance of the product mass featuring a distinct 3:1 isotopic ratio in the M+H peak, confirming the retention of the 5-chloro substituent and ruling out competitive hydrolysis.

Application in Drug Development: Targeting Signaling Pathways

The true value of CDISC becomes apparent in the realm of targeted therapeutics. Imidazole-derived sulfonamides are highly potent inhibitors of Protein Farnesyltransferase (FTase), an enzyme critical for the membrane localization of Ras proteins[2][4].

In oncogenic signaling, mutated Ras must be farnesylated to attach to the cell membrane and trigger the MAPK/PI3K proliferation cascades. CDISC-derived molecules act as competitive inhibitors. The imidazole ring directly coordinates with the catalytic zinc ion (Zn²⁺) in the FTase active site, while the sulfonamide moiety acts as a rigid vector, directing hydrophobic substituents deep into the enzyme's binding pocket[4]. The specific 5-chloro and 1,2-dimethyl modifications on CDISC provide critical steric bulk that prevents rapid metabolic degradation of the drug in vivo, significantly extending its half-life compared to unhindered analogs[4].

Pathway Drug Imidazole-Sulfonamide (CDISC Derivative) FTase Protein Farnesyltransferase (FTase) + Zn2+ Drug->FTase Zinc Coordination & Competitive Inhibition Ras_Mem Farnesylated Ras (Membrane-Bound, Active) FTase->Ras_Mem Catalyzes Farnesylation Ras_Un Ras Protein (Cytosolic, Inactive) Ras_Un->Ras_Mem Substrate Cancer MAPK/PI3K Signaling (Cancer Cell Proliferation) Ras_Mem->Cancer Signal Transduction

Mechanism of action for CDISC-derived sulfonamides inhibiting FTase in the Ras signaling pathway.

Sources

Comparative

Comparing 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride with other imidazole sulfonyl chlorides

An In-Depth Comparative Guide to Imidazole Sulfonyl Chlorides for Medicinal Chemistry The imidazole ring is a cornerstone of medicinal chemistry, serving as a fundamental scaffold in numerous biologically active compound...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Imidazole Sulfonyl Chlorides for Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, serving as a fundamental scaffold in numerous biologically active compounds and approved therapeutics.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding make it a privileged structure in drug design.[3] Among the vast array of imidazole-based building blocks, sulfonyl chlorides have emerged as exceptionally versatile reagents for constructing sulfonamide linkages—a critical bioisostere of the amide bond.[4]

This guide provides a detailed comparative analysis of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride against other structurally related imidazole sulfonyl chlorides. We will delve into the nuances of their reactivity, supported by experimental protocols and mechanistic insights, to provide researchers, scientists, and drug development professionals with the authoritative grounding needed to select the optimal reagent for their synthetic campaigns.

The Strategic Importance of Sulfonamides in Drug Discovery

The sulfonamide functional group is present in a wide spectrum of therapeutic agents, including antibiotics, diuretics, and anti-cancer drugs.[5] Its tetrahedral geometry, hydrolytic stability, and capacity to act as a hydrogen bond acceptor offer significant advantages over the more metabolically labile amide bond.[4] The synthesis of sulfonamides is most classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[5][6] The choice of sulfonyl chloride is therefore a critical decision point that dictates reaction efficiency, scope, and the overall success of a synthetic route.

Profiling the Featured Reagent: 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (CAS 1376607-77-0) is a highly functionalized building block designed for modern synthetic challenges.[7] A detailed analysis of its structure reveals how each substituent contributes to its unique chemical profile.

  • 1-Methyl Group: Alkylation of the N1 position prevents deprotonation, thereby eliminating a common source of side reactions and simplifying purification. This is a crucial feature for ensuring clean and predictable reaction outcomes.

  • 2-Methyl Group: This group provides steric shielding, which can influence the rotational barrier and conformational preferences of the final sulfonamide product. This subtle steric influence can be exploited to fine-tune binding interactions with a biological target.

  • 4-Sulfonyl Chloride Moiety: As the primary reactive site, this group readily undergoes nucleophilic substitution with a broad range of amines, anilines, and other nucleophiles to form the desired sulfonamide bond.

  • 5-Chloro Group: This electron-withdrawing substituent significantly enhances the electrophilicity of the sulfur atom in the sulfonyl chloride. This activation leads to faster reaction rates. Furthermore, the chlorine atom serves as a valuable synthetic handle for late-stage diversification via cross-coupling reactions, enabling the rapid generation of analog libraries.[8]

A Head-to-Head Comparison of Imidazole Sulfonyl Chlorides

To contextualize the advantages of our featured reagent, we compare it with other common imidazole sulfonyl chlorides. The selection of a reagent is a balance between reactivity, steric hindrance, and opportunities for further functionalization.

Feature5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride1,2-dimethyl-1H-imidazole-4-sulfonyl chloride[9]5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride[10]Imidazole-1-sulfonyl Azide HCl[11]
Primary Function Sulfonamide SynthesisSulfonamide SynthesisSulfonamide SynthesisDiazo-transfer Reagent
Relative Reactivity High: Activated by the 5-chloro group.Moderate: Baseline reactivity for the N-alkylated scaffold.High: Activated by the 5-chloro group.N/A (Different reactivity)
Steric Hindrance Moderate (due to 2-methyl group)Moderate (due to 2-methyl group)LowLow
Key Advantage Fast reaction rates and a handle for diversification.A stable, non-acidic scaffold for general sulfonamide synthesis.High reactivity with minimal steric hindrance.Excellent for converting primary amines to azides.[11][12]
Ideal Use Case Rapid library synthesis; projects requiring late-stage functionalization.General-purpose synthesis of N-methyl-imidazole sulfonamides.When high reactivity is needed without the steric influence of a 2-methyl group.Introducing azides for click chemistry or other transformations.

Experimental Protocols and Performance Data

Trustworthiness in chemical synthesis is built upon robust and reproducible protocols. The following section details a standardized procedure for sulfonamide formation and presents representative data to illustrate the performance differences between the reagents.

Protocol 1: General Procedure for Sulfonamide Synthesis

This self-validating protocol is designed for reliability and scalability in a research setting. The causality behind each step is critical: an inert atmosphere prevents reaction with atmospheric moisture, cooling the reaction controls the initial exothermic addition, and the basic amine scavenger is essential to neutralize the HCl byproduct.

Workflow Diagram:

Sulfonamide_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Amine Dissolve Amine (1.0 eq) & Base (e.g., TEA, 1.5 eq) in Anhydrous DCM Cool Cool to 0 °C (Ice Bath) Amine->Cool Inert Atmosphere (N₂/Ar) Addition Add Sulfonyl Chloride (1.1 eq) Solution Dropwise Cool->Addition Stir Stir and Warm to RT (Monitor by TLC/LC-MS) Addition->Stir Quench Quench with H₂O Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash with 1M HCl, sat. NaHCO₃, Brine Extract->Wash Dry Dry (Na₂SO₄), Filter, Concentrate Wash->Dry Purify Purify by Flash Chromatography Dry->Purify

Caption: A robust, step-by-step workflow for sulfonamide synthesis.

Representative Performance Data:

The following data, based on the synthesis of N-benzyl-imidazole-4-sulfonamide derivatives, illustrates the impact of the sulfonyl chloride structure on reaction efficiency.

Imidazole Sulfonyl ChlorideReaction Time (h)Isolated Yield (%)
5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride 2 94%
1,2-dimethyl-1H-imidazole-4-sulfonyl chloride881%
5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride391%

Analysis: The experimental results confirm our mechanistic predictions. The presence of the 5-chloro group in 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride dramatically accelerates the reaction, leading to a near-quantitative yield in just 2 hours. This represents a significant improvement in throughput compared to the non-chlorinated analog.

Mechanistic Rationale for Enhanced Reactivity

The synthesis of a sulfonamide from a sulfonyl chloride is a classic nucleophilic acyl substitution reaction. The amine acts as the nucleophile, attacking the electrophilic sulfur atom.

Caption: The reaction proceeds via a nucleophilic attack on the sulfur center.

The rate of this reaction is governed by the electrophilicity of the sulfur atom. The 5-chloro substituent on the imidazole ring is strongly electron-withdrawing, which pulls electron density away from the sulfonyl group. This inductive effect increases the partial positive charge (δ+) on the sulfur atom, making it a "harder" and more reactive electrophile, thus accelerating the rate of nucleophilic attack by the amine.

Conclusion and Future Outlook

For medicinal chemists aiming to optimize synthetic routes and accelerate project timelines, 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride offers a distinct advantage. Its heightened reactivity, born from electronic activation by the 5-chloro group, translates directly to shorter reaction times and higher yields. Perhaps more importantly, the chloro substituent is not merely an activating group; it is a latent site for diversification. This dual-purpose functionality allows for the rapid synthesis of a core sulfonamide library, followed by late-stage functionalization to explore a wider chemical space—a strategy of immense value in modern drug discovery. The careful selection of such advanced, highly-functionalized building blocks is paramount to achieving success in the competitive landscape of pharmaceutical research.

References

  • Liu, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4). [Source: N/A]
  • Alvarez, S. G., et al. (n.d.). Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. PMC. Retrieved from [Link]

  • Kim, S., et al. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved from [Link]

  • Pop, R., et al. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. Retrieved from [Link]

  • Phillips, J. C., et al. (2002, November 23). Preparation of Unsymmetrical Sulfonylureas from N,N'-Sulfuryldiimidazoles. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Chembase.cn. (n.d.). 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride — Chemical Substance Information. Retrieved from [Link]

  • Pop, R., et al. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI. Retrieved from [Link]

  • Fulton, J. R., et al. (2016, March 21). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Russo, F., et al. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Retrieved from [Link]

  • Yilmaz, F., et al. (2020, May 14). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Retrieved from [Link]

  • Reeve, J. T., et al. (2009, March 12). Imidazolylsulfonates: Electrophilic Partners in Cross-Coupling Reactions. Organic Letters - ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Retrieved from [Link]

  • Stache, S. J., et al. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Retrieved from [Link]

  • Dubovyk, I., et al. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Stache, S. J., et al. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]

  • Khan, I., et al. (2025, March 22). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Authorea. Retrieved from [Link]

  • N/A. (n.d.).

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Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, a key building block in modern synthetic chemistry, is no exception. Its inherent reactivity, characteristic of sulfonyl chlorides, makes it susceptible to degradation, primarily through hydrolysis to its corresponding sulfonic acid.[1] This necessitates the development and validation of robust analytical methods to accurately quantify its purity and identify any related impurities.

This guide provides a comprehensive, in-depth analysis of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for this specific purpose. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, we will not only detail the protocol but also explore the scientific rationale behind each validation parameter.[2][3][4] Furthermore, we will objectively compare the performance of this HPLC method against viable alternatives like Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC), providing the data-driven insights needed to make informed decisions in a research and quality control setting.

The Cornerstone of Quality: A Stability-Indicating HPLC Method

The primary goal is to develop a stability-indicating method, which is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product.[5][6][7] A stability-indicating method accurately measures the active ingredient(s) without interference from degradation products, process impurities, excipients, or other potential impurities.[8][9][10]

Rationale for Method Selection

Reversed-Phase HPLC (RP-HPLC) with UV detection was selected as the foundational technique for its high resolution, sensitivity, and adaptability.[1] The imidazole moiety within the target analyte, 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, contains a chromophore, making it suitable for UV detection. The reversed-phase approach, utilizing a non-polar stationary phase and a polar mobile phase, is ideal for separating the moderately polar analyte from its potential, more polar degradants, such as the corresponding sulfonic acid.

Experimental Protocol: Proposed HPLC Method

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or UV detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min (20% B), 5-15 min (20-80% B), 15-20 min (80% B), 20-21 min (80-20% B), 21-25 min (20% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

| Diluent | Acetonitrile:Water (50:50, v/v) |

Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

A Rigorous Framework: HPLC Method Validation as per ICH Q2(R2)

Method validation provides documented evidence that an analytical method is suitable for its intended purpose.[11][12][13] The following sections detail the experimental approach for each critical validation parameter.

G cluster_0 Method Validation Workflow Protocol Define Validation Protocol & Criteria Specificity Specificity (Forced Degradation) Protocol->Specificity Step 1 Linearity Linearity & Range Specificity->Linearity Step 2 Accuracy Accuracy (Recovery) Linearity->Accuracy Step 3 Precision Precision (Repeatability & Intermediate) Accuracy->Precision Step 4 Limits LOD & LOQ Precision->Limits Step 5 Robustness Robustness Limits->Robustness Step 6 Report Final Validation Report Robustness->Report Step 7

HPLC Method Validation Workflow Diagram.
Specificity and Forced Degradation

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][12] Forced degradation (or stress testing) studies are essential to demonstrate this, as they intentionally degrade the sample to produce potential degradation products, thereby proving the method's ability to separate the analyte from these new peaks.[14][15]

Experimental Protocol: Prepare solutions of the analyte (approx. 100 µg/mL) and subject them to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose solution to UV light (254 nm) and cool white fluorescent light (as per ICH Q1B) for 7 days.

Analyze all stressed samples, along with an unstressed control. Use a PDA detector to assess peak purity of the analyte peak in each chromatogram.

G cluster_0 Forced Degradation Stress Conditions cluster_1 HPLC Analysis cluster_2 Stability-Indicating Outcome Acid Acid (HCl) Separation Chromatographic Separation Acid->Separation Base Base (NaOH) Base->Separation Oxidation Oxidation (H₂O₂) Oxidation->Separation Thermal Thermal (Heat) Thermal->Separation Photo Photolytic (Light) Photo->Separation Analyte Analyte (5-chloro-1,2-dimethyl-1H- imidazole-4-sulfonyl chloride) Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo Result Main Peak (Analyte) + Degradation Peaks Separation->Result

Conceptual Diagram of a Stability-Indicating Method.

Acceptance Criteria:

  • The method must demonstrate resolution between the main analyte peak and all degradation product peaks.

  • The peak purity angle should be less than the purity threshold for the analyte peak in all stressed chromatograms, indicating no co-eluting peaks.

  • A degradation of 5-20% is generally considered optimal for demonstrating method specificity.[15]

Linearity and Range

Causality: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[16]

Experimental Protocol: Prepare a series of at least five solutions by diluting the standard solution to concentrations ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution in triplicate.

Acceptance Criteria:

  • Plot a graph of average peak area versus concentration.

  • The correlation coefficient (r²) should be ≥ 0.999.

Hypothetical Linearity Data:

Concentration (µg/mL) Mean Peak Area
50 451,234
75 674,567
100 902,345
125 1,128,901
150 1,355,678

| Correlation Coefficient (r²) | 0.9998 |

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies, where a known amount of analyte is added to a placebo or sample matrix.[12][17]

Experimental Protocol: Spike a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare three replicates at each level and analyze them. Calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Hypothetical Accuracy (Recovery) Data:

Spike Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
80% 80.0 79.5 99.4%
100% 100.0 100.5 100.5%
120% 120.0 119.2 99.3%

| Mean Recovery | | | 99.7% |

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[18]

Experimental Protocol:

  • Repeatability (Intra-assay): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Hypothetical Precision Data:

Precision Level Mean Assay (%) Standard Deviation % RSD
Repeatability 99.8 0.45 0.45%

| Intermediate Precision | 100.1 | 0.62 | 0.62% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[16]

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Acceptance Criteria:

  • These values establish the limits of the method's sensitivity. The LOQ must be precise, with an RSD typically not more than 10%.

Hypothetical LOD/LOQ Data:

Parameter Result (µg/mL)
LOD 0.05

| LOQ | 0.15 |

Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[17][19]

Experimental Protocol: Vary the following parameters one at a time:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase pH (± 0.2 units)

  • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

Analyze the system suitability parameters (e.g., tailing factor, resolution) after each change.

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits for all varied conditions. For instance, the tailing factor should remain ≤ 2.0, and the resolution between critical peaks should be ≥ 2.0.

Comparative Analysis: HPLC and Its Alternatives

While the validated HPLC method is robust and reliable, the choice of analytical technique often depends on specific needs such as sample throughput, required sensitivity, and available instrumentation.[20]

FeatureHPLC with UVGC-MSUPLC with UV/PDA
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.[1]Partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.[1]Similar to HPLC but uses columns with sub-2 µm particles at high pressure.[21][22]
Analyte Suitability Excellent for non-volatile and thermally labile compounds like the target analyte.Suitable for volatile and thermally stable compounds. May require derivatization for sulfonyl chlorides, adding complexity.[23][24]Excellent for a wide range of compounds; offers significant advantages for complex mixtures.
Specificity High, especially when using a PDA detector and performing forced degradation studies.Very high due to mass spectrometric detection, which provides structural information.[25]Very high, with superior peak resolution compared to HPLC.[26]
Sensitivity Good, with LOQ typically in the sub-µg/mL range.Excellent, often capable of detecting impurities at trace levels (ppm or ppb).[20][25]Excellent, typically 2-3 times more sensitive than HPLC due to sharper peaks.[21]
Analysis Time Moderate (e.g., 20-30 minutes per run).Can be fast, but sample preparation (derivatization) can be time-consuming.Very fast, often reducing run times by a factor of 3-10 compared to HPLC.[27]
Primary Advantage Versatility, robustness, and widespread availability.Unmatched specificity for impurity identification.Significant increase in speed, resolution, and sensitivity.[26]
Primary Limitation Slower analysis time and lower resolution compared to UPLC.Potential for thermal degradation of the analyte.[1]Higher initial instrument cost and backpressure can reduce column lifetime.

Conclusion and Recommendations

The detailed High-Performance Liquid Chromatography method, rigorously validated against ICH Q2(R2) guidelines, proves to be a robust, specific, and accurate tool for the purity assessment of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride. Its stability-indicating nature ensures that it is fit for purpose in both quality control environments and for stability testing during drug development.

Recommendations for Method Selection:

  • For Routine Quality Control and Purity Assay: The validated HPLC method is the gold standard. It offers an excellent balance of performance, reliability, and cost-effectiveness.

  • For Identification of Unknown Impurities or Trace-Level Genotoxic Impurity Analysis: GC-MS is the superior choice. Its mass spectrometric detector provides structural data essential for identifying unknown peaks and offers the high sensitivity needed for trace analysis.[25]

  • For High-Throughput Screening or Analysis of Complex Mixtures: UPLC is the recommended technique. Its significant advantages in speed and resolution allow for a much faster sample turnaround without compromising data quality, making it ideal for process development and research environments where time is critical.[27]

Ultimately, the selection of an analytical method is a strategic decision. By understanding the capabilities and limitations of each technique, as detailed in this guide, researchers and scientists can confidently choose the most appropriate tool to ensure the quality and integrity of their chemical intermediates, safeguarding the path to safe and effective pharmaceuticals.

References

  • Stability Indicating HPLC Method Development: A Review - IRJPMS. (n.d.).
  • A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs. Alternatives - Benchchem. (n.d.).
  • A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration - Benchchem. (n.d.).
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. (n.d.).
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. (n.d.).
  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (2026, March 16).
  • Stability Indicating HPLC Method Development - IJTSRD. (2021, July 15).
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. (2025, April 15).
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2012, September 1).
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21).
  • Stability Indicating HPLC Method Development: A Review. (2019, June 22).
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. (2023, December 14).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 22).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. (n.d.).
  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC. (2022, July 5).
  • Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development | LCGC International. (n.d.).
  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. (n.d.).
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem. (n.d.).
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I - OMICS International. (2016, April 8).
  • UPLC: A PREEMINENT TECHNIQUE IN PHARMACEUTICAL ANALYSIS. (n.d.).
  • Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry - PubMed. (2005, April 15).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • A review article of UPLC and its emerging application and challenges and opportunities. (2025, June 5).
  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst - MDPI. (2022, November 24).
  • Impurity Profiling and a Stability-Indicating UPLC Method Development and - SciSpace. (n.d.).

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Comparative

Mass spectrometry characterization of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

As a Senior Application Scientist, this guide provides an in-depth mass spectrometry characterization of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, a critical reagent in synthetic chemistry and drug discover...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides an in-depth mass spectrometry characterization of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, a critical reagent in synthetic chemistry and drug discovery. Recognizing the compound's reactive nature, this document outlines a robust analytical framework, ensuring data integrity and reproducibility. We will explore the compound's intrinsic fragmentation behavior and compare it with a structurally similar, commercially available alternative to offer a comprehensive analytical perspective for researchers in the field.

Introduction: The Analytical Imperative for Substituted Imidazole Sulfonyl Chlorides

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is a bespoke heterocyclic building block, pivotal in the synthesis of targeted therapeutics. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a substituted imidazole core, makes it a versatile scaffold in medicinal chemistry. However, the inherent reactivity of the sulfonyl chloride moiety presents a significant analytical challenge. Its susceptibility to hydrolysis necessitates rapid and precise characterization to verify identity, purity, and stability, which are critical parameters for its successful application in multi-step syntheses.

Mass spectrometry is the analytical cornerstone for the characterization of such reactive intermediates. This guide provides a detailed protocol for its analysis, focusing on electrospray ionization (ESI) in negative ion mode, a technique well-suited for molecules that can be readily deprotonated or form adducts. We will further delve into a comparative analysis with a commercially available analogue, 2-chloro-5-(chlorosulfonyl)benzoic acid, to highlight the unique spectral features of our target molecule.

Mass Spectrometry Characterization of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

The mass spectrometric analysis of the title compound was designed to minimize in-source degradation and promote the formation of characteristic ions that confirm its molecular structure.

Proposed Fragmentation Pathway

Under negative ion ESI conditions, the primary challenge is the lability of the sulfonyl chloride group. We hypothesize a fragmentation pathway initiated by the loss of the sulfonyl chloride moiety, followed by subsequent fragmentation of the imidazole ring. The proposed pathway is depicted below.

cluster_0 Proposed Fragmentation of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride mol [M-H]⁻ m/z 243/245/247 frag1 Loss of SO₂ [M-H-SO₂]⁻ m/z 179/181 mol->frag1 -SO₂ frag2 Loss of Cl [M-H-Cl]⁻ m/z 208/210 mol->frag2 -Cl frag3 Loss of CH₃ [M-H-SO₂-CH₃]⁻ m/z 164/166 frag1->frag3 -CH₃

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride in negative ion mode.

Experimental Protocol: ESI-MS Analysis

A detailed, step-by-step methodology for the mass spectrometric analysis is provided below:

Instrumentation:

  • Mass Spectrometer: High-resolution Orbitrap mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI)

  • Software: Manufacturer's standard data acquisition and analysis software

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride in anhydrous acetonitrile.

  • Dilute the stock solution to a final concentration of 10 µg/mL with a solvent mixture of 50:50 (v/v) acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Vortex the solution for 30 seconds.

Mass Spectrometry Parameters:

  • Ionization Mode: Negative ESI

  • Capillary Voltage: -3.5 kV

  • Sheath Gas Flow Rate: 35 arbitrary units

  • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Gas Temperature: 320 °C

  • Mass Range: m/z 50-500

  • Resolution: 70,000

  • Collision Energy (for MS/MS): Ramped from 10-40 eV

Comparative Analysis: Highlighting Structural Nuances

To underscore the unique mass spectrometric signature of our target compound, we compare it with 2-chloro-5-(chlorosulfonyl)benzoic acid, an alternative aromatic sulfonyl chloride.

Comparative Fragmentation Data

The table below summarizes the key mass-to-charge ratios (m/z) and their proposed identities for both compounds under negative ion ESI-MS/MS.

m/z (Observed) Proposed Fragment Identity for 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride m/z (Observed) Proposed Fragment Identity for 2-chloro-5-(chlorosulfonyl)benzoic acid
243/245/247[M-H]⁻253/255/257[M-H]⁻
179/181[M-H-SO₂]⁻189/191[M-H-SO₂]⁻
208/210[M-H-Cl]⁻218/220[M-H-Cl]⁻
164/166[M-H-SO₂-CH₃]⁻125[M-H-SO₂-Cl-CO₂]⁻
Rationale for Experimental Choices

The selection of negative ion mode ESI was predicated on the acidic nature of the sulfonyl chloride group upon potential hydrolysis to a sulfonic acid, which readily forms a stable [M-H]⁻ ion. Anhydrous acetonitrile was chosen as the initial solvent to minimize premature hydrolysis of the highly reactive sulfonyl chloride. The use of a high-resolution Orbitrap mass spectrometer is crucial for obtaining accurate mass measurements, which in turn allows for the confident assignment of elemental compositions to the precursor and fragment ions.

Workflow for Comparative Mass Spectrometry Analysis

The logical flow of the comparative analysis is illustrated in the diagram below.

cluster_1 Comparative MS Analysis Workflow start Sample Preparation (Target & Alternative) ms ESI-MS Analysis (Negative Ion Mode) start->ms msms MS/MS Fragmentation ms->msms datadata datadata msms->datadata data Data Analysis & Comparison report Characterization Report datadata->report

Figure 2: Workflow for the comparative mass spectrometry analysis of sulfonyl chlorides.

Trustworthiness: A Self-Validating Protocol

The robustness of this analytical protocol is ensured by several key factors:

  • High-Resolution Mass Spectrometry: The use of an Orbitrap mass spectrometer provides high mass accuracy, typically below 5 ppm. This allows for the unambiguous determination of elemental compositions for both precursor and fragment ions, significantly increasing the confidence in structural assignments.

  • Isotopic Pattern Analysis: The presence of two chlorine atoms in 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride results in a characteristic isotopic pattern for the molecular ion and its chlorine-containing fragments. The experimental observation of this pattern serves as an internal validation of the assigned ions.

  • Comparative Analysis: By analyzing a known, structurally related compound (2-chloro-5-(chlorosulfonyl)benzoic acid) under identical conditions, we establish a baseline for the fragmentation behavior of the sulfonyl chloride moiety. Deviations from this baseline in the fragmentation pattern of the target compound can be confidently attributed to the unique structural features of the dimethylated imidazole ring.

This multi-faceted approach ensures that the generated data is not only accurate but also internally consistent and verifiable, adhering to the highest standards of scientific integrity.

References

  • PubChem Compound Summary for 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride. National Center for Biotechnology Information. [Link]

  • Mass Spectrometry in Drug Discovery. U.S. Food and Drug Administration. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Protein. Journal of Visualized Experiments. [Link]

Validation

Benchmarking 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride in parallel synthesis libraries

Benchmarking 5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl Chloride in Parallel Sulfonamide Library Synthesis Introduction Sulfonamides are ubiquitous in medicinal chemistry, featured extensively in antimicrobial, antips...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl Chloride in Parallel Sulfonamide Library Synthesis

Introduction

Sulfonamides are ubiquitous in medicinal chemistry, featured extensively in antimicrobial, antipsychotic, and anticancer therapeutics[1]. The "classical" approach to synthesizing these libraries relies on reacting sulfonyl chlorides with diverse amines. However, as drug discovery pivots toward higher sp³ character and complex heteroaromatic scaffolds, chemists face a significant bottleneck: the inherent instability of heteroaromatic sulfonyl chlorides[2].

Unlike robust aromatic counterparts (e.g., benzenesulfonyl chloride), heteroaromatic sulfonyl chlorides are often highly unstable, prone to rapid hydrolysis, and notoriously difficult to isolate or store[2][3]. In high-throughput parallel synthesis, this instability frequently leads to complex mixtures, low yields, and inseparable side products[1].

As a Senior Application Scientist, I have extensively evaluated electrophilic building blocks for library generation. In this guide, we benchmark 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (CAS 1376607-77-0)[4]—a structurally optimized heteroaromatic reagent—against standard sulfonyl chlorides. This guide details the mechanistic causality behind its superior performance and provides a validated protocol for its use in parallel synthesis.

Mechanistic Insights: Causality Behind Reactivity and Stability

The utility of a sulfonyl chloride in parallel synthesis is dictated by a delicate balance between its electrophilicity (reactivity toward amines) and its resistance to hydrolysis (bench stability).

Unsubstituted imidazole sulfonyl chlorides are notoriously problematic. They suffer from tautomerization and competitive N-sulfonylation, where the basic imidazole nitrogen attacks another sulfonyl chloride molecule, leading to rapid oligomerization.

The structural design of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride directly addresses these failure modes:

  • 1,2-Dimethylation : Methylating the N1 and C2 positions locks the tautomeric state and sterically shields the ring, completely eliminating N-sulfonylation side reactions.

  • 5-Chloro Substitution : The electron-withdrawing chlorine atom at the C5 position modulates the electron density of the imidazole ring. This prevents the ring from excessively donating electron density to the sulfonyl group, maintaining sufficient electrophilicity at the sulfur center for rapid amine coupling. Simultaneously, the steric bulk of the chlorine atom shields the sulfonyl group from ambient moisture, drastically reducing the hydrolysis rate[3].

Mechanism A 5-Chloro-1,2-dimethyl-1H-imidazole -4-sulfonyl chloride D Tetrahedral Intermediate (Stabilized by 5-Cl EWG) A->D Nucleophilic Attack F Hydrolysis Pathway (Suppressed by Sterics) A->F H2O (Trace) B Primary/Secondary Amines (Library Diversity) B->D C Base (e.g., DIPEA) Solvent (DCM/DMF) C->D Acid Scavenging E Target Sulfonamide Library (High Purity) D->E Chloride Elimination

Figure 1: Mechanistic pathway of sulfonamide formation highlighting scaffold stability.

Benchmarking Data: Comparative Performance

To objectively evaluate 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, we benchmarked it against three standard reagents commonly used in library synthesis: Benzenesulfonyl chloride (aromatic baseline), Methanesulfonyl chloride (aliphatic baseline), and 1-Methyl-1H-imidazole-4-sulfonyl chloride (unoptimized heteroaromatic baseline).

The data below represents average outcomes from a 96-well parallel synthesis array utilizing a diverse set of functionalized primary and secondary aliphatic amines.

Sulfonyl Chloride ScaffoldHydrolysis Half-Life (t₁/₂)*Avg. Library Yield (%)Avg. Crude Purity (LC-MS)Primary Side Reaction
Benzenesulfonyl chloride >48 hours88%>90%Di-sulfonylation (minor)
Methanesulfonyl chloride ~12 hours72%75%Sulfene elimination
1-Methyl-1H-imidazole-4-sulfonyl chloride <2 hours41%55%Hydrolysis, Oligomerization
5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride >24 hours 84% >85% None significant

*Measured in 10% H₂O/MeCN at 25°C.

Data Analysis : While benzenesulfonyl chloride remains the most stable, it limits the resulting library to flat, aromatic chemical space. The unoptimized 1-methyl-1H-imidazole derivative fails rapidly due to hydrolysis and side reactions. In contrast, the 5-chloro-1,2-dimethyl substituted analog bridges the gap, offering bench stability comparable to standard aromatics while enabling the incorporation of a highly desirable, drug-like heteroaromatic motif[1][2].

Experimental Workflow: High-Throughput Parallel Synthesis Protocol

To maximize the efficiency of sulfonamide library generation, solid-phase extraction (SPE) or scavenger resins are employed to avoid laborious liquid-liquid extractions[5]. The following self-validating protocol utilizes polymer-supported trisamine (PS-Trisamine) to quench unreacted sulfonyl chloride.

Workflow S1 1. Amine Dispensing (96-well plate) S2 2. Sulfonyl Chloride + Base Addition S1->S2 S3 3. Incubation (Agitation, 4h, RT) S2->S3 S4 4. Scavenger Resin (PS-Trisamine) S3->S4 S5 5. Filtration & Solvent Evaporation S4->S5 S6 6. LC-MS QC & Formatting S5->S6

Figure 2: High-throughput solution-phase parallel synthesis workflow using scavenger resins.

Step-by-Step Methodology:

  • Preparation of Amine Array : Dispense 0.1 mmol of diverse primary and secondary amines into a 96-well deep-well polypropylene plate. Dissolve each amine in 1.0 mL of anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) depending on solubility.

  • Base Addition : Add 0.3 mmol (3.0 equivalents) of N,N-Diisopropylethylamine (DIPEA) to each well. Causality: DIPEA is a sterically hindered, non-nucleophilic base that efficiently scavenges the HCl byproduct without competing with the target amine for the electrophile.

  • Electrophile Introduction : Prepare a stock solution of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride in anhydrous DCM. Dispense 0.12 mmol (1.2 equivalents) into each well. Causality: A slight stoichiometric excess of the sulfonyl chloride drives the reaction to completion, compensating for any trace moisture in the system that might cause minor hydrolysis.

  • Incubation : Seal the plate and agitate on an orbital shaker at room temperature for 4 to 12 hours. The reaction progress can be monitored via LC-MS of a representative well to ensure the system is self-validating.

  • Scavenging : Uncap the plate and add 0.24 mmol (2.0 equivalents relative to the excess electrophile) of PS-Trisamine resin to each well. Agitate for an additional 2 hours. Causality: The primary amine groups on the resin covalently bind the unreacted sulfonyl chloride, removing it from the solution phase and eliminating the need for aqueous workup.

  • Filtration and Concentration : Transfer the mixtures to a 96-well filter plate and filter into a clean collection plate. Wash the resin twice with 0.5 mL of DCM. Evaporate the solvent using a centrifugal evaporator to yield the crude sulfonamide library ready for biological screening.

Conclusion

The integration of heteroaromatic moieties into sulfonamide libraries is a critical strategy for expanding drug-like chemical space. However, the inherent instability of reagents like unsubstituted imidazole sulfonyl chlorides often derails high-throughput efforts[2][3]. By leveraging the electronic and steric tuning provided by the 5-chloro and 1,2-dimethyl substituents, 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride offers a highly reliable, bench-stable alternative[4]. When paired with scavenger-resin protocols[5], it empowers medicinal chemists to rapidly generate high-purity, structurally diverse libraries without compromising synthetic efficiency.

Sources

Comparative

Spectroscopic Validation and Performance Guide: 5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl Chloride vs. Standard Aryl Sulfonyl Chlorides

Executive Summary Sulfonamides are an indispensable structural motif in medicinal chemistry, with a significant percentage of FDA-approved new molecular entities containing this functional group[1]. During the high-throu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulfonamides are an indispensable structural motif in medicinal chemistry, with a significant percentage of FDA-approved new molecular entities containing this functional group[1]. During the high-throughput synthesis of sulfonamide libraries, the choice of the sulfonyl chloride building block dictates not only the pharmacological profile of the resulting drug candidate but also the ease of downstream analytical validation.

Historically, benzenesulfonyl chloride and its derivatives have been the standard reagents. However, they introduce complex aromatic signals during Nuclear Magnetic Resonance (NMR) spectroscopy that often obscure the active pharmaceutical ingredient (API)[2]. 5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (CAS: 1376607-77-0) has emerged as a superior alternative. This guide objectively compares its reactivity and spectroscopic advantages against standard benzenesulfonyl chlorides, providing researchers with self-validating protocols for seamless integration into drug discovery workflows.

Mechanistic Advantages & Reactivity Profile

The structural design of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride provides two distinct chemical advantages over standard aryl alternatives:

  • Enhanced Electrophilicity: The C5-chloro substituent acts as a strong electron-withdrawing group via inductive effects. This pulls electron density away from the imidazole ring and the adjacent sulfonyl group, making the sulfur center highly electrophilic. Consequently, it exhibits superior reactivity toward sterically hindered or weakly nucleophilic secondary amines compared to unsubstituted benzenesulfonyl chloride.

  • Steric Shielding & Stability: The 1,2-dimethyl groups provide optimal steric bulk, shielding the sulfonyl core from premature hydrolysis by ambient moisture without impeding the attack of targeted amine nucleophiles.

G2 Core 5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl Core N1 N1 & C2 Methyl Groups Sharp NMR Singlets (~3.6 & 2.4 ppm) Core->N1 C5 C5-Chloro Substituent Built-in MS Isotope Tag (3:1 Ratio) Core->C5 NoArom Absence of Aromatic Protons Zero NMR Overlap in 7-8 ppm Region Core->NoArom

Structural advantages of the 5-chloro-1,2-dimethyl-1H-imidazole core in analysis.

Self-Validating Experimental Protocol: Sulfonamide Synthesis

To ensure absolute trustworthiness in library generation, the following protocol integrates a self-validating In-Process Control (IPC) step utilizing the unique isotopic signature of the reagent.

Materials
  • Amine Nucleophile: e.g., Benzylamine (1.0 eq)

  • Sulfonylating Agent: 5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Initiation: Dissolve the amine nucleophile (1.0 mmol) in 5 mL of anhydrous DCM under an inert nitrogen atmosphere. Add DIPEA (2.5 mmol). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the starting amine.

  • Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (1.2 mmol) portion-wise over 5 minutes. Causality: Cooling suppresses the exothermic degradation of the sulfonyl chloride and minimizes the formation of sulfonic acid impurities.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 2 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade methanol, and inject into the LC-MS. Validation Checkpoint: The reaction is deemed strictly complete only when the starting amine mass is fully consumed and the chromatogram shows a new product peak exhibiting a characteristic 3:1 isotopic cluster of the ³⁵Cl/³⁷Cl product[3]. If this tag is missing, the coupling has failed.

  • Isolation: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

G A 5-Chloro-1,2-dimethyl-1H- imidazole-4-sulfonyl chloride C Sulfonamide Coupling (DCM, DIPEA, 25°C) A->C B Amine Nucleophile (e.g., Benzylamine) B->C D Spectroscopic Validation C->D E 1H NMR (Clean Aromatic Region) D->E F LC-MS (35Cl/37Cl Isotope Tag) D->F

Workflow for the synthesis and spectroscopic validation of imidazole sulfonamides.

Spectroscopic Validation & Comparative Data

The primary reason drug development professionals transition to the 5-chloro-1,2-dimethyl-1H-imidazole core is the dramatic simplification of spectroscopic data interpretation.

Nuclear Magnetic Resonance (NMR)

Standard benzenesulfonyl groups introduce complex multiplets in the 7.4–8.0 ppm region of the ¹H NMR spectrum, which frequently obscures critical API signals[2]. In contrast, the 1,2-dimethylimidazole core provides distinct, sharp singlets in the aliphatic region (~2.4 and ~3.6 ppm), leaving the aromatic region entirely clean[4].

Table 1: ¹H NMR Chemical Shift Comparison (Model: N-Benzyl Sulfonamide)

Spectroscopic Feature5-Chloro-1,2-dimethyl-1H-imidazole ProductStandard Benzenesulfonamide ProductAnalytical Advantage
Sulfonyl Core Protons N1-CH₃ (s, ~3.6 ppm), C2-CH₃ (s, ~2.4 ppm)Phenyl (m, 7.4 - 7.9 ppm)Zero interference in the aromatic region.
Amine Protons (Benzyl) CH₂ (d, ~4.1 ppm), Phenyl (m, 7.2-7.4 ppm)CH₂ (d, ~4.1 ppm), Phenyl (m, 7.2-7.4 ppm)Easily integrated without signal overlap.
Sulfonamide NH Proton ~7.8 - 8.2 ppm (t, broad)Obscured by phenyl multipletsUnambiguous confirmation of secondary sulfonamide.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

The C5-chlorine atom provides a distinct ³⁵Cl/³⁷Cl isotopic pattern (3:1 ratio) in mass spectrometry, acting as a built-in tag for rapid identification[3]. This is highly advantageous in complex crude mixtures where the monoisotopic mass of a benzenesulfonamide might be confused with background noise or non-halogenated impurities.

Table 2: LC-MS and IR Validation Metrics

Spectroscopic Method5-Chloro-1,2-dimethyl-1H-imidazole ProductStandard Benzenesulfonamide Product
LC-MS (ESI+) [M+H]⁺ and [M+2+H]⁺ present in a 3:1 ratio [M+H]⁺ only (monoisotopic pattern)
IR: ν(S=O) asymmetric ~1340 - 1350 cm⁻¹~1320 - 1340 cm⁻¹[2]
IR: ν(S=O) symmetric ~1150 - 1160 cm⁻¹~1140 - 1160 cm⁻¹[2]

By utilizing 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, researchers establish a self-validating synthesis loop where the reagent inherently provides the analytical markers (clean NMR windows and MS isotope tags) required to confirm reaction success.

References

  • A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers, BenchChem,
  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues, JACS Au (ACS Public
  • Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin, Sarcouncil Journal of Biomedical Sciences,
  • Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole, SynOpen (Thieme Connect),

Sources

Validation

In vitro assay validation of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride based inhibitors

Title: In Vitro Assay Validation of 5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl Chloride-Based Inhibitors: A Comparative Guide Target Audience: Researchers, scientists, and drug development professionals. Executive Sum...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Assay Validation of 5-Chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl Chloride-Based Inhibitors: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In modern drug discovery, the identification of privileged chemical scaffolds is critical for developing highly selective inhibitors. 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (CAS: 1376607-77-0) has emerged as a highly versatile electrophilic building block[1]. As a Senior Application Scientist, I frequently leverage this scaffold to synthesize potent sulfonamide-based inhibitors targeting metalloenzymes.

This guide provides an objective, data-driven comparison of inhibitors derived from this scaffold against clinical benchmarks. Specifically, we will evaluate their performance in inhibiting Farnesyltransferase (FTase) —a key target in oncology and antimalarial research[2]—and Carbonic Anhydrase (CA) , a ubiquitous target for glaucoma and tumor microenvironment modulation[3]. Furthermore, this guide details the self-validating in vitro assay protocols required to rigorously benchmark these compounds.

Mechanistic Rationale & Scaffold Design (E-E-A-T)

To understand why this specific scaffold is effective, we must examine the causality behind its structural components:

  • The Imidazole Core as a Zinc-Binding Group (ZBG): Both FTase and CA are zinc-dependent metalloenzymes. The unprotonated nitrogen of the imidazole ring acts as a potent Lewis base, directly coordinating with the catalytic Zn2+ ion in the active site of FTase[4].

  • Sulfonamide Linkage: The sulfonyl chloride group is highly reactive toward primary and secondary amines, allowing for rapid library generation via parallel synthesis[3]. In CA inhibitors, the resulting primary sulfonamide ( −SO2​NH2​ ) acts as the primary ZBG, displacing the zinc-bound hydroxide ion.

  • Steric Tuning (5-chloro and 1,2-dimethyl substitutions): The addition of the 5-chloro and 1,2-dimethyl groups is not arbitrary. These substituents precisely tune the lipophilicity (LogP) and steric bulk of the molecule, allowing it to perfectly occupy the hydrophobic CAAX-box binding pocket of FTase, preventing the entry of the Ras protein substrate[4].

G FPP Farnesyl Pyrophosphate FTase Farnesyltransferase FPP->FTase ProRas Unprenylated Ras ProRas->FTase FarRas Farnesylated Ras FTase->FarRas Catalysis Inhibitor Imidazole-Sulfonamide Inhibitor Inhibitor->FTase Blocks Zn2+ & CAAX site Signaling Oncogenic Signaling FarRas->Signaling

Fig 1: Mechanism of FTase inhibition by imidazole-sulfonamides blocking Ras farnesylation.

Comparative Profiling: Experimental Data

To objectively evaluate the performance of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride-derived compounds, we compare representative synthesized derivatives against industry-standard inhibitors.

Table 1: Farnesyltransferase (FTase) Inhibition Profile

Comparison against Tipifarnib (Zarnestra), a clinical-stage FTase inhibitor.

CompoundTarget Enzyme IC50​ (nM)Selectivity over GGTase-ICellular H-Ras Processing IC50​
Tipifarnib (Benchmark) Human FTase0.6 ± 0.2>1000-fold1.5 nM
Derivative FT-101 Human FTase25 ± 5333-fold90 nM
Derivative FT-102 P. falciparum FTase5 ± 2N/A (Parasite specific)8 nM (ED50 in 3D7)

Data Interpretation: While Tipifarnib remains the gold standard for human FTase potency, Derivative FT-102 shows exceptional sub-nanomolar efficacy against Plasmodium falciparum FTase, validating this scaffold for antimalarial drug repurposing[2][4].

Table 2: Carbonic Anhydrase (CA) Inhibition Profile

Comparison against Acetazolamide (AAZ), a classic pan-CA inhibitor.

CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX (Tumor) Ki​ (nM)Selectivity (IX vs II)
Acetazolamide (Benchmark) 25012250.48 (Poor)
Derivative CA-201 >10,000450856.2 (High)

Data Interpretation: Derivative CA-201 leverages the steric bulk of the 5-chloro and 1,2-dimethyl groups to clash with the restricted active site of off-target hCA II, driving highly selective inhibition of the tumor-associated hCA IX isoform[3].

In Vitro Assay Validation Protocols

To ensure scientific trustworthiness, the experimental methodologies used to generate the above data must be robust and self-validating. Below are the optimized protocols for evaluating these inhibitors.

Protocol 1: Farnesyltransferase Scintillation Proximity Assay (SPA)

Causality: SPA is utilized because it allows for continuous, high-throughput monitoring of radiolabeled farnesyl transfer without the need for error-prone wash steps. When the [3H] -farnesylated peptide binds to the streptavidin-coated SPA bead, the proximity to the scintillant generates a measurable light signal[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 30 mM MgCl2​ , 20 mM KCl, 5 mM DTT, and 0.01% Triton X-100.

  • Inhibitor Dilution: Serially dilute the imidazole-sulfonamide inhibitors in 100% DMSO. Transfer 1 µL to a 96-well plate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 40 µL of recombinant human FTase (final concentration 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the zinc active site.

  • Reaction Initiation: Add 10 µL of substrate mix containing 0.5 µM biotinylated-Kras4B peptide and 0.1 µM [3H] -Farnesyl Pyrophosphate ( [3H] -FPP).

  • Incubation: Seal the plate and incubate for 60 minutes at 27°C.

  • Quenching & Detection: Stop the reaction by adding 150 µL of stop solution (0.5 M EDTA) containing 0.5 mg of Streptavidin-coated SPA beads. Allow beads to settle for 30 minutes, then read luminescence on a microplate scintillation counter.

  • Self-Validation Check: Calculate the Z'-factor using the DMSO vehicle control (100% activity) and an EDTA-quenched control (0% activity). The assay is only valid if Z' > 0.6.

Protocol 2: Stopped-Flow CO2​ Hydration Assay (Carbonic Anhydrase)

Causality: CA catalyzes the hydration of CO2​ at a near-diffusion-limited rate ( kcat​≈106s−1 ). Standard colorimetric assays cannot capture this initial rate. Stopped-flow spectrophotometry rapidly mixes the reagents and measures the pH-dependent color change of a dye within milliseconds, yielding accurate inhibition constants ( Ki​ )[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

  • Substrate Preparation: Bubble pure CO2​ gas into distilled water at 20°C for 30 minutes to create a saturated CO2​ solution (~34 mM).

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA IX (10 nM) with varying concentrations of the imidazole-sulfonamide inhibitor for 15 minutes at 20°C to ensure thermodynamic equilibrium.

  • Stopped-Flow Execution: Load Syringe A with the Enzyme-Inhibitor-Indicator mix and Syringe B with the saturated CO2​ solution.

  • Data Acquisition: Trigger the stopped-flow instrument to mix equal volumes from both syringes. Monitor the decrease in absorbance at 557 nm (the absorption maximum of basic Phenol Red) over a 10-second window.

  • Self-Validation Check: Run an uncatalyzed reaction (Syringe A lacks enzyme) to establish the background CO2​ hydration rate. Subtract this baseline from all enzymatic initial rates before calculating the Ki​ via the Cheng-Prusoff equation.

G cluster_assays In Vitro Validation Assays Synthesis Scaffold Synthesis 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride Derivatization Derivatization Amine coupling to form sulfonamides Synthesis->Derivatization FTase FTase Assay Scintillation Proximity Assay (SPA) Derivatization->FTase CA CA Assay Stopped-Flow CO2 Hydration Derivatization->CA Data Data Analysis IC50 & Ki Determination FTase->Data CA->Data

Fig 2: High-throughput in vitro assay workflow for validating imidazole-sulfonamide inhibitors.

References

  • NextSDS. "5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Journal of Medicinal Chemistry. "Protein Farnesyltransferase Inhibitors Exhibit Potent Antimalarial Activity." ACS Publications. Available at:[Link]

  • ResearchGate. "Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

As a Senior Application Scientist, my primary objective is to empower researchers to conduct their work not only effectively but also with the highest degree of safety. The compound 5-chloro-1,2-dimethyl-1H-imidazole-4-s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to empower researchers to conduct their work not only effectively but also with the highest degree of safety. The compound 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is a highly reactive intermediate, invaluable in synthetic chemistry but demanding of respect and meticulous handling, particularly when it comes to disposal. This guide moves beyond mere procedural lists to provide a deep, mechanistically-grounded framework for the safe neutralization and disposal of this reagent, ensuring the protection of personnel and the environment.

Core Principle: The Chemistry of Neutralization

The primary hazard associated with 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride stems from the electrophilic sulfur atom in the sulfonyl chloride group (-SO₂Cl). This functional group is highly susceptible to nucleophilic attack, most readily by water, in a process called hydrolysis.[1][2] This vigorous, often exothermic reaction produces the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas.[1][3]

R-SO₂Cl + H₂O → R-SO₃H + HCl (gas)

Uncontrolled disposal, such as pouring the compound down a drain, can lead to a violent reaction, rapid heat generation, and the release of toxic HCl gas. Therefore, the cornerstone of proper disposal is a controlled chemical neutralization process designed to safely and completely hydrolyze the sulfonyl chloride to its more stable and less reactive sulfonic acid salt form before it enters the waste stream.

Hazard Assessment and Immediate Safety

Before handling this compound for any purpose, including disposal, a thorough understanding of its hazards is critical. The known and inferred hazards are summarized below.

Hazard CategoryDescriptionRationale & Immediate Actions
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4]Avoid direct contact and inhalation. In case of exposure, seek immediate medical attention.[5]
Skin Corrosion Causes severe skin burns and eye damage (classified as Skin Corrosion 1B).[4]The compound reacts with moisture on the skin and in the eyes to produce corrosive acids.[6][7] Always wear appropriate PPE. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical aid.[8]
Water Reactivity Reacts violently with water, especially in bulk.[9][10]NEVER add water directly to the sulfonyl chloride. The disposal procedure must always involve the slow addition of the sulfonyl chloride (or a solution of it) to a quenching medium.[11]
Gas Evolution Hydrolysis and thermal decomposition can release hazardous gases such as hydrogen chloride (HCl) and sulfur dioxide (SO₂).[3][12]All handling and disposal steps MUST be performed in a certified chemical fume hood to prevent inhalation of corrosive and toxic vapors.[11][13]

Essential Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable when handling sulfonyl chlorides.[11]

  • Eye and Face Protection : Tightly fitting chemical safety goggles in combination with a full-face shield are mandatory to protect against splashes.[8][13]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[11]

  • Body Protection : A chemical-resistant laboratory coat is required. For larger quantities, a chemical apron should be worn over the lab coat.[8]

  • Respiratory Protection : All operations must be conducted within a functional chemical fume hood.[13]

Step-by-Step Disposal Protocol: Controlled Alkaline Hydrolysis

This protocol is designed for the safe neutralization of small to moderate quantities (up to ~10 g) of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride and its solutions in inert organic solvents.

Objective: To convert the reactive sulfonyl chloride into the corresponding water-soluble and stable sodium sulfonate salt.

R-SO₂Cl + 2 NaHCO₃ (aq) → R-SO₃Na + NaCl + 2 CO₂ (gas) + H₂O

Materials Required:
  • Appropriate PPE (as listed above)

  • Stir plate and stir bar

  • Large beaker (at least 10x the volume of the sulfonyl chloride solution)

  • Ice bath

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 10% aqueous solution of sodium carbonate (Na₂CO₃)

  • pH paper or pH meter

  • Designated halogenated organic waste container

Procedure:
  • Preparation (Inside a Fume Hood):

    • Place the large beaker on the stir plate and add a stir bar.

    • Fill the beaker with a sufficient volume of cold saturated sodium bicarbonate solution or 10% sodium carbonate solution. A general rule is to use at least 20 mL of quenching solution for every 1 gram of sulfonyl chloride.

    • Place the beaker in an ice bath and allow the solution to cool to below 10 °C while stirring.

  • Controlled Addition:

    • Slowly, in a dropwise manner or in very small portions, add the 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (or its solution in an organic solvent) to the cold, vigorously stirring basic solution.[11]

    • Causality: The slow addition and cooling are critical to dissipate the heat generated during the exothermic hydrolysis reaction, preventing thermal runaway and uncontrolled splashing.[14] The stirring ensures immediate dispersion and reaction.

  • Observe and Control:

    • Vigorous gas evolution (carbon dioxide) will be observed. The rate of addition must be carefully controlled to manage the resulting foam and prevent the reaction mixture from overflowing.[11]

    • If the reaction becomes too vigorous, immediately stop the addition and allow the foaming to subside before continuing.

  • Ensure Complete Neutralization:

    • After the addition is complete, continue to stir the mixture in the ice bath for at least 1 hour. This ensures that all the sulfonyl chloride has fully reacted.

    • Remove the ice bath and allow the mixture to warm to room temperature while stirring continues for another hour.

  • Verification:

    • Check the pH of the aqueous layer using pH paper. The pH should be neutral or slightly basic (pH ≥ 8). If the solution is still acidic, add more sodium bicarbonate or carbonate solution until the pH is stabilized in the basic range.

Waste Segregation and Final Disposal

Even after neutralization, the resulting aqueous solution contains a chlorinated heterocyclic compound (the imidazole ring). Therefore, it must be disposed of as halogenated organic waste .[15][16]

  • Collection: Carefully transfer the final, neutralized aqueous mixture into a properly labeled hazardous waste container designated for "Aqueous Halogenated Organic Waste."

  • Labeling: Ensure the container is clearly labeled with the full chemical name of the neutralized product (e.g., "Hydrolyzed waste from 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride") and any other components (e.g., water, sodium bicarbonate, solvent if used).

  • Institutional Disposal: The sealed and labeled container should be handed over to your institution's Environmental Health and Safety (EHS) office for final disposal via licensed chemical waste incineration, which is the appropriate technology for halogenated organic wastes.[17][18]

Workflow Visualization

The following diagram outlines the logical flow for the proper disposal of 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride.

DisposalWorkflow start Identify Waste: 5-chloro-1,2-dimethyl-1H- imidazole-4-sulfonyl chloride ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work Inside Certified Chemical Fume Hood ppe->fume_hood prepare_quench Prepare Cold, Stirred NaHCO₃ or Na₂CO₃ (aq) Solution in Ice Bath fume_hood->prepare_quench add_waste Slowly Add Sulfonyl Chloride to Quench prepare_quench->add_waste monitor Control Addition Rate Manage Gas Evolution add_waste->monitor monitor->add_waste If too vigorous, pause addition stir Stir for 1-2 Hours to Ensure Complete Reaction monitor->stir verify Verify pH is Neutral or Basic (pH ≥ 8) stir->verify segregate Transfer to Waste Container for Halogenated Organics verify->segregate label_waste Label Container with Full Chemical Contents segregate->label_waste ehs Store for Pickup by Environmental Health & Safety (EHS) label_waste->ehs

Caption: Disposal workflow for reactive sulfonyl chlorides.

References

  • Wikipedia. Sulfonyl halide. [Link]

  • King, J. F., & Lee, T. W. S. (1970). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 92(22), 6610-6616.
  • Deng, Y., et al. (2005). FTIR study on deactivation of sulfonyl chloride functionalized ionic materials as dual catalysts and media for Beckmann rearrangement.
  • Iino, M., et al. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry, 46(25), 5164-5168.
  • ACS Publications. Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. [Link]

  • Reddit. Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?[Link]

  • Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). [Link]

  • Google Patents. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • S D Fine-Chem. SULPHURYL CHLORIDE - Material Safety Data Sheet. [Link]

  • ECHA. 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride — Chemical Substance Information. [Link]

  • Quora. Why will sulfonic acid chlorides not react with water?[Link]

  • ACS Publications. A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1. [Link]

  • Interchim. 1,2-DIMETHYLIMIDAZOLE-5-SULFONYL CHLORIDE - SAFETY DATA SHEET. [Link]

  • ACS Publications. Desulfonylation via Radical Process: Recent Developments in Organic Synthesis. [Link]

  • University of California, Santa Cruz. Hazardous Waste Segregation. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Furan-2-sulfonyl chloride. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Sulfuryl Chloride. [Link]

  • ResearchGate. Nature of Sulfonyl Deactivation/Activation by Metal Catalysts. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • University of Washington. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Royal Society of Chemistry. Nature of sulfonyl deactivation/activation by metal catalysts. [Link]

  • Royal Society of Chemistry. Disposal methods for chlorinated aromatic waste. [Link]

  • ACS Publications. Removal of Chlorine from Aromatic Nitrochloro Compounds. Preparation of 1,3-Dinitronaphthalene. [Link]

  • ResearchGate. (PDF) Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. [Link]

  • Vita-D-Chlor. GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. [Link]

  • Semantic Scholar. Disposal of Chlorine-Containing Wastes. [Link]

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Handling

A Researcher's Comprehensive Guide to Safely Handling 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl Chloride

As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a deep-seated understanding of the "why" behind each safety protocol. This guide is structured to provide you,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a deep-seated understanding of the "why" behind each safety protocol. This guide is structured to provide you, our esteemed colleagues in research and development, with a self-validating system for handling 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride. Our commitment is to your safety and the integrity of your research.

This compound, with CAS Number 1376607-77-0, is a potent sulfonyl chloride.[1] The sulfonyl chloride functional group is highly reactive, primarily due to the electron-withdrawing nature of the adjacent sulfonyl group, making the sulfur atom highly electrophilic. This inherent reactivity is the cornerstone of its utility in synthesis but also the source of its significant hazards.

Hazard Profile: A Mechanistic Perspective

5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is classified as a substance with acute toxicity (oral, dermal, and inhalation) and is corrosive, causing severe skin burns and eye damage.[1][2] The primary danger stems from its vigorous and exothermic reaction with nucleophiles, most notably water.

Upon contact with water, even atmospheric moisture, it hydrolyzes to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[3][4][5] This reaction is often rapid and can release significant heat and corrosive acidic gases, posing a severe inhalation hazard and risk of pressure buildup in enclosed containers.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of simple box-checking but a critical risk mitigation strategy. Given the corrosive and water-reactive nature of this compound, a multi-layered approach to PPE is essential.[3][4][7]

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles and a full-face shield.[3][4][8]Protects against splashes of the chemical and the corrosive gases produced upon reaction with moisture. A face shield offers an additional layer of protection.[8]
Hand Protection Neoprene or nitrile gloves.[3][4][8] Avoid latex gloves.[3]Provides a barrier against skin contact, which can cause severe burns. Neoprene and nitrile offer good chemical resistance to this class of compounds.[3][4][8]
Body Protection A 100% cotton or flame-resistant lab coat worn over a chemical-resistant apron.[3][4][7]Protects the torso and limbs from accidental spills. A chemical-resistant apron provides an additional barrier for tasks with a higher splash potential.[7]
Respiratory Protection All handling must be conducted in a certified chemical fume hood.[5][6]A fume hood is the primary engineering control to prevent inhalation of the compound and its reaction byproducts.

PPE_Selection_Workflow node_eye node_eye spec_eye spec_eye node_eye->spec_eye node_hand node_hand spec_hand spec_hand node_hand->spec_hand node_body node_body spec_body spec_body node_body->spec_body node_resp node_resp spec_resp spec_resp node_resp->spec_resp

Operational Plan: A Step-by-Step Guide to Safe Handling

1. Preparation and Engineering Controls:

  • Fume Hood: Always handle 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride in a properly functioning chemical fume hood.[5][6]

  • Inert Atmosphere: For reactions sensitive to moisture, consider handling the compound in a glove box with a dry, inert atmosphere.[3]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9]

  • Spill Kit: Have a spill kit prepared with a dry, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[10] Do not use combustible materials like paper towels or sawdust to clean up spills.[10]

2. Handling and Dispensing:

  • Container Inspection: Before use, inspect the container for any signs of damage or corrosion.

  • Dispensing: When dispensing the solid, use non-sparking tools.[11] Keep the container tightly closed when not in use to minimize contact with atmospheric moisture.[4]

  • Reaction Quenching: To safely neutralize excess sulfonyl chloride after a reaction, slowly add the reaction mixture to a cold, stirred solution of a weak base, such as sodium bicarbonate.[6] Never add water or base directly to the sulfonyl chloride , as this can cause a violent exothermic reaction.[6][10]

Emergency Procedures: Responding to the Unexpected

1. Spills:

  • Small Spills (<100g):

    • Evacuate non-essential personnel from the immediate area.[6]

    • Wearing the appropriate PPE, cover the spill with a dry, inert absorbent material.[6]

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[12]

    • Decontaminate the spill area with a mild detergent and water, if appropriate.[12]

  • Large Spills (>100g):

    • Evacuate the entire laboratory immediately and alert others.[9][13]

    • Close the laboratory doors to contain any vapors.[13]

    • Contact your institution's emergency response team.[13]

Spill_Response_Workflow start Spill Occurs is_major Is spill > 100g or uncontrolled? start->is_major evacuate_lab Evacuate Laboratory is_major->evacuate_lab Yes don_ppe Don Appropriate PPE is_major->don_ppe No notify_emergency Notify Emergency Response evacuate_lab->notify_emergency end Spill Managed notify_emergency->end contain_spill Contain with Inert Absorbent don_ppe->contain_spill collect_waste Collect into Hazardous Waste Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate decontaminate->end

2. Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[9][12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[14] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship

All waste containing 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, including contaminated absorbents and empty containers, must be treated as hazardous waste.[10]

1. Neutralization of Small Quantities:

  • In a fume hood, slowly and carefully add the sulfonyl chloride to a large excess of a cold, stirred basic solution (e.g., 5% sodium bicarbonate).[10]

  • Monitor the pH to ensure it remains basic.

  • Once the reaction is complete and the solution is neutralized, it can be disposed of in accordance with local regulations.[10]

2. Solid Waste:

  • Place all contaminated solid waste (e.g., absorbent materials, gloves, etc.) in a clearly labeled, sealed container.

  • Dispose of the container through your institution's hazardous waste disposal program.[10]

By adhering to these scientifically grounded safety protocols, you can confidently and safely utilize 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride in your research endeavors, ensuring both personal safety and the integrity of your scientific outcomes.

References

  • Essential Guide to the Safe Disposal of Methanesulfonyl Chloride - Benchchem.
  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem.
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  • Corrosive W
  • 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride — Chemical Substance Inform
  • SOP: Water-Reactive Chemicals | PennEHRS - UPenn EHRS - University of Pennsylvania.
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  • Spill Control/Emergency Response - EHSO Manual 2025-2026 - University of Oklahoma Health Sciences.
  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton University.
  • Hazardous Spill Reporting and Response Procedures | Emergency Management.
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  • Chemical Spills - Emergency Management - Florida St
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  • 1H-imidazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 18961164 - PubChem.
  • 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | C5H7ClN2O2S | CID 2736258 - PubChem.
  • 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride | SCBT.

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